molecular formula C14H15N3O9S3 B3182424 NO2-SPP-sulfo CAS No. 663598-66-1

NO2-SPP-sulfo

Cat. No.: B3182424
CAS No.: 663598-66-1
M. Wt: 465.5 g/mol
InChI Key: YIZUQMMWCFGOAA-UHFFFAOYSA-N
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Description

NO2-SPP-sulfo (CAS 663598-66-1) is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) [1] . ADC linkers are a critical component that connect cytotoxin payloads to the antibody, determining the stability and efficacy of the final therapeutic agent [1] . The incorporation of a sulfonic acid (sulfo) group enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting ADC [1] . This linker is designed with a disulfide bond, a feature characteristic of cleavable linkers. This bond is stable in the bloodstream but can be selectively cleaved in the reductive environment inside target cells, enabling the controlled release of the active drug [1] . The molecular formula of this compound is C 14 H 15 N 3 O 9 S 3 and it has a molecular weight of 465.48 g/mol [1] . For laboratory use, the compound is typically a solid and should be stored as a powder at -20°C for long-term stability [1] . It may be soluble in DMSO, and various formulation methods are available for in vivo research applications [1] . Please note: This product is for research use only and is not intended for human use. We do not sell to patients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O9S3/c1-8(27-28-11-4-3-9(7-15-11)17(21)22)2-5-13(19)26-16-12(18)6-10(14(16)20)29(23,24)25/h3-4,7-8,10H,2,5-6H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZUQMMWCFGOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145807
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663598-66-1
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663598-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to NO2-SPP-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of NO2-SPP-sulfo, a heterobifunctional, cleavable crosslinker utilized in the development of antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the chemical properties, mechanism of action, and the experimental framework for its application in creating targeted cancer therapeutics.

Core Concepts: Introduction to this compound

This compound, with the full chemical name 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a key component in the rapidly advancing field of antibody-drug conjugates. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload.

The linker, in this case, this compound, is a critical element that connects the antibody to the cytotoxic drug. The properties of the linker are paramount to the efficacy and safety of the ADC, ensuring stability in systemic circulation and enabling the selective release of the payload within the target cancer cells. This compound is categorized as a cleavable linker, specifically a disulfide linker. This design leverages the differential reductive environments between the extracellular space and the intracellular milieu of tumor cells.

Physicochemical Properties and Structure

A clear understanding of the chemical and physical characteristics of this compound is essential for its effective application.

PropertyValue
Full Chemical Name 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
CAS Number 663598-66-1
Molecular Formula C14H15N3O9S3
Molecular Weight 465.48 g/mol
Purity Typically >95%
Structure Contains an N-hydroxysuccinimide (NHS) ester for reaction with amines and a pyridyl disulfide group for reaction with thiols.
Solubility Soluble in aqueous buffers and organic solvents like DMSO and DMF.

Mechanism of Action: The Role of the Cleavable Disulfide Bond

The functionality of this compound as an ADC linker is predicated on the selective cleavage of its disulfide bond. The concentration of reducing agents, such as glutathione (B108866), is significantly higher within tumor cells (millimolar range) compared to the bloodstream (micromolar range).[1] This concentration gradient is the basis for the targeted release of the cytotoxic payload.

The general mechanism of an ADC utilizing a disulfide linker like this compound is as follows:

  • Systemic Circulation: The ADC remains intact in the bloodstream due to the relative stability of the disulfide bond in the low-reducing environment.

  • Tumor Targeting: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Payload Release: Inside the cell, the high concentration of glutathione reduces the disulfide bond of the linker, cleaving it and releasing the cytotoxic payload.

  • Cytotoxicity: The freed payload can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, leading to apoptosis of the cancer cell.

This targeted delivery and release mechanism minimizes off-target toxicity to healthy cells, a significant advantage over traditional chemotherapy.

Experimental Protocols and Methodologies

General Workflow for ADC Synthesis with this compound

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using a disulfide linker.

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Drug-Linker Conjugation cluster_final_conjugation Step 3: ADC Formation cluster_purification Step 4: Purification & Characterization Antibody Monoclonal Antibody ReducedAntibody Reduced Antibody (with free thiols) Antibody->ReducedAntibody Reduction of interchain disulfides ReducingAgent Reducing Agent (e.g., DTT, TCEP) ReducingAgent->Antibody ADC Antibody-Drug Conjugate ReducedAntibody->ADC CytotoxicDrug Cytotoxic Drug (with reactive group) DrugLinker Activated Drug-Linker Complex CytotoxicDrug->DrugLinker Activation NO2_SPP_sulfo This compound Linker NO2_SPP_sulfo->CytotoxicDrug DrugLinker->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, HPLC, UV-Vis) Purification->Characterization

General workflow for ADC synthesis using a disulfide linker.
Detailed Methodological Steps

Step 1: Antibody Thiolation

  • Objective: To generate free sulfhydryl (-SH) groups on the antibody for conjugation. This is typically achieved by the partial reduction of the interchain disulfide bonds.

  • Protocol:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The concentration of the reducing agent needs to be carefully optimized to control the number of reduced disulfide bonds, which in turn determines the drug-to-antibody ratio (DAR).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

    • Remove the excess reducing agent using a desalting column or diafiltration.

Step 2: Drug-Linker Activation

  • Objective: To prepare the cytotoxic drug for conjugation with the linker. The specific chemistry will depend on the reactive groups present on the drug molecule. In the case of this compound, the NHS ester will react with an amine group on the drug.

Step 3: Conjugation Reaction

  • Objective: To covalently link the activated drug-linker complex to the thiolated antibody.

  • Protocol:

    • Add the activated drug-linker complex to the solution of the reduced antibody. The molar ratio of the drug-linker to the antibody is a critical parameter to control the DAR.

    • Incubate the reaction mixture under controlled conditions (e.g., room temperature, specific pH). The pyridyl disulfide group on the this compound linker will react with the free thiol groups on the antibody to form a new disulfide bond.

    • Quench the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted thiol groups.

Step 4: Purification and Characterization

  • Objective: To remove unconjugated drug-linker complexes and other impurities, and to characterize the resulting ADC.

  • Purification: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used to purify the ADC.

  • Characterization: A suite of analytical techniques is employed to assess the quality of the ADC.

Analytical TechniqueInformation Provided
UV/Vis Spectroscopy Determination of antibody and drug concentrations, and calculation of the average Drug-to-Antibody Ratio (DAR).[2]
Mass Spectrometry (MS) Provides the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for the precise determination of the DAR and the distribution of different drug-loaded species.[3][4]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species with different DARs based on their hydrophobicity, providing information on the distribution of drug loading.[5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Used to separate the light and heavy chains of the reduced ADC, allowing for the determination of the DAR for each chain.[2]
Size-Exclusion Chromatography (SEC) Assesses the aggregation and fragmentation of the ADC.

Signaling and Payload Release Visualization

The efficacy of an ADC is ultimately dependent on the release of its cytotoxic payload and the subsequent induction of cell death. The following diagram illustrates the intracellular release of the payload and its mechanism of action.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (High Glutathione) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Disulfide Cleavage (Glutathione-mediated) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Mechanism of ADC action and intracellular payload release.

Conclusion

This compound represents a valuable tool in the design and synthesis of antibody-drug conjugates. Its disulfide-based cleavable mechanism allows for the targeted delivery and release of potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window. A thorough understanding of its chemical properties, combined with optimized conjugation and purification protocols, is crucial for the successful development of effective and safe ADC therapeutics. Further research and publication of specific applications of this compound will undoubtedly provide more granular insights into its performance and potential in the next generation of cancer therapies.

References

In-Depth Technical Guide to NO2-SPP-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo is a heterobifunctional, cleavable crosslinker integral to the synthesis of antibody-drug conjugates (ADCs). As a critical component in this advanced therapeutic class, the linker's properties directly influence the stability, efficacy, and safety profile of the final ADC. This guide provides a comprehensive overview of the known chemical properties, a representative experimental protocol for its application, and the underlying mechanism of action for ADCs utilizing this disulfide-containing linker.

Core Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 663598-66-1
Molecular Formula C14H15N3O9S3[1]
Molecular Weight 465.5 g/mol [1]
Purity >96%[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, its structural features provide insight into its expected behavior. The presence of a sulfonate group is intended to increase water solubility compared to its non-sulfonated counterparts, a crucial feature for bioconjugation reactions performed in aqueous buffers.

PropertyDescription
Solubility The sulfonate group is expected to confer significant aqueous solubility. However, specific quantitative data (e.g., mg/mL in PBS) is not publicly available. Solubility in organic solvents like DMSO or DMF is likely for stock solution preparation.
pKa The pKa of the sulfonic acid group is anticipated to be low, ensuring it is deprotonated and negatively charged at physiological pH, which contributes to its water solubility.
Stability As a disulfide-containing molecule, this compound is designed to be stable in circulation but will be susceptible to reduction in the intracellular environment. The NHS ester is moisture-sensitive and should be stored under anhydrous conditions to prevent hydrolysis.

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound as a disulfide linker dictates the mechanism of action of the resulting ADC. The linker remains stable in the systemic circulation, preventing premature release of the cytotoxic payload. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via endocytosis. Inside the cell, the higher concentration of reducing agents, most notably glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond within the linker. This cleavage releases the potent cytotoxic drug, which can then exert its pharmacological effect, leading to apoptosis or cell death.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Glutathione Reduction) TargetCell Target Cell Death Payload->TargetCell 5. Pharmacological Action

Caption: General signaling pathway of an ADC with a cleavable disulfide linker.

Experimental Protocols

The following sections outline a representative workflow for the synthesis and characterization of an antibody-drug conjugate using a disulfide linker like this compound.

Synthesis of an Antibody-Drug Conjugate

This protocol describes a typical conjugation procedure involving the modification of an antibody's lysine (B10760008) residues.

  • Antibody Preparation:

    • Start with a purified monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and azide.

    • If necessary, perform a buffer exchange into the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).

  • Linker-Payload Activation (if necessary):

    • In many ADC synthesis strategies, the linker is first reacted with the payload molecule. However, for this protocol, we will assume the use of a pre-formed linker-payload conjugate that has a reactive group (e.g., NHS ester) for conjugation to the antibody. If starting with the linker and payload separately, they would need to be reacted first, purified, and then used in the next step.

  • Conjugation Reaction:

    • Dissolve the this compound-payload conjugate in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10-20 mM).

    • Add the linker-payload stock solution to the antibody solution at a specific molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage (e.g., PBS or a formulation buffer containing stabilizers like sucrose (B13894) or polysorbate).

  • Characterization of the ADC:

    • Determine the protein concentration of the final ADC solution using a standard protein assay (e.g., BCA or A280nm measurement).

    • Determine the Drug-to-Antibody Ratio (DAR).

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Antibody 1. Antibody Preparation (Buffer Exchange) Conjugation 3. Conjugation Reaction Antibody->Conjugation LinkerPayload 2. Linker-Payload Stock Solution LinkerPayload->Conjugation SEC_TFF 4. Size-Exclusion Chromatography or Tangential Flow Filtration Conjugation->SEC_TFF Concentration 5. Protein Concentration SEC_TFF->Concentration DAR 6. Drug-to-Antibody Ratio (DAR) Determination Concentration->DAR

Caption: Experimental workflow for ADC synthesis and characterization.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Two common methods for its determination are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Hydrophobic Interaction Chromatography (HIC-HPLC):

  • Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates ADC species with different DARs based on this difference in hydrophobicity.

  • Method:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) or sodium chloride concentration).

    • Monitor the elution profile using a UV detector.

    • The different peaks correspond to ADCs with different numbers of drugs attached (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, or a broader distribution for lysine-linked ADCs).

    • Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR value.

Mass Spectrometry (MS):

  • Principle: MS directly measures the mass of the different ADC species. The mass difference between the unconjugated antibody and the drug-loaded species allows for the determination of the number of conjugated drugs.

  • Method:

    • The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.

    • Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) typically coupled with liquid chromatography (LC-MS).

    • Deconvolute the resulting mass spectrum to obtain the masses of the different species.

    • Calculate the number of conjugated drugs for each species by dividing the mass difference (compared to the unconjugated antibody) by the mass of the linker-payload.

    • Calculate the average DAR from the relative abundance of each species.

Conclusion

This compound serves as a vital tool in the construction of advanced antibody-drug conjugates. Its design as a cleavable, water-soluble linker addresses key challenges in ADC development, namely systemic stability and targeted payload release. While detailed, publicly available quantitative data on this specific linker is sparse, the principles of its application and mechanism of action are well-understood within the broader context of ADC research. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers working with this compound and similar disulfide-containing linkers. Further optimization of conjugation and characterization methods will be essential for the successful clinical and commercial development of ADCs based on this technology.

References

An In-depth Technical Guide to the Mechanism of Action of NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo is a cleavable linker integral to the design and efficacy of Antibody-Drug Conjugates (ADCs). As a disulfide-based linker, its mechanism of action is predicated on the differential reductive environments between the extracellular bloodstream and the intracellular cytoplasm of target cells. This guide provides a comprehensive overview of the core mechanism of this compound, supported by structural details, signaling pathways, and relevant experimental methodologies.

Core Mechanism of Action: Glutathione-Mediated Cleavage

The fundamental principle behind the action of this compound lies in the selective cleavage of its disulfide bond within the target cell, a process primarily driven by the high intracellular concentration of glutathione (B108866) (GSH).

Extracellular Stability: In the bloodstream, the concentration of reducing agents such as glutathione is low. This environment ensures the stability of the disulfide bond within the this compound linker, keeping the potent cytotoxic payload securely attached to the monoclonal antibody. This stability is crucial for minimizing off-target toxicity and ensuring that the ADC reaches its intended destination intact.

Intracellular Cleavage: Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis. Once inside the cell, the ADC is exposed to the cytoplasm, which has a significantly higher concentration of glutathione (in the millimolar range) compared to the bloodstream (in the micromolar range). This high concentration of GSH facilitates the reduction of the disulfide bond in the this compound linker, leading to its cleavage and the subsequent release of the cytotoxic payload.

Payload Activation: The released payload is then free to exert its cytotoxic effect, leading to the death of the cancer cell. The efficiency of this entire process, from internalization to payload release, is a critical determinant of the ADC's therapeutic index.

Structural Context: this compound and Related Linkers

This compound belongs to the family of pyridyldithio-containing linkers. Its structure, along with the closely related and more extensively studied linkers SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), features a reactive N-hydroxysuccinimide (NHS) ester for conjugation to the antibody and a pyridyldithio group for attachment of a thiol-containing payload.

Signaling Pathway and Experimental Workflow

The action of an ADC utilizing the this compound linker can be visualized as a multi-step process, from systemic circulation to the induction of apoptosis in the target cancer cell.

ADC_Mechanism cluster_bloodstream Systemic Circulation (Low GSH) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome/Lysosome Internalization->Endosome 3. Trafficking Cytoplasm Cytoplasm (High GSH) Endosome->Cytoplasm 4. Release to Cytoplasm Payload Released Payload Cytoplasm->Payload 5. Linker Cleavage (GSH-mediated) Apoptosis Cell Death Payload->Apoptosis 6. Cytotoxic Effect

Figure 1. Signaling pathway of an ADC with a glutathione-cleavable linker.

The evaluation of ADCs with linkers like this compound involves a series of well-defined experimental procedures to assess their stability, potency, and specificity.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_evaluation Preclinical Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification and Characterization (DAR) Conjugation->Purification PlasmaStability In Vitro Plasma Stability Assay Purification->PlasmaStability Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Purification->Cytotoxicity InVivo In Vivo Xenograft Efficacy Studies Cytotoxicity->InVivo

Figure 2. General experimental workflow for ADC development and evaluation.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker are not widely published, data from structurally similar linkers like SPDB can provide valuable insights into expected performance. The stability and cleavage kinetics are critical parameters that influence the therapeutic window of an ADC.

ParameterDescriptionTypical Value Range for Disulfide LinkersReference
Plasma Half-life The time it takes for 50% of the ADC to be cleared from the plasma. A longer half-life is generally desirable.Varies depending on antibody and payload, but linkers are designed for high stability.[General ADC Literature]
GSH-mediated Cleavage Rate The rate at which the disulfide linker is cleaved in the presence of physiological concentrations of glutathione.Rapid cleavage is expected at intracellular GSH concentrations (1-10 mM).[General ADC Literature]
IC50 (in vitro cytotoxicity) The concentration of ADC required to inhibit the growth of 50% of target cancer cells in culture.Highly dependent on the payload and target antigen expression; typically in the pM to nM range for potent payloads.[General ADC Literature]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ADCs with cleavable linkers like this compound.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in a plasma environment.

Methodology:

  • The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, aliquots are collected and analyzed.

  • Analysis of Intact ADC: The amount of intact ADC can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to measure the concentration of antibody-conjugated drug or by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the average drug-to-antibody ratio (DAR). A stable linker will show minimal change in DAR over time.

  • Analysis of Released Payload: The plasma sample is treated to precipitate proteins. The supernatant, containing the free payload, is then analyzed by LC-MS/MS to quantify the amount of released drug.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates.

  • The cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • After a defined incubation period (typically 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay.

  • The absorbance or luminescence is measured, and the data is used to generate dose-response curves.

  • The IC50 value is calculated as the concentration of the ADC that causes 50% inhibition of cell growth compared to untreated controls.

Glutathione-Mediated Cleavage Assay

Objective: To directly measure the rate of linker cleavage in response to a reducing agent.

Methodology:

  • The ADC is incubated in a buffer solution at 37°C containing a physiological concentration of glutathione (e.g., 1-10 mM).

  • A control sample without glutathione is run in parallel.

  • Aliquots are taken at various time points.

  • The samples are analyzed by methods such as RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) or LC-MS to separate and quantify the intact ADC, the released payload, and any intermediates.

  • The rate of disappearance of the intact ADC and the appearance of the free payload are used to determine the cleavage kinetics.

Conclusion

The mechanism of action of the this compound linker is a prime example of rational drug design in the field of antibody-drug conjugates. Its reliance on the differential glutathione concentrations between the extracellular and intracellular environments provides a selective and efficient means of delivering potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A thorough understanding of its cleavage kinetics, stability, and the experimental protocols for its evaluation is paramount for the successful development of ADCs employing this and similar disulfide-based linker technologies. Further research providing specific quantitative data for this compound will be invaluable in optimizing its application in next-generation cancer therapeutics.

An In-Depth Technical Guide to NO2-SPP-sulfo: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, and generalized synthesis of NO2-SPP-sulfo, a heterobifunctional crosslinker pivotal in the field of antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and bioconjugation chemistry.

Introduction to this compound

This compound is a specialized chemical reagent employed as a cleavable linker in the construction of ADCs.[1][2][3][4] ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker component is critical, as it must remain stable in systemic circulation and then selectively release the cytotoxic payload upon internalization into the target cancer cell.

This compound features a disulfide bond, rendering it susceptible to cleavage in the reducing intracellular environment of tumor cells.[5][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC. The "sulfo" group in its structure imparts increased water solubility to the linker, which can be advantageous when working with hydrophobic payloads or modifying antibodies in aqueous buffers.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitrophenyl-pyridyl disulfide moiety for payload attachment via thiol-disulfide exchange, and a succinimidyl ester (a potential reactive group suggested by the "SPP" nomenclature, though not explicitly confirmed in public sources) for conjugation to amine residues (such as lysine) on the antibody. The sulfonate group enhances its hydrophilicity.

Below is a two-dimensional representation of the this compound structure, generated from its SMILES (Simplified Molecular-Input Line-Entry System) notation.

G NO2_SPP_sulfo NO2_SPP_sulfo

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueReference
Molecular Formula C14H15N3O9S3[7]
Molecular Weight 465.5 g/mol [7]
Purity > 96%[7]
CAS Number 663598-66-1[7]

Generalized Synthesis of Disulfide-Containing ADC Linkers

While the precise, proprietary synthesis protocol for this compound is not publicly available, a generalized workflow for the synthesis of similar disulfide-containing ADC linkers can be conceptualized. This typically involves the synthesis of three key fragments: the antibody-reactive group, the cleavable disulfide moiety, and the payload-reactive group, followed by their assembly.

A hypothetical, multi-step synthetic pathway is illustrated below. This diagram is for conceptual understanding and does not represent a validated experimental protocol for this compound.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (e.g., Pyridine derivative, Thiol-containing acid, Succinimidyl ester precursor) intermediate1 Synthesis of Nitrophenyl-pyridyl Disulfide Moiety start->intermediate1 Step 1: Disulfide Formation intermediate2 Activation of Carboxylic Acid (e.g., NHS ester formation) intermediate1->intermediate2 Step 2: Coupling Reaction intermediate3 Introduction of Sulfonate Group intermediate2->intermediate3 Step 3: Sulfonation final_product This compound (Final Linker) intermediate3->final_product Step 4: Purification

Caption: Generalized workflow for the synthesis of a disulfide ADC linker.

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as a cleavable linker is central to the mechanism of action of the resulting ADC. The following diagram illustrates the logical flow from ADC administration to payload release within a target cancer cell.

G cluster_moa Mechanism of Action of Disulfide-Linked ADCs adc_circ ADC in Circulation (Linker is Stable) binding ADC Binds to Tumor Cell Surface Antigen adc_circ->binding internalization ADC-Antigen Complex is Internalized (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Disulfide Bond Cleavage in Reducing Environment (e.g., by Glutathione) lysosome->cleavage release Cytotoxic Payload is Released into Cytosol cleavage->release apoptosis Payload Induces Cell Death (Apoptosis) release->apoptosis

Caption: Cellular mechanism of payload release from a disulfide-linked ADC.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the synthesis and application of this compound are proprietary to the manufacturers. However, a general protocol for the conjugation of a similar disulfide linker to an antibody and a thiol-containing payload would follow these key steps:

A. Antibody Modification (Amine Acylation)

  • Preparation of Antibody: The antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Linker Addition: A solution of the NHS-ester containing linker (like this compound) in a water-miscible organic solvent (e.g., DMSO) is added to the antibody solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.

  • Incubation: The reaction mixture is incubated at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Purification: The modified antibody is purified from excess linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

B. Payload Conjugation (Thiol-Disulfide Exchange)

  • Preparation of Modified Antibody: The purified, linker-modified antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS with EDTA, pH 6.5-7.0).

  • Payload Addition: A solution of the thiol-containing cytotoxic payload in an organic solvent is added to the modified antibody solution. A slight molar excess of the payload is typically used.

  • Incubation: The reaction is incubated at room temperature for 2-16 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Purification: The final ADC is purified from unreacted payload and other small molecules using SEC or TFF.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Conclusion

This compound represents a key enabling technology in the development of next-generation antibody-drug conjugates. Its disulfide-based cleavable mechanism allows for targeted drug delivery, while the sulfonate group can improve the handling and formulation of ADCs. While specific synthetic details remain proprietary, the generalized principles of its synthesis and application outlined in this guide provide a foundational understanding for researchers in the field of targeted cancer therapy. Further investigation into the optimization of linkers like this compound will continue to drive innovation in ADC design and development.

References

The Role of the Sulfo- Group in NO2-SPP-sulfo: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the sulfo- group in the NO2-SPP-sulfo linker, a key component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, impact on ADC stability and efficacy, and provide an overview of relevant experimental protocols and signaling pathways.

Core Concepts: Understanding the this compound Linker

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its name reveals its core components:

  • SPP (N-succinimidyl 4-(2-pyridyldithio) pentanoate): This forms the backbone of the linker and is responsible for its cleavable disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, releasing the payload.

  • NO2 (Nitro- group): A nitro group is attached to the pyridyl ring of the SPP linker. This electron-withdrawing group can influence the reactivity of the disulfide bond.

  • Sulfo- group: The presence of a sulfonate group is a key modification that imparts specific, desirable properties to the linker and the resulting ADC.

Below is the chemical structure of this compound, derived from its SMILES notation.

G NO2_SPP_sulfo

Caption: Chemical structure of this compound.

The Pivotal Role of the Sulfo- Group

The introduction of a sulfonate (-SO3-) group into the ADC linker is a strategic design choice with significant implications for the overall performance of the conjugate.

Enhanced Aqueous Solubility

One of the most critical functions of the sulfo- group is to increase the hydrophilicity and aqueous solubility of the linker-payload complex.[1][2] Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the ADC during formulation and in circulation.[3] The highly polar sulfonate group mitigates this issue, facilitating easier handling in aqueous buffers during the conjugation process and improving the pharmacokinetic profile of the final ADC.[1][4]

Improved Pharmacokinetics and Efficacy

By preventing aggregation, the sulfo- group contributes to a more homogenous ADC product with a better safety and efficacy profile.[5] Increased hydrophilicity can also enhance the exposure of the ADC to the target antigen on cancer cells, potentially leading to improved killing activity.[5]

Overcoming Multidrug Resistance

Some studies suggest that modifying linkers with polar groups, such as sulfonates, can alter the interaction of the ADC with efflux pumps like P-glycoprotein (Pgp), a key player in multidrug resistance.[3] By reducing the payload's affinity for these pumps, the sulfo- group may help to overcome this resistance mechanism, leading to more effective cell killing.

Quantitative Data and Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Formula C14H15N3O9S3[6]
Molecular Weight 465.5 g/mol [6]
Purity >96%[6]
Solubility Expected to have high aqueous solubility due to the sulfonate group. For example, sulfo-SMCC is readily soluble in water.[1][2]
Stability The disulfide bond is designed to be stable in circulation but cleavable in the reducing intracellular environment. The stability of disulfide linkers can be modulated by steric hindrance around the disulfide bond.[4][7]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis, conjugation, and characterization of ADCs using sulfo-containing disulfide linkers.

Synthesis of a Sulfo-Containing Disulfide Linker

The synthesis of a linker like this compound is a multi-step organic synthesis process. A representative workflow is outlined below.

Caption: Generalized synthetic workflow for a sulfo-containing ADC linker.

Detailed Steps (Illustrative):

  • Synthesis of the Nitro-Pyridyl Disulfide Moiety: This typically involves the reaction of a thiol-containing pyridine (B92270) with a nitrating agent, followed by disulfide bond formation. The nitro group's position can influence the disulfide bond's reactivity.

  • Coupling with the Spacer: The nitro-pyridyl disulfide is then reacted with a pentanoate derivative that has a reactive group on the other end.

  • Sulfonation: A sulfonate group is introduced onto a suitable position of the linker precursor. This can be achieved through various sulfonation reactions.

  • NHS Activation: The carboxylic acid end of the pentanoate spacer is activated with N-hydroxysuccinimide (NHS) to form an NHS ester. This reactive group will later react with amine groups on the antibody.

  • Purification and Characterization: The final linker product is purified using techniques like column chromatography and characterized by NMR and mass spectrometry.

Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound linker to a monoclonal antibody (mAb) and a thiol-containing payload.

Caption: Workflow for ADC synthesis using a sulfo-disulfide linker.

Detailed Protocol:

  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Antibody-Linker Reaction: The this compound linker, dissolved in an organic co-solvent like DMSO, is added to the antibody solution at a specific molar ratio. The reaction is incubated at room temperature for 1-2 hours. The NHS ester of the linker reacts with the primary amines of lysine (B10760008) residues on the antibody.

  • Purification of Activated Antibody: The excess, unreacted linker is removed using size exclusion chromatography (SEC) or dialysis.

  • Payload Conjugation: The thiol-containing payload is added to the purified, activated antibody. The pyridyl disulfide group on the linker reacts with the thiol group of the payload via disulfide exchange to form the final ADC.

  • Final Purification: The resulting ADC is purified by SEC to remove any remaining small molecules and to separate the conjugated antibody from any unconjugated antibody.

  • Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and presence of aggregates.

Signaling Pathways and Mechanism of Action

The this compound linker's primary role is to deliver the cytotoxic payload to the target cell. The subsequent signaling pathways that are activated are determined by the mechanism of action of the payload itself.

Intracellular Cleavage and Payload Release

G cluster_0 Cellular Uptake and Trafficking cluster_1 Payload Release cluster_2 Downstream Effects ADC ADC binds to cell surface antigen Endocytosis Endocytosis ADC->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Cleavage Disulfide bond cleavage by intracellular glutathione Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Payload binds to intracellular target (e.g., microtubules, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for an ADC with a cleavable disulfide linker.

Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically through endocytosis. It is then trafficked to the lysosomes. Within the reducing environment of the cell, particularly due to the high concentration of glutathione, the disulfide bond of the linker is cleaved, releasing the cytotoxic payload.

Example Signaling Pathway: Microtubule Inhibition

Many common ADC payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent microtubule inhibitors.

Once released, these payloads bind to tubulin, disrupting microtubule dynamics. This leads to:

  • Mitotic Arrest: The cell is unable to form a proper mitotic spindle, arresting the cell cycle at the G2/M phase.

  • Activation of Apoptotic Pathways: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The Bystander Effect

A key feature of ADCs with cleavable linkers and membrane-permeable payloads is the "bystander effect".[3][8] After the payload is released in the target cell, it can diffuse out and kill neighboring antigen-negative cancer cells.[8] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[8]

Conclusion

The sulfo- group in the this compound linker is a critical design element that significantly enhances the therapeutic potential of Antibody-Drug Conjugates. Its primary role in increasing aqueous solubility addresses key challenges in ADC development, leading to improved pharmacokinetics, better efficacy, and potentially a means to overcome multidrug resistance. Understanding the interplay between the sulfo- group, the cleavable disulfide bond, and the cytotoxic payload is essential for the rational design of the next generation of targeted cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals working to harness the power of ADCs in the fight against cancer.

References

An In-Depth Technical Guide to NO2-SPP-sulfo for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cleavable linker, NO2-SPP-sulfo, for its application in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, present key quantitative data relevant to its function, and provide detailed experimental protocols for its use and characterization.

Introduction to this compound

This compound is a heterobifunctional crosslinker utilized as a cleavable linker in the construction of ADCs. Its chemical structure features a sulfhydryl-reactive group and an amine-reactive N-hydroxysuccinimide (NHS) ester, allowing for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The "sulfo" modification enhances its water solubility, facilitating conjugation reactions in aqueous buffers.

The key feature of this compound is its disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the cell's cytoplasm. This selective cleavage mechanism is central to the targeted delivery and release of the cytotoxic payload at the tumor site, minimizing off-target toxicity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C14H15N3O9S3
Molecular Weight 465.5 g/mol
Purity >96%
Linker Type Cleavable (Disulfide)
Reactivity Amine-reactive (NHS ester), Sulfhydryl-reactive

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC constructed with this compound hinges on the differential stability of its disulfide bond. In the oxidizing environment of the bloodstream, the disulfide linkage remains largely intact, keeping the potent cytotoxic drug securely attached to the antibody. Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis.

Once inside the cell, the ADC is trafficked to compartments where it is exposed to a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH). The intracellular concentration of GSH (1-10 mM) is several orders of magnitude higher than in the blood plasma (~5 µM)[1]. This steep gradient drives the reductive cleavage of the disulfide bond within the this compound linker, liberating the cytotoxic payload to exert its therapeutic effect.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (Oxidizing Environment) cluster_cell Target Cancer Cell (Reducing Environment) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Internalization Internalization (Endocytosis) ADC->Internalization Antigen Binding Endosome Endosome/Lysosome Internalization->Endosome PayloadRelease Payload Release (Disulfide Cleavage by Glutathione) Endosome->PayloadRelease High [GSH] Cytotoxicity Cytotoxicity PayloadRelease->Cytotoxicity

Caption: Mechanism of action of an ADC with a disulfide linker.

Quantitative Data

Table 2: Representative Plasma Stability of Disulfide-Linked ADCs

Linker TypeHalf-life in Human Plasma (days)Reference
Unhindered Disulfide1-3Generic Data
Hindered Disulfide3-7Generic Data

Table 3: Representative Glutathione-Mediated Cleavage of Disulfide Linkers

Glutathione ConcentrationHalf-life of CleavageReference
1 mM< 1 hourGeneric Data
5 mM< 30 minutesGeneric Data
10 mM< 15 minutesGeneric Data

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a disulfide linker like this compound. Optimization will be required for specific antibodies and payloads.

Protocol for ADC Synthesis

This protocol describes the conjugation of a thiol-containing payload to an antibody via the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiolated cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation: If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP. Incubate at 37°C for 30-60 minutes. Remove excess TCEP using a desalting column.

  • Linker-Payload Conjugation:

    • Dissolve the thiolated payload in anhydrous DMSO.

    • Dissolve this compound in anhydrous DMSO to create a stock solution.

    • React the thiolated payload with a molar excess of this compound to form the maleimide-activated payload.

  • Antibody-Linker-Payload Conjugation:

    • Add the maleimide-activated payload to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

  • Purification: Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow start Start antibody_prep Antibody Preparation (Partial Reduction) start->antibody_prep linker_payload_prep Linker-Payload Preparation start->linker_payload_prep conjugation Conjugation antibody_prep->conjugation linker_payload_prep->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification end End purification->end

Caption: Experimental workflow for ADC synthesis.

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7, 14 days).

  • Sample Preparation for Intact ADC Analysis:

    • At each time point, analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Sample Preparation for Released Payload Analysis:

    • To a separate aliquot, add cold acetonitrile to precipitate plasma proteins.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of released payload at each time point using a standard curve of the pure payload.

Protocol for Glutathione-Mediated Payload Release Assay

This assay assesses the cleavage of the disulfide linker in the presence of glutathione.

Materials:

  • Purified ADC

  • Glutathione (GSH) solution (e.g., 10 mM in PBS)

  • PBS

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC with a physiological concentration of GSH (e.g., 5 mM) in PBS at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: At each time point, stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released payload over time.

Payload_Release_Mechanism ADC Antibody-S-S-Payload Cleaved_Antibody Antibody-SH ADC->Cleaved_Antibody Released_Payload HS-Payload ADC->Released_Payload GSH 2 GSH (Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Reduction

Caption: Reductive cleavage of the disulfide linker by glutathione.

Conclusion

This compound represents a valuable tool in the design of cleavable ADCs. Its water-soluble nature and the well-understood mechanism of disulfide cleavage provide a reliable strategy for targeted drug delivery. The experimental protocols outlined in this guide offer a starting point for researchers to incorporate this linker into their ADC development programs. Further optimization and characterization will be crucial to fully realize the therapeutic potential of ADCs built with this compound.

References

NO2-SPP-sulfo: A Technical Guide to a Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo, identified by its CAS number 663598-66-1, is a specialized chemical tool used in the burgeoning field of targeted cancer therapy. Contrary to what its name might suggest, it is not a nitro-fatty acid but rather a heterobifunctional, cleavable linker designed for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs that deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, requiring a delicate balance of stability in circulation and efficient cleavage at the target site. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its role in the development of next-generation targeted therapeutics.

Core Chemical Attributes and Functionality

This compound, with the full chemical name 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a meticulously designed molecule with three key functional domains:

  • N-Hydroxysuccinimide (NHS) Ester: This moiety provides a reactive site for conjugation to a monoclonal antibody (mAb). The NHS ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond.

  • Disulfide Bond with a Nitropyridyl Leaving Group: This is the cleavable element of the linker. The pyridyldithio group is highly reactive towards thiol groups present on a cytotoxic payload. The reaction, a thiol-disulfide exchange, results in the formation of a new disulfide bond linking the payload to the rest of the linker-antibody construct. The 5-nitropyridine-2-thione released during this reaction is an excellent leaving group, driving the reaction to completion.

  • Sulfonic Acid Group: The "sulfo" component of the name refers to the sulfonic acid group on the succinimide (B58015) ring. This group is ionized at physiological pH, imparting increased hydrophilicity to the linker. This is a crucial feature, as the conjugation of hydrophobic payloads can often lead to aggregation and poor pharmacokinetic properties of the resulting ADC. The enhanced water solubility provided by the sulfo group helps to mitigate these issues.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 663598-66-1
Molecular Formula C₁₄H₁₅N₃O₉S₃
Molecular Weight 465.5 g/mol
Purity Typically >96% (for research grade)
Function Cleavable Linker for Antibody-Drug Conjugates
Cleavage Mechanism Reduction of Disulfide Bond

Discovery and Development

Specific details regarding the initial discovery and development of this compound are not widely available in peer-reviewed scientific literature, suggesting it may have originated from commercial or proprietary development efforts. However, its design is a logical evolution of earlier pyridyldithio-containing linkers, such as SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate). The key innovations in this compound are the inclusion of a nitro group on the pyridine (B92270) ring and the addition of a sulfonic acid group. The nitro group enhances the leaving group potential of the pyridine-2-thione, potentially accelerating the conjugation reaction with the payload. As mentioned, the sulfonic acid group improves the hydrophilicity of the linker.

Mechanism of Action in Antibody-Drug Conjugates

The function of this compound is best understood in the context of the overall mechanism of action of an ADC, which can be broken down into several key steps:

  • Systemic Circulation: Following intravenous administration, the ADC circulates in the bloodstream. The linker must be stable enough to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The disulfide bond in this compound is relatively stable in the low-reducing environment of the blood.

  • Tumor Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Payload Release: The ADC is trafficked to intracellular compartments, often lysosomes. Here, the high intracellular concentration of reducing agents, most notably glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond within the linker. This releases the cytotoxic payload in its active form.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.

The signaling pathways that are ultimately activated to induce cell death are dependent on the nature of the cytotoxic payload that is conjugated to the antibody via the this compound linker.

ADC_Mechanism ADC Antibody-Drug Conjugate (with this compound linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Binding to Antigen Endosome Endosome TumorCell->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Cytotoxic Payload Lysosome->Payload Disulfide Cleavage (High Glutathione) Apoptosis Apoptosis Payload->Apoptosis Induction of Cell Death

General Mechanism of Action for an ADC with a Cleavable Disulfide Linker.

Quantitative Data

Table 2: Representative Quantitative Data for Disulfide-Based ADC Linkers

ParameterTypical Value RangeSignificance
Plasma Half-life of ADC > 100 hoursIndicates good stability in circulation, minimizing premature payload release.
Payload Release Half-life in Plasma Very long (low percentage release over days)Confirms linker stability and low off-target toxicity.
Payload Release Half-life in presence of 1-10 mM Glutathione Minutes to a few hoursDemonstrates efficient cleavage in the intracellular reducing environment.

Note: These are representative values for disulfide linkers in general and may not reflect the exact performance of this compound.

Experimental Protocols

The following is a generalized, two-step protocol for the synthesis of an ADC using this compound. This protocol assumes the payload contains a free thiol group.

Part 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., 5-10 mg/mL) in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Linker Preparation: Dissolve this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 6.5-7.0).

  • Characterization: Determine the linker-to-antibody ratio (LAR) by UV-Vis spectrophotometry or mass spectrometry.

Part 2: Conjugation of the Thiolated Payload

  • Payload Preparation: Dissolve the thiol-containing cytotoxic payload in a suitable organic solvent (e.g., DMSO or DMA).

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution (relative to the number of attached linkers) to the modified antibody solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC, TFF, or hydrophobic interaction chromatography (HIC).

  • Final Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation, and binding affinity to its target antigen.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Monoclonal Antibody (in amine-free buffer) Reaction1 NHS Ester-Amine Reaction (forms Amide Bond) Antibody->Reaction1 Linker This compound (in DMSO) Linker->Reaction1 Purification1 Purification (SEC/TFF) (removes excess linker) Reaction1->Purification1 ModifiedAb Modified Antibody Purification1->ModifiedAb Reaction2 Thiol-Disulfide Exchange (forms Disulfide Bond) ModifiedAb->Reaction2 Payload Thiolated Payload (in organic solvent) Payload->Reaction2 Purification2 Purification (SEC/HIC) (removes excess payload) Reaction2->Purification2 FinalADC Final Antibody-Drug Conjugate Purification2->FinalADC

Workflow for the Synthesis of an ADC using this compound.

Conclusion

This compound represents a sophisticated example of the chemical engineering required for the development of effective and safe antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, namely the need for a stable linker in circulation, an efficient and specific cleavage mechanism at the target site, and favorable biophysical properties of the final conjugate. While specific data on its performance in preclinical or clinical settings are not publicly available, its chemical structure suggests it is a valuable tool for researchers and drug developers in the field of targeted cancer therapy. Further research and publication on ADCs utilizing this linker will provide a more complete picture of its capabilities and potential advantages over other cleavable linker technologies.

An In-depth Technical Guide to the NO2-SPP-sulfo Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features, mechanism of action, and applications of the NO2-SPP-sulfo reagent. This multi-functional crosslinker is a powerful tool in chemical biology, proteomics, and drug development, enabling precise, multi-modal control over molecular conjugation and cleavage.

Core Features of the this compound Reagent

The this compound reagent is a trifunctional, cleavable crosslinker, integrating three key chemical moieties:

  • An ortho-nitrobenzyl (NO2) group: This is a well-established photolabile protecting group, allowing for cleavage of the linker upon exposure to UV light.

  • A succinimidyl-pyridyldithio (SPP) group: This component provides a dual functionality. It contains a disulfide bond, which can be cleaved by reducing agents, and a pyridyldithio group that can react with sulfhydryl groups.

  • A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester: This group imparts water solubility to the reagent and allows for its covalent conjugation to primary amines, such as the lysine (B10760008) residues found in proteins.

The combination of these three functionalities in a single reagent provides researchers with multiple, orthogonal strategies for both linking and cleaving biomolecules, offering a high degree of experimental flexibility.

Chemical Structure

Based on the SMILES string (O=S(C(C1)C(N(OC(CCC(SSC2=NC=C(--INVALID-LINK--=O)C=C2)C)=O)C1=O)=O)(O)=O), the proposed structure of a molecule incorporating these key features is depicted below. This structure integrates the ortho-nitrobenzyl photolabile group, a disulfide-containing linker, and a reactive ester for amine conjugation. The "sulfo" group is likely part of the succinimidyl ester to enhance water solubility.

Quantitative Data

The following tables summarize key quantitative parameters associated with the functional moieties of the this compound reagent, compiled from literature on similar compounds.

Table 1: Properties of the ortho-Nitrobenzyl Photolabile Group

ParameterTypical ValueReference
Photolysis Wavelength 340 - 365 nm[1][2]
Quantum Yield (Φ) 0.01 - 0.63[1][3]
Cleavage Time Seconds to minutes[3]

Note: Quantum yield can be highly dependent on the specific molecular structure and the nature of the leaving group.

Table 2: Properties of the Sulfo-NHS Ester Group

ParameterConditionReference
Optimal Reaction pH 7.2 - 8.5[4][5]
Reaction Time 30 minutes to 2 hours[6]
Reactive Towards Primary amines (-NH2)[4]

Table 3: Properties of the Disulfide Bond (SPP component)

ParameterConditionReference
Cleavage Reagent DTT, TCEP, β-mercaptoethanol[7]
Cleavage Condition Mild reducing conditions[7]
Reactive Towards Sulfhydryls (-SH)[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the conjugation of the this compound reagent to a protein via its amine-reactive sulfo-NHS ester.

  • Reagent Preparation:

    • Dissolve the protein to be labeled in a suitable buffer (e.g., 1X PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

    • Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent such as DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring. The optimal reaction time may need to be determined empirically.

  • Removal of Excess Reagent:

    • Remove non-reacted crosslinker using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).

G Protein Protein (with primary amines) Reaction Incubate (RT, 30 min - 2 hr) Protein->Reaction Reagent This compound (dissolved in DMSO) Reagent->Reaction Purification Purify (Desalting column) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Protocol 2: Photocleavage of the this compound Linker

This protocol outlines the procedure for cleaving the ortho-nitrobenzyl group using UV light.

  • Sample Preparation:

    • Prepare the sample containing the this compound-labeled molecule in a UV-transparent cuvette or plate.

  • UV Irradiation:

    • Expose the sample to a UV light source with a wavelength between 340 nm and 365 nm.

    • The irradiation time will depend on the light intensity, the quantum yield of the specific linker, and the desired extent of cleavage. Typical times can range from a few seconds to several minutes.

  • Analysis:

    • Analyze the cleavage products using appropriate techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm successful cleavage.

G Labeled_Molecule This compound Labeled Molecule Cleavage Photocleavage Labeled_Molecule->Cleavage UV_Light UV Light (340-365 nm) UV_Light->Cleavage Products Cleaved Molecule + Nitroso byproduct Cleavage->Products

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the SPP moiety.

  • Reagent Preparation:

    • Prepare a solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10-50 mM in a suitable buffer.

  • Cleavage Reaction:

    • Add the reducing agent solution to the sample containing the this compound-labeled molecule.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Analysis:

    • Confirm the cleavage of the disulfide bond by analyzing the products using methods such as mass spectrometry or chromatography.

G Labeled_Molecule This compound Labeled Molecule Cleavage Disulfide Reduction Labeled_Molecule->Cleavage Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleavage Products Cleaved Molecule + Thiol-containing fragment Cleavage->Products

Signaling Pathways and Applications

The this compound reagent is particularly valuable in applications requiring controlled release or sequential capture and release of biomolecules.

Application: Spatially Controlled Release of a Kinase Inhibitor

In this hypothetical signaling pathway, a kinase inhibitor is conjugated to a cell-penetrating peptide (CPP) via the this compound linker. The CPP facilitates entry into the cell. Once inside, targeted UV irradiation of a specific subcellular region cleaves the photolabile linker, releasing the active kinase inhibitor only in the desired location. This allows for precise spatial control over kinase inhibition and the study of localized signaling events.

G cluster_extracellular Extracellular cluster_intracellular Intracellular CPP_Inhibitor_Complex CPP-Linker-Inhibitor (Inactive) Complex_Inside CPP-Linker-Inhibitor CPP_Inhibitor_Complex->Complex_Inside Cellular Uptake UV_Irradiation Targeted UV Light (365 nm) Active_Inhibitor Active Kinase Inhibitor Kinase Kinase Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling

Application: Two-Step Affinity Purification in Proteomics

This workflow illustrates how the this compound reagent can be used for a two-step purification of protein complexes. A bait protein is first labeled with the reagent. This labeled bait is used to pull down interacting proteins. The entire complex is then eluted from the primary affinity resin under reducing conditions (cleaving the disulfide bond). Subsequently, a second purification or release step can be performed by photocleavage. This dual-cleavage strategy can significantly reduce background and increase the purity of the isolated complexes.

G Bait_Labeling 1. Label Bait Protein with this compound Incubation 2. Incubate with Cell Lysate Bait_Labeling->Incubation Affinity_Capture 3. Affinity Capture (e.g., Antibody beads) Incubation->Affinity_Capture Wash 4. Wash to Remove Non-specific Binders Affinity_Capture->Wash Reductive_Elution 5. Elute with DTT (Cleaves Disulfide) Wash->Reductive_Elution Photocleavage_Release 6. Release Prey from Bait with UV Light Reductive_Elution->Photocleavage_Release Analysis 7. Analyze Prey Proteins (e.g., Mass Spectrometry) Photocleavage_Release->Analysis

References

An In-Depth Technical Guide to NO2-SPP-sulfo in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2-SPP-sulfo, a hypothetical yet representative trifunctional crosslinking reagent designed for advanced bioconjugation applications. While "this compound" is not a standard nomenclature, its name suggests a sophisticated chemical tool incorporating a photo-activatable nitrophenyl azide (B81097) (NO2), a cleavable spacer arm (represented by 'SPP'), and a water-solubilizing sulfonate group (sulfo).

To provide concrete, actionable information, this guide will draw heavily on the well-documented properties and protocols of a closely related and commercially available reagent, Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate). Sulfo-SBED embodies the key features suggested by the "this compound" name: an amine-reactive group, a photoreactive nitrophenyl azide, a cleavable disulfide bond, and a sulfo group for aqueous solubility. It serves as an excellent model for understanding the principles and applications of this class of reagents.

Core Technology: The Trifunctional Advantage

This compound is designed as a heterobifunctional crosslinker with three key domains, enabling sequential and controlled conjugation reactions. This design is particularly useful for identifying and capturing transient or weak molecular interactions, a critical task in drug development and cell biology research.[1][2]

  • Amine-Reactive Group (Sulfo-NHS Ester): This group targets primary amines (-NH2), which are readily available on the surface of proteins and peptides (at the N-terminus and on lysine (B10760008) side chains).[3] The N-hydroxysuccinimide (NHS) ester forms a stable, covalent amide bond with these amines under mild, slightly alkaline conditions (pH 7-9).[4] The inclusion of a sulfonate ("sulfo") group on the NHS ring dramatically increases the reagent's solubility in aqueous buffers, preventing the need for organic solvents that can be detrimental to protein structure and function.[5][6]

  • Photoreactive Group (Nitrophenyl Azide): The nitrophenyl azide (NO2-phenyl-N3) group is chemically inert and stable in the dark, allowing for precise control over the crosslinking reaction.[7] When exposed to long-wave ultraviolet (UV) light (typically 300-460 nm), it becomes highly reactive.[8] The UV energy causes the azide to release nitrogen gas (N2), generating a short-lived, highly reactive nitrene intermediate.[3] This nitrene can then non-specifically insert into C-H and N-H bonds or react with nucleophiles in its immediate vicinity, forming a stable covalent bond with a nearby interacting molecule ("prey" protein).[9] The nitro group (NO2) allows for activation with longer wavelength UV light, which is less damaging to biological samples compared to the shorter wavelengths required for simple phenyl azides.[7]

  • Cleavable Spacer Arm (Disulfide Bond): The spacer arm connects the amine-reactive and photoreactive ends of the molecule. A critical feature of this class of reagents is a cleavable disulfide bond (-S-S-) within this spacer.[9] This bond is stable under normal experimental conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[3][10] This cleavability is the cornerstone of "label transfer" applications, allowing the bait protein to be removed after the interacting prey protein has been captured and tagged.[3]

Mechanism of Action

The utility of this compound lies in its two-stage reaction mechanism, which allows a researcher to first label a known "bait" protein and then use it to capture an unknown "prey" protein.

Stage 1: Amine Conjugation (Dark Reaction) The Sulfo-NHS ester end of the reagent reacts with primary amines on the purified bait protein, forming a stable amide bond. This step is performed in the dark to prevent premature activation of the photoreactive group.[5]

Stage 2: Photo-Crosslinking (UV Activation) The bait protein, now carrying the photoreactive azide group, is introduced into a system containing potential binding partners (e.g., a cell lysate). After the bait binds to its prey, the sample is exposed to UV light. The activated nitrene group on the crosslinker then covalently bonds to the prey protein, trapping the transient interaction.[11]

cluster_0 Stage 1: Amine Conjugation (Dark) cluster_1 Stage 2: Photo-Crosslinking Bait Bait Protein (with -NH2) LabeledBait Labeled Bait Protein Bait->LabeledBait + Reagent pH 7-9 Reagent This compound (Sulfo-NHS + Aryl Azide) Complex Bait-Prey Complex LabeledBait->Complex + Prey Prey Prey Protein (Binding Partner) Crosslinked Covalently Crosslinked Complex Complex->Crosslinked UV Light (300-460 nm) start Start: Purified Bait Protein step1 1. Label Bait Protein with this compound (Dark Reaction) start->step1 step2 2. Remove Excess Reagent (Desalting / Dialysis) step1->step2 step3 3. Incubate Labeled Bait with Prey Sample step2->step3 step4 4. Photo-Crosslink (UV Activation) step3->step4 step5 5. Cleave Disulfide Bond (Add DTT / Reducing Agent) step4->step5 step6 6. Analyze by SDS-PAGE & Western Blot step5->step6 end End: Identify Biotinylated Prey Protein step6->end Ligand Ligand Receptor Receptor (Bait Protein) Ligand->Receptor Stimulation Partner1 Signaling Partner 1 (Prey Protein) Receptor->Partner1 Interaction Captured by Crosslinker Partner2 Signaling Partner 2 Partner1->Partner2 Response Cellular Response Partner2->Response

References

An Introductory Technical Guide to NO2-SPP-sulfo: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NO2-SPP-sulfo, a heterobifunctional crosslinking agent with significant applications in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides generalized experimental protocols for its use.

Core Concepts: Introduction to this compound

This compound, chemically identified as 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid , is a specialized chemical reagent designed to link two different molecules together. Its structure features two distinct reactive groups at either end of a spacer arm, allowing for a controlled, two-step conjugation process. This crosslinker is particularly noted for its application in creating thiol-cleavable linkages, a critical feature for drug delivery systems like ADCs.

The key attributes of this compound are:

  • Heterobifunctionality : It possesses two different reactive moieties: a sulfonylated N-hydroxysuccinimide (sulfo-NHS) ester and a nitropyridyl disulfide (NO2-SPP) group.

  • Amine Reactivity : The sulfo-NHS ester group specifically reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.

  • Thiol Reactivity : The nitropyridyl disulfide group reacts with sulfhydryl groups (-SH), found in cysteine residues, through a disulfide exchange reaction. This forms a new disulfide bond, linking the two molecules.

  • Cleavability : The resulting disulfide bond is cleavable under reducing conditions, such as those found within a cell, allowing for the controlled release of a conjugated molecule.

  • Enhanced Water Solubility : The presence of a sulfonic acid group (-SO₃H) on the succinimide (B58015) ring increases the water solubility of the crosslinker, facilitating its use in aqueous buffers common for biological experiments.

Physicochemical and Reactive Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acidN/A
CAS Number 663598-66-1[1][2][3]
Molecular Formula C₁₄H₁₅N₃O₉S₃[1]
Molecular Weight 465.48 g/mol [1][2]
Reactive Towards Primary Amines (-NH₂) and Sulfhydryls (-SH)N/A
Cleavability Thiol-cleavable (disulfide bond)[4]

Mechanism of Action

The utility of this compound lies in its two-step reaction mechanism, which allows for the specific conjugation of two different biomolecules, for example, an antibody and a cytotoxic drug.

Step 1: Amine Acylation

The sulfo-NHS ester end of the crosslinker reacts with primary amines, most commonly the ε-amino group of lysine residues on a protein's surface. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysulfosuccinimide. This initial step is typically performed in a slightly alkaline buffer.

Step 2: Disulfide Exchange

The nitropyridyl disulfide group of the now amine-conjugated crosslinker can react with a free sulfhydryl group on a second molecule. This is a disulfide exchange reaction where the thiol from the second molecule attacks the disulfide bond of the crosslinker, forming a new, stable disulfide linkage. This reaction releases 5-nitro-pyridine-2-thione, which has a characteristic absorbance that can be used to monitor the reaction's progress.

The overall reaction scheme enables the controlled and specific linking of an amine-containing molecule to a thiol-containing molecule.

Quantitative Data for Reactive Groups

Table 1: Reaction Parameters for Sulfo-NHS Ester Conjugation to Primary Amines

ParameterRecommended Value/RangeNotes
Optimal pH Range 7.2 - 8.5Reaction is faster at higher pH, but hydrolysis of the ester also increases.[1][3]
Reaction Time 30 minutes - 2 hoursDependent on temperature, pH, and concentration of reactants.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis and the reaction rate.
Recommended Buffers Phosphate-buffered saline (PBS), HEPES, BorateBuffers should be free of primary amines (e.g., Tris).[1]
Half-life of Hydrolysis ~10 minutes at pH 8.6, ~1 hour at pH 8.0, 4-5 hours at pH 7.0Highlights the importance of timely execution of the subsequent reaction step.[3]

Table 2: Reaction Parameters for Nitropyridyl Disulfide Exchange with Thiols

ParameterRecommended Value/RangeNotes
Optimal pH Range 6.5 - 7.5The reaction proceeds over a broad pH range; however, physiological pH is commonly used.
Reaction Time 1 - 2 hoursCan be influenced by the accessibility of the thiol group.
Reaction Temperature Room Temperature
Monitoring Spectrophotometry at 343 nmThe release of pyridine-2-thione (for SPDP) or 5-nitro-pyridine-2-thione allows for real-time monitoring.

Experimental Protocols

The following are generalized protocols for a two-step conjugation using a heterobifunctional crosslinker like this compound. Note: These are starting points and should be optimized for specific applications.

Protocol 1: Conjugation of an Amine-Containing Protein (Protein-NH₂) to a Thiol-Containing Molecule (Molecule-SH)

Materials:

  • Protein-NH₂ (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Molecule-SH (e.g., a thiol-containing drug)

  • Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH₂ in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in an appropriate solvent (e.g., water or DMSO, depending on solubility) to a stock concentration (e.g., 10-20 mM).

  • Step 1: Reaction with Protein-NH₂:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the Protein-NH₂ solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.

  • Step 2: Reaction with Molecule-SH:

    • Immediately add a 1.5- to 5-fold molar excess of the Molecule-SH to the purified, crosslinker-modified protein.

    • Incubate the reaction for 1-2 hours at room temperature.

    • (Optional) Monitor the reaction by measuring the absorbance of the released 5-nitro-pyridine-2-thione.

  • Quenching and Purification:

    • Quench any unreacted crosslinker by adding a small amount of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol).

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted molecules and byproducts.

Protocol 2: Cleavage of the Disulfide Linker

Materials:

  • Purified conjugate from Protocol 1

  • Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the purified conjugate in the Reaction Buffer.

  • Add the reducing agent to a final concentration of 10-50 mM (for DTT) or 1-10 mM (for TCEP).

  • Incubate for 30-60 minutes at 37°C.

  • Analyze the cleavage products using techniques such as SDS-PAGE (under reducing conditions), HPLC, or mass spectrometry.

Visualizations: Diagrams of Pathways and Workflows

Signaling Pathway: Mechanism of Action of an ADC with a Cleavable Linker

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Target Cell Target Cell Released Drug Released Drug Apoptosis Apoptosis Released Drug->Apoptosis 5. Cytotoxicity Receptor Target Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Released Drug 4. Linker Cleavage (Reducing Environment)

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) with a cleavable linker.

Experimental Workflow: Two-Step Conjugation

Two_Step_Conjugation_Workflow start Start Protein_NH2 Protein with Primary Amines start->Protein_NH2 Linker This compound Crosslinker start->Linker process process purification purification end Final Conjugate Step1_Reaction Step 1: Amine Reaction (pH 7.2-8.5) Protein_NH2->Step1_Reaction Linker->Step1_Reaction Purify1 Purification 1 (Desalting) Step1_Reaction->Purify1 Activated_Protein Activated Protein Purify1->Activated_Protein Step2_Reaction Step 2: Disulfide Exchange (pH 6.5-7.5) Activated_Protein->Step2_Reaction Molecule_SH Molecule with Sulfhydryl Group Molecule_SH->Step2_Reaction Purify2 Purification 2 (e.g., SEC) Step2_Reaction->Purify2 Purify2->end

Caption: A generalized workflow for a two-step bioconjugation using this compound.

Applications and Significance

The primary application of this compound and similar crosslinkers is in the construction of Antibody-Drug Conjugates (ADCs) . In this context, the antibody serves as the "Protein-NH₂" and a potent cytotoxic drug with a thiol handle serves as the "Molecule-SH". The resulting ADC can selectively target cancer cells that express a specific antigen recognized by the antibody. Upon internalization into the cancer cell, the higher intracellular concentration of reducing agents like glutathione (B108866) cleaves the disulfide bond, releasing the cytotoxic drug and leading to cell death.[4]

The cleavable nature of the disulfide bond is crucial for the efficacy of such ADCs, ensuring that the potent drug is released preferentially at the target site, thereby minimizing off-target toxicity.

Conclusion

This compound is a valuable tool for researchers in drug development and biotechnology. Its heterobifunctional and cleavable nature allows for the precise and controlled conjugation of biomolecules. While this guide provides a foundational understanding and generalized protocols, it is imperative for researchers to empirically optimize the reaction conditions for their specific molecules and applications to achieve the desired conjugation efficiency and product purity.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo is a specialized, heterobifunctional, cleavable crosslinker designed for the targeted labeling of proteins. This reagent incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a disulfide bond that allows for cleavage of the linker under reducing conditions, and a nitro group, along with a sulfonate group, which increases aqueous solubility and may offer unique properties for detection or further chemical modification.

The ability to label proteins with a cleavable linker is invaluable in various proteomics and drug development applications. It allows for the selective release of bound proteins from affinity matrices, facilitating the analysis of protein-protein interactions, the identification of drug targets, and the development of antibody-drug conjugates (ADCs). The enhanced water solubility of this compound simplifies the labeling procedure by minimizing the need for organic co-solvents, which can be detrimental to protein stability.

This document provides detailed protocols for the use of this compound in protein labeling, purification of the conjugate, and cleavage of the linker. It also includes quantitative data from similar linkers to serve as a guide for optimizing your specific application.

Data Presentation

Quantitative parameters for protein labeling are crucial for reproducibility and downstream applications. The following table summarizes typical data for labeling a standard IgG antibody with an SPP-based linker. These values should be considered as a starting point for optimization with the this compound reagent.

ParameterTypical ValueNotes
Linker:Protein Molar Ratio 5:1 to 20:1The optimal ratio depends on the protein and the desired degree of labeling.
Reaction pH 7.2 - 8.5NHS ester hydrolysis is minimized at neutral pH, while amine reactivity increases with pH.
Reaction Time 30 - 60 minutesLonger incubation times can lead to increased labeling but also higher risk of hydrolysis.
Reaction Temperature Room Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis.
Labeling Efficiency 20% - 40%This is the percentage of the linker that covalently binds to the protein.
Degree of Labeling (DOL) 2 - 8Represents the average number of linker molecules per protein molecule.

Experimental Protocols

Materials
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound reagent

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Cleavage Buffer: Reaction Buffer containing 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the this compound linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.

    • If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound reagent in the Reaction Buffer. The sulfonate group should allow for direct dissolution in aqueous buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be used, but the final concentration should not exceed 10% to minimize protein denaturation.

  • Labeling Reaction:

    • Add the dissolved this compound reagent to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of a 10-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM. The primary amines in Tris will react with and consume any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Labeled Protein

To remove unreacted linker and byproducts, the labeled protein must be purified.

  • Size-Exclusion Chromatography:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS.

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the labeled protein, which will elute in the void volume. Monitor the elution profile by measuring absorbance at 280 nm.

  • Dialysis:

    • Alternatively, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against PBS at 4°C with at least two buffer changes over 12-24 hours.

Protocol 3: Cleavage of the Disulfide Linker

The disulfide bond in the SPP linker can be cleaved using a reducing agent.

  • Reduction:

    • To the purified, labeled protein, add a reducing agent such as DTT or TCEP to a final concentration of 20-50 mM.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Analysis of Cleavage:

    • The cleavage can be confirmed by techniques such as SDS-PAGE, where a shift in the molecular weight of the protein or the release of a labeled fragment can be observed. Mass spectrometry can also be used for more precise analysis.

Visualization of Workflows and Mechanisms

experimental_workflow Experimental Workflow for Protein Labeling and Cleavage cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_cleavage Cleavage & Analysis protein_prep Protein Preparation (Amine-free buffer) labeling Labeling Reaction (Protein + Linker) protein_prep->labeling reagent_prep This compound Reagent Preparation reagent_prep->labeling quenching Quenching (Add Tris buffer) labeling->quenching purify Purification (Desalting/Dialysis) quenching->purify cleavage Disulfide Cleavage (Add DTT/TCEP) purify->cleavage analysis Analysis (SDS-PAGE/MS) cleavage->analysis

Caption: A flowchart illustrating the key steps in the this compound protein labeling protocol.

reaction_mechanism Reaction Mechanism of this compound with a Protein cluster_labeling Labeling Step cluster_cleavage Cleavage Step protein Protein-NH2 labeled_protein Protein-NH-CO-SPP-S-S-R protein->labeled_protein + Linker linker This compound (NHS-Ester) linker->labeled_protein cleaved_protein Protein-NH-CO-SPP-SH labeled_protein->cleaved_protein + Reducing Agent released_fragment HS-R labeled_protein->released_fragment + Reducing Agent reducing_agent Reducing Agent (DTT/TCEP) reducing_agent->cleaved_protein reducing_agent->released_fragment

Caption: The chemical pathway for protein labeling and subsequent disulfide bond cleavage.

logical_relationship Functional Components of this compound probe This compound Probe nhs NHS Ester probe->nhs disulfide Disulfide Bond probe->disulfide nitro Nitro Group probe->nitro sulfo Sulfonate Group probe->sulfo reactivity Amine Reactivity (Covalent Labeling) nhs->reactivity cleavability Cleavability (Reductive Release) disulfide->cleavability detection Potential for Detection or Further Modification nitro->detection solubility Aqueous Solubility sulfo->solubility

Caption: The relationship between the chemical moieties of the probe and their functions.

Application Notes and Protocols for NO2-SPP-sulfo in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NO2-SPP-sulfo

This compound is a heterobifunctional crosslinker predominantly utilized in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). The term "click chemistry" in the context of this reagent refers to the highly efficient and specific reaction of its N-hydroxysuccinimide (NHS) ester group with primary amines, rather than the classical copper-catalyzed azide-alkyne cycloaddition.

The key features of this compound are:

  • Amine-Reactive Group: It possesses a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester which readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2][3] The integrated sulfonic acid group enhances the water solubility of the reagent, facilitating conjugation reactions in aqueous buffers.[2]

  • Cleavable Linker: The molecule contains a disulfide bond (S-S) that can be cleaved under reducing conditions.[4][5] This feature is particularly valuable in drug delivery systems like ADCs, as the disulfide bond is relatively stable in the bloodstream but can be cleaved inside cells where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher.[6][7][8]

  • Nitroaromatic Group: The presence of a nitroaromatic moiety can be useful for analytical purposes or to modulate the properties of the conjugate.

These characteristics make this compound a valuable tool for attaching payloads, such as cytotoxic drugs, to antibodies or other biomolecules in a controlled and reversible manner.

Core Reaction and Mechanism

The primary application of this compound involves a two-step process in the context of creating a bioconjugate that can release its payload. First, the sulfo-NHS ester reacts with a primary amine on a biomolecule. Subsequently, the disulfide bond within the linker can be cleaved.

Diagram: Reaction of this compound with a Primary Amine

G cluster_reactants Reactants cluster_product Product NO2_SPP_sulfo This compound (Sulfo-NHS Ester) Conjugate Stable Amide Bond (Bioconjugate) NO2_SPP_sulfo->Conjugate pH 7.2-8.5 Amine Attack Protein Biomolecule-NH₂ (e.g., Protein with Lysine) Protein->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS Release

Caption: Amine-reactive conjugation via Sulfo-NHS ester.

Diagram: Cleavage of the Disulfide Linker

G cluster_reactants Reactants cluster_products Products Conjugate Bioconjugate (with Disulfide Linker) Cleaved_Protein Thiol-modified Biomolecule Conjugate->Cleaved_Protein Reduction Released_Payload Released Payload Conjugate->Released_Payload GSH Reducing Agent (e.g., Glutathione) GSH->Cleaved_Protein

Caption: Reductive cleavage of the disulfide bond.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific applications.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.[9]

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][10]

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.[2][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns for purification.

Procedure:

  • Protein Preparation: If the protein solution contains amine-containing buffers (like Tris or glycine) or stabilizers, perform a buffer exchange into the Reaction Buffer.[9][11]

  • This compound Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[10][11]

  • Conjugation Reaction: a. Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.[9] b. Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[2][9]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or using a desalting column.

Protocol 2: Reductive Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the bioconjugate, for example, to release a conjugated payload for analysis.

Materials:

  • This compound conjugated biomolecule.

  • Reducing agent stock solution: e.g., 1 M Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reaction Setup: Dilute the bioconjugate to a suitable concentration in the Reaction Buffer.

  • Addition of Reducing Agent: Add the reducing agent to the bioconjugate solution to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis: The cleavage can be analyzed by methods such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry to detect the released payload and the modified biomolecule.

Quantitative Data

The efficiency of the conjugation and cleavage reactions depends on several parameters. The following tables summarize key quantitative data for optimizing these reactions.

Table 1: Parameters for NHS Ester-Amine Conjugation
ParameterRecommended Range/ValueNotesCitations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances the nucleophilicity of the amine with the rate of NHS ester hydrolysis.[2][9][10]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures reduce the rate of hydrolysis but may require longer reaction times.[2][9]
Reaction Time 30 minutes - 4 hours (at RT) or Overnight (at 4°C)Dependent on temperature, pH, and reactant concentrations.[9][10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[9]
Molar Excess of NHS Ester 8 to 20-foldThis is an empirical value and may require optimization for the specific protein and desired degree of labeling.[9][10]
Table 2: Conditions for Disulfide Bond Cleavage
Reducing AgentTypical ConcentrationIncubation ConditionsNotesCitations
Glutathione (GSH) 1 - 10 mM37°C, 1-4 hoursMimics intracellular reducing environment.[8][12][13]
Dithiothreitol (DTT) 10 - 50 mMRoom Temperature to 37°C, 30-60 minA strong reducing agent for complete cleavage.
Tris(2-carboxyethyl)phosphine (TCEP) 10 - 50 mMRoom Temperature, 30-60 minOdorless and more stable than DTT.[12]

Visualizations

Diagram: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Antibody Buffer Exchange (Amine-free buffer, pH 8.0-8.5) Conjugation Mix Antibody and Linker (RT, 1-2 hours) Ab_prep->Conjugation Linker_prep This compound Dissolve in DMSO/DMF Linker_prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterization (e.g., Drug-to-Antibody Ratio) Purification->Analysis

Caption: Workflow for creating an ADC with this compound.

Diagram: Signaling Pathway of an ADC with a Cleavable Linker

G ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Lysosome->Drug 4. Linker Cleavage (Reduction) Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

References

Application Notes and Protocols for Nitroproteomics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the study of protein nitration, a critical post-translational modification (PTM) implicated in various physiological and pathological processes. While the specific reagent "NO2-SPP-sulfo" is not found in the current literature, this document outlines the established workflows and methodologies for the enrichment and quantitative analysis of nitrated proteins, a field often referred to as "nitroproteomics."

Protein tyrosine nitration, the addition of a nitro group (-NO2) to tyrosine residues, is a key indicator of nitrative stress, a condition associated with the overproduction of reactive nitrogen species (RNS) like peroxynitrite.[1] This modification can alter protein structure, function, and signaling, and has been linked to a range of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2]

Core Principles of Nitroproteomics

The analysis of protein nitration presents significant analytical challenges due to the low abundance of this modification in biological samples.[3] Therefore, typical nitroproteomics workflows involve strategies for the selective enrichment of nitrated proteins or peptides prior to mass spectrometry (MS)-based analysis.

A general workflow for nitroproteomics is depicted below:

G cluster_0 Experimental Workflow a Protein Extraction & Digestion b Enrichment of Nitrated Peptides/Proteins a->b c LC-MS/MS Analysis b->c d Data Analysis & Quantification c->d

Caption: A generalized experimental workflow for the analysis of protein nitration.

Key Methodologies for Nitroproteomics

Several strategies have been developed for the enrichment and analysis of nitrated proteins. These can be broadly categorized into antibody-based methods and chemical-based methods.

Immunoaffinity Enrichment

This approach utilizes antibodies that specifically recognize 3-nitrotyrosine (B3424624) residues.

  • Principle: Anti-3-nitrotyrosine antibodies are immobilized on a solid support (e.g., agarose (B213101) beads) to capture nitrated proteins or peptides from a complex mixture.

  • Advantages: High specificity for the target modification.

  • Disadvantages: Antibody performance can be variable, and harsh elution conditions may be required, potentially leading to sample loss.

Chemical Derivatization and Enrichment

These methods involve the chemical modification of the nitro group to introduce a tag that can be used for enrichment. A common approach is the reduction of the nitro group to an amine, followed by amine-reactive chemistry.

  • Principle: The nitro group on tyrosine is reduced to an amino group (-NH2). This newly formed amine can then be targeted by various labeling reagents, such as those containing a biotin (B1667282) tag for affinity purification or a clickable handle for bioorthogonal chemistry.[4]

  • Advantages: Can be more robust and less dependent on antibody quality. Allows for the introduction of various tags for different downstream applications.

  • Disadvantages: The reduction step must be highly efficient and specific to avoid side reactions.

The following diagram illustrates a chemical derivatization strategy using click chemistry:

G cluster_0 Chemical Enrichment Workflow a Nitrated Peptide b Reduction of Nitro Group (e.g., sodium dithionite) a->b c Aminotyrosine Peptide b->c d Labeling with Alkyne or Azide Tag c->d e Click Chemistry Reaction (e.g., with biotin-azide) d->e f Biotinylated Peptide e->f g Streptavidin Affinity Purification f->g h Enriched Peptides for MS g->h

Caption: A chemical enrichment workflow for nitrated peptides using click chemistry.

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Nitrated Proteins

Materials:

  • Cell or tissue lysate

  • Anti-3-Nitrotyrosine (anti-3-NT) antibody conjugated to agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Protein digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Desalting columns

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Antibody Incubation: Incubate the cleared lysate with the anti-3-NT agarose beads overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound nitrated proteins using the Elution Buffer. Immediately neutralize the eluate with the Neutralization Buffer.

  • Protein Digestion: The enriched proteins can then be subjected to in-solution or in-gel tryptic digestion.

  • Desalting: Desalt the resulting peptides using a desalting column prior to LC-MS/MS analysis.

Protocol 2: Chemical Enrichment of Nitrated Peptides using Click Chemistry

Materials:

  • Tryptic digest of protein sample

  • Sodium dithionite (B78146) solution

  • Alkyne- or azide-functionalized NHS ester

  • Biotin-azide or biotin-alkyne

  • Copper(II) sulfate, TBTA, and sodium ascorbate (B8700270) (for CuAAC click chemistry)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, low salt, and urea (B33335) washes)

  • Elution buffer (e.g., 80% acetonitrile, 0.1% formic acid)

Procedure:

  • Reduction: Reduce the nitrotyrosine residues in the peptide mixture to aminotyrosine by incubating with sodium dithionite.

  • Labeling: Label the newly formed amino groups by reacting the peptide mixture with an alkyne- or azide-functionalized NHS ester.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the labeled peptides.

  • Affinity Purification: Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotinylated peptides.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

  • Elution: Elute the enriched nitrated peptides from the beads using the Elution Buffer.

  • Sample Preparation for MS: Dry the eluted peptides and resuspend in a suitable solvent for LC-MS/MS analysis.

Quantitative Analysis

Quantitative proteomics techniques can be integrated into the nitroproteomics workflow to compare the levels of protein nitration between different samples. Common methods include:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are metabolically labeled with "light," "medium," or "heavy" isotopes of amino acids. The relative abundance of nitrated peptides can be determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer.

  • Isobaric Tagging (e.g., TMT, iTRAQ): Peptides from different samples are labeled with chemical tags that are isobaric but generate unique reporter ions upon fragmentation in the mass spectrometer. This allows for multiplexed quantification of nitrated peptides.

  • Label-Free Quantification: The relative abundance of peptides is determined by comparing the signal intensities or spectral counts of the same peptide across different LC-MS/MS runs.

Data Presentation: Quantitative Nitroproteomics Data

The following table provides a hypothetical example of quantitative data that could be obtained from a nitroproteomics experiment comparing a control and a treated sample.

Protein AccessionGene NamePeptide SequenceFold Change (Treated/Control)p-value
P02768ALBFQNALLVR2.50.012
P68871HBBVGGHGAEYGAEALER3.10.005
Q06830PRDX2GFVEFVANDVFTK1.80.045
P08238HSP90B1IYQESEK4.20.001
P62937PPIAFHRVVFGK2.90.008
Y* indicates the site of nitration.

Signaling Pathways and Logical Relationships

Protein nitration can impact various cellular signaling pathways. For instance, nitration of key signaling proteins can lead to either activation or inhibition of their function, thereby perturbing downstream signaling events.

G cluster_0 Impact of Protein Nitration a Nitrative Stress (e.g., Peroxynitrite) b Protein Tyrosine Nitration a->b c Alteration of Protein Function b->c d Disruption of Signaling Pathways c->d e Cellular Dysfunction / Disease d->e

Caption: The logical relationship between nitrative stress and cellular dysfunction.

By identifying the specific proteins that are nitrated and quantifying the changes in their nitration status, researchers can gain valuable insights into the molecular mechanisms underlying various diseases and identify potential therapeutic targets.

References

Application Notes and Protocols for Targeted Protein Degradation using NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NO2-SPP-sulfo

This compound (CAS 663598-66-1) is a water-soluble, heterobifunctional crosslinker designed for the conjugation of biomolecules. Its chemical structure consists of two reactive moieties: a sulfonylated N-hydroxysuccinimide (sulfo-NHS) ester and a nitropyridyl disulfide group. This architecture allows for the covalent linkage of amine-containing molecules to thiol-containing molecules. In the context of targeted protein degradation, this compound can be utilized as a linker to create chimeric molecules, such as antibody-drug conjugates (ADCs) or other targeted constructs, that facilitate the delivery of a payload to a specific cell or protein, ultimately leading to protein degradation.[1][2][3][4][5] The disulfide bond within the linker is cleavable under reducing conditions, such as those found within the intracellular environment, allowing for the release of the payload.[6]

Key Features of this compound:

  • Heterobifunctional: Contains an amine-reactive sulfo-NHS ester and a thiol-reactive nitropyridyl disulfide group.

  • Water-Soluble: The presence of a sulfonate group enhances its solubility in aqueous buffers, simplifying conjugation reactions.

  • Cleavable: The disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, facilitating payload release inside the cell.

  • Application in Targeted Conjugates: Ideal for linking targeting moieties (e.g., antibodies) to effector molecules for targeted delivery.

Mechanism of Action

The fundamental application of this compound in targeted protein degradation involves a two-step conjugation process to create a targeted degrader conjugate. This conjugate typically consists of a targeting moiety, the this compound linker, and a payload.

  • Activation of Targeting Moiety: The amine-reactive sulfo-NHS ester of this compound is first reacted with a primary amine (e.g., a lysine (B10760008) residue) on the targeting protein (e.g., an antibody). This forms a stable amide bond.

  • Conjugation of Payload: The now-activated targeting moiety, which presents a thiol-reactive nitropyridyl disulfide group, is then reacted with a thiol-containing payload. This reaction proceeds via disulfide exchange, creating a disulfide-linked conjugate.

Once the conjugate is introduced to a biological system, the targeting moiety directs it to the desired cells or tissues. Following internalization, the disulfide linker is cleaved in the reducing intracellular environment, releasing the payload to exert its degradative effect.

Diagram of the Conjugation Workflow

G cluster_0 Step 1: Activation of Targeting Moiety cluster_1 Step 2: Conjugation of Payload Target Targeting Moiety (e.g., Antibody with -NH2) Activated_Target Activated Targeting Moiety Target->Activated_Target Sulfo-NHS ester reaction NO2_SPP_sulfo This compound NO2_SPP_sulfo->Activated_Target Final_Conjugate Targeted Degrader Conjugate Activated_Target->Final_Conjugate Payload Payload (with -SH) Payload->Final_Conjugate Disulfide exchange G cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome 2. Internalization Cytosol Cytosol (Reducing Environment) Endosome->Cytosol 3. Endosomal Escape Released_Payload Released Payload Cytosol->Released_Payload 4. Disulfide Cleavage Degradation Protein Degradation Conjugate Targeted Degrader Conjugate Conjugate->Receptor 1. Binding Released_Payload->Degradation 5. Induction of Degradation

References

Application Notes and Protocols for NO2-SPP-sulfo in CRBN Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.

Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[1][2] Its ligands, often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, are synthetically tractable and have well-characterized binding properties. The construction of a successful PROTAC relies heavily on the chemical linker that connects the CRBN ligand to the POI ligand. The linker's length, rigidity, and chemical properties are critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which ultimately dictates the efficiency and selectivity of degradation.[3][4]

This document provides detailed application notes and protocols for the use of NO2-SPP-sulfo , a heterobifunctional crosslinker, in the synthesis of CRBN-based PROTACs. This compound is designed to facilitate the conjugation of a CRBN ligand to a thiol-containing POI ligand or a suitable linker, offering features such as enhanced water solubility and a cleavable disulfide bond.

This compound: A Versatile Crosslinker for PROTAC Synthesis

This compound (1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid) is a novel crosslinker with distinct reactive moieties, making it a valuable tool for PROTAC development.

  • Sulfo-NHS Ester: This functional group reacts efficiently and specifically with primary amines under physiological pH conditions to form stable amide bonds.[5] This is ideal for conjugating with CRBN ligands that are often functionalized with a primary amine on the linker attachment point. The negatively charged "sulfo" group significantly increases the water solubility of the reagent and the resulting conjugate, which can be advantageous for both the reaction and the final PROTAC's pharmacokinetic properties.[6]

  • Nitropyridyl Disulfide: This group reacts with free thiols (sulfhydryl groups) via a thiol-disulfide exchange reaction to form a new, cleavable disulfide bond.[7] The release of 5-nitro-pyridine-2-thione during the reaction can be monitored spectrophotometrically at 386 nm to quantify the extent of conjugation. The electron-withdrawing nitro group increases the reactivity of the disulfide bond, facilitating a more efficient reaction with thiols. The resulting disulfide linkage within the PROTAC is stable under normal physiological conditions but can be cleaved in the reducing environment of the cell's cytoplasm, which has high concentrations of glutathione (B108866) (GSH). This offers a mechanism for the potential release of the active components of the PROTAC within the target cell.

Signaling Pathway and Mechanism of Action

CRBN-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this process.

CRBN_Pathway cluster_PROTAC PROTAC Molecule cluster_CRBN_Complex CRL4-CRBN E3 Ligase Complex cluster_Ub_System Ubiquitination Machinery PROTAC PROTAC (CRBN Ligand - Linker - POI Ligand) CRBN CRBN PROTAC->CRBN Binds to CRBN POI Protein of Interest (POI) PROTAC->POI Binds to POI Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex DDB1 DDB1 CRBN->Ternary_Complex CUL4A CUL4A RBX1 RBX1 E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) Ub Ubiquitin (Ub) E2->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ub->Ub_POI POI->Ternary_Complex Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->Ub Ub Recycling Degradation_Products Degraded Peptides Proteasome->Degradation_Products

Caption: CRBN-mediated targeted protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex and induce the degradation of the target protein. Key quantitative parameters include binding affinity to the target protein and CRBN, and the cellular degradation efficiency (DC50 and Dmax). The following tables provide representative data for CRBN-based PROTACs from published literature to serve as a benchmark for experimental design.

Table 1: Representative Binding Affinities of CRBN-Based PROTAC Components

Compound/LigandTargetAssay MethodBinding Affinity (IC50/Kd, nM)
PomalidomideCRBNTR-FRET36 - 79
PROTAC Example 1Target Protein XIsothermal Titration Calorimetry (ITC)50
PROTAC Example 1CRBNAlphaLISA150
PROTAC Example 2Target Protein YSurface Plasmon Resonance (SPR)25
PROTAC Example 2CRBNTR-FRET100

Table 2: Representative Degradation Performance of CRBN-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Time Point (h)
dBET1BRD4MV4-111.3>9524
ARV-110Androgen ReceptorVCaP1>9518
PROTAC Example 3CDK6MOLM-14109012
PROTAC Example 4BTKTMD85>9024

Note: The data presented in these tables are for illustrative purposes and are compiled from various sources. Actual results will vary depending on the specific PROTAC, target protein, and experimental conditions.

Experimental Protocols

The synthesis of a CRBN-based PROTAC using this compound is typically a two-step process. First, the CRBN ligand, functionalized with a primary amine, is reacted with the sulfo-NHS ester of this compound. Second, the resulting activated CRBN ligand is reacted with a POI ligand that has been modified to contain a free thiol group.

Experimental_Workflow cluster_step1 Step 1: Activation of CRBN Ligand cluster_step2 Step 2: PROTAC Synthesis cluster_step3 Step 3: Purification and Analysis CRBN_Ligand CRBN Ligand with Primary Amine Reaction1 Amine-NHS Ester Coupling CRBN_Ligand->Reaction1 NO2_SPP_sulfo This compound NO2_SPP_sulfo->Reaction1 Activated_CRBN Activated CRBN Ligand (with Nitropyridyl Disulfide) Reaction1->Activated_CRBN Reaction2 Thiol-Disulfide Exchange Activated_CRBN->Reaction2 POI_Ligand POI Ligand with Free Thiol (-SH) POI_Ligand->Reaction2 Final_PROTAC Final PROTAC (with Disulfide Linker) Reaction2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 1: Activation of Amine-Functionalized CRBN Ligand with this compound

Objective: To conjugate this compound to a CRBN ligand containing a primary amine.

Materials:

  • Amine-functionalized CRBN ligand (e.g., 4-aminomethyl-pomalidomide)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Preparation of CRBN Ligand Solution: Dissolve the amine-functionalized CRBN ligand in the chosen anhydrous solvent to a final concentration of 10-20 mM.

  • Preparation of this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 20-40 mM.

  • Reaction Setup: In a clean, dry reaction vessel, add the CRBN ligand solution. Add 2-3 equivalents of the tertiary amine base to the reaction mixture.

  • Initiation of Reaction: While stirring, add 1.2-1.5 molar equivalents of the this compound solution dropwise to the CRBN ligand solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.

  • Purification: Upon completion, the activated CRBN ligand can be purified by reverse-phase high-performance liquid chromatography (HPLC). The fractions containing the desired product are collected and lyophilized.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Conjugation of Activated CRBN Ligand to a Thiol-Containing POI Ligand

Objective: To synthesize the final PROTAC by reacting the activated CRBN ligand with a thiol-containing POI ligand.

Materials:

  • Purified, activated CRBN ligand from Protocol 1

  • Thiol-containing POI ligand

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0-7.5

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

  • Preparation of Reactant Solutions: Dissolve the activated CRBN ligand in the anhydrous solvent to a final concentration of 10 mM. Dissolve the thiol-containing POI ligand in the Reaction Buffer to a concentration of 10 mM.

  • Reaction Setup: In a reaction vessel purged with nitrogen or argon, add the solution of the thiol-containing POI ligand.

  • Initiation of Reaction: Add 1.0-1.2 molar equivalents of the activated CRBN ligand solution to the POI ligand solution.

  • Monitoring the Reaction: The thiol-disulfide exchange reaction results in the release of 5-nitro-pyridine-2-thione, which has a distinct absorbance at 386 nm (molar extinction coefficient ≈ 12,000 M⁻¹cm⁻¹). The progress of the reaction can be monitored by measuring the increase in absorbance at this wavelength.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the final PROTAC conjugate using reverse-phase HPLC. Collect and lyophilize the fractions containing the desired product.

  • Characterization: Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 3: In Vitro Evaluation of PROTAC-Mediated Protein Degradation

Objective: To determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the target protein

  • Complete cell culture medium

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the PROTAC in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Treat the cells with the different concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.

    • Express the target protein levels as a percentage of the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Logical Relationships and PROTAC Design

The successful design of a PROTAC using this compound requires careful consideration of the interplay between its three components: the CRBN ligand, the POI ligand, and the linker.

PROTAC_Design cluster_components PROTAC Components cluster_properties Key Properties PROTAC Successful PROTAC Ternary_Complex Stable & Productive Ternary Complex Degradation Efficient & Selective Protein Degradation Ternary_Complex->Degradation Degradation->PROTAC CRBN_Ligand CRBN Ligand Binding_Affinity Binding Affinity CRBN_Ligand->Binding_Affinity POI_Ligand POI Ligand POI_Ligand->Binding_Affinity Linker Linker (from this compound) Linker_Properties Linker Properties (Length, Flexibility, Solubility) Linker->Linker_Properties Binding_Affinity->Ternary_Complex Linker_Properties->Ternary_Complex Cell_Permeability Cell Permeability Cell_Permeability->Degradation

Caption: Key relationships in the design of a successful PROTAC.

Conclusion

This compound is a highly versatile and enabling reagent for the synthesis of CRBN-based PROTACs. Its dual reactivity allows for the controlled and sequential conjugation of CRBN and POI ligands, while the sulfo group enhances solubility. The cleavable disulfide bond introduced by this linker offers an additional layer of functionality for researchers exploring stimulus-responsive drug delivery. The protocols and data provided herein serve as a comprehensive guide for the application of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols: NO2-SPP-sulfo for VHL Ligand Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a crucial component of the cellular ubiquitin-proteasome system, playing a key role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This natural cellular process has been ingeniously co-opted for therapeutic purposes through the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation.[3]

VHL is one of the most extensively used E3 ligases in PROTAC design due to the availability of potent small molecule ligands that bind to it with high affinity.[3][4] The synthesis of effective PROTACs often involves the chemical modification of a VHL ligand to attach a linker, which in turn is connected to a ligand for the target protein.[5][6] Reagents that facilitate this conjugation are therefore of significant interest in the field of targeted protein degradation.

This document provides detailed application notes and protocols for the use of NO2-SPP-sulfo, a heterobifunctional crosslinker, in the synthesis and functionalization of VHL ligands for PROTAC development.

Reagent Profile: this compound

This compound is a water-soluble, amine-reactive crosslinker. The "sulfo-SPP" component refers to a sulfo-succinimidyl ester, which readily reacts with primary amines under mild basic conditions to form stable amide bonds. The "NO2" denotes a nitro group, and the molecule also contains a pyridyldithiol group, which can react with free sulfhydryls. This makes it a valuable tool for conjugating amine-containing VHL ligands to other molecules.

PropertyValueReference
Chemical Name This compound[7]
CAS Number 663598-66-1[7]
Molecular Formula C14H15N3O9S3[7]
Molecular Weight 465.5 g/mol [7]
Purity > 96%[7]
Reactive Groups Sulfo-NHS ester (reacts with amines), Pyridyldithiol (reacts with sulfhydryls)
Solubility Water-soluble

VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the α-subunit of HIF-1 is hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[2][8] This post-translational modification allows the von Hippel-Lindau protein (VHL), as part of the VCB-Cul2-Rbx1 E3 ubiquitin ligase complex, to recognize and bind to HIF-1α.[1][9] This binding leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[1][2] In hypoxic conditions, PHDs are inactive, preventing HIF-1α hydroxylation.[8] As a result, HIF-1α is not recognized by VHL, leading to its stabilization, accumulation, and translocation to the nucleus where it activates the transcription of genes involved in processes such as angiogenesis.[2][8]

VHL_HIF_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α_N HIF-1α PHDs PHDs (+ O2) HIF-1α_N->PHDs Hydroxylation Hydroxylated_HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated_HIF-1α VHL_Complex VHL E3 Ligase Complex Hydroxylated_HIF-1α->VHL_Complex Recognition Ubiquitination Polyubiquitination VHL_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α PHDs_inactive PHDs (inactive) (- O2) HIF-1α_H->PHDs_inactive No Hydroxylation Stabilization Stabilization & Accumulation PHDs_inactive->Stabilization Nucleus Nucleus Stabilization->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

VHL-HIF-1α signaling in normoxia and hypoxia.

Application: Synthesis of a VHL Ligand-Linker Conjugate using this compound

A common strategy in PROTAC development is to synthesize a VHL ligand with a free primary amine, which can then be conjugated to a linker. The following protocol describes a general method for conjugating this compound to an amine-functionalized VHL ligand.

Experimental Workflow

Conjugation_Workflow VHL Ligand Conjugation Workflow Start Start Dissolve_VHL Dissolve Amine-VHL in Reaction Buffer Start->Dissolve_VHL Dissolve_Reagent Dissolve this compound in DMSO Start->Dissolve_Reagent Mix Mix Solutions & Incubate Dissolve_VHL->Mix Dissolve_Reagent->Mix Purify Purify Conjugate (e.g., HPLC) Mix->Purify Analyze Analyze Product (LC-MS, NMR) Purify->Analyze End End Analyze->End

Workflow for conjugating this compound to a VHL ligand.
Experimental Protocol

Objective: To conjugate this compound to an amine-functionalized VHL ligand (Amine-VHL).

Materials:

  • Amine-functionalized VHL ligand (e.g., a derivative of VH032 with a primary amine linker)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification system (e.g., preparative RP-HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Preparation of Reagents:

    • Allow this compound and the Amine-VHL ligand to equilibrate to room temperature.

    • Prepare the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Dissolution of Amine-VHL Ligand:

    • Dissolve the Amine-VHL ligand in the reaction buffer to a final concentration of 1-10 mg/mL. The exact concentration may need to be optimized based on the solubility of the specific VHL ligand.

  • Dissolution of this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved this compound to the Amine-VHL ligand solution. The optimal molar ratio should be determined empirically.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the VHL ligand-NO2-SPP-sulfo conjugate from unreacted starting materials and byproducts. Preparative reverse-phase HPLC is a commonly used method for this purification.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

Representative Quantitative Data

The following table provides hypothetical, yet realistic, data for the synthesis of a VHL ligand-NO2-SPP-sulfo conjugate. Actual results may vary depending on the specific VHL ligand and reaction conditions.

ParameterValue
Starting Amine-VHL Ligand 10 mg (e.g., ~18 µmol)
This compound (molar excess) 3-fold (e.g., ~54 µmol)
Reaction Time 2 hours at RT
Yield of Purified Conjugate 65-85%
Purity (by HPLC) >95%

Quantitative Data for Common VHL Ligands

The binding affinity of the VHL ligand to the VHL protein is a critical parameter in the design of effective PROTACs. However, it is noteworthy that even ligands with weaker binding affinities can form highly potent PROTACs, emphasizing the importance of ternary complex formation.[10]

VHL LigandBinding Affinity to VHL (Kd/IC50)Reference
VH032189 nM (IC50)[11]
VH29893 nM (Kd)[3]
VHL Ligand 82-3 µM (Ki)[10]

Conclusion

This compound is a versatile, water-soluble crosslinker that can be effectively used for the functionalization of amine-containing VHL ligands. The protocol outlined in these application notes provides a robust starting point for researchers developing VHL-based PROTACs. By conjugating this compound to a VHL ligand, a reactive handle is introduced, enabling the subsequent attachment of a linker and a ligand for a protein of interest, a key step in the synthesis of these promising therapeutic agents. The provided data and diagrams offer a comprehensive resource for scientists and professionals in the field of targeted protein degradation.

References

Application Notes: Amine-Reactive Photo-Crosslinking using Sulfo-NHS-Diazirine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photo-affinity labeling (PAL) is a powerful technique for identifying and characterizing protein-protein interactions and small molecule-protein interactions within complex biological systems.[1][2] This method utilizes heterobifunctional crosslinkers that combine a target-specific reactive group with a photo-activatable group. Upon exposure to UV light, the photo-activatable group forms a highly reactive intermediate that covalently bonds to nearby molecules, thus capturing transient or weak interactions.[2]

This document provides a detailed protocol for using amine-reactive, water-soluble sulfo-NHS-diazirine crosslinkers, such as Sulfo-SDA (sulfosuccinimidyl 4,4'-azipentanoate) and its derivatives.[3][4] These reagents feature a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) and a diazirine ring that, upon activation with long-wave UV light (330-370 nm), generates a reactive carbene intermediate capable of forming covalent bonds with any proximal amino acid side chain or peptide backbone.[4][5][6] The sulfo- group enhances water solubility, making these crosslinkers ideal for labeling proteins in aqueous solutions without the need for organic solvents like DMSO.[4][5]

The two-step nature of this crosslinking process allows for precise control. First, the sulfo-NHS ester is selectively reacted with the protein of interest. After removing the excess, non-reacted crosslinker, the diazirine-labeled protein can be introduced into a complex biological sample to interact with its binding partners before UV activation permanently captures the interaction.[4][6]

Signaling and Reaction Pathway

The labeling and crosslinking process occurs in two distinct stages. The first stage is the acylation of primary amines on the target protein by the sulfo-NHS ester, forming a stable amide bond. The second stage is the UV light-induced activation of the diazirine ring, leading to the formation of a reactive carbene intermediate that non-specifically crosslinks to interacting molecules.

G cluster_0 Step 1: Amine-Reactive Labeling (in the dark) cluster_1 Step 2: Photo-Activated Crosslinking Protein Protein (with Primary Amine -NH2) Labeled_Protein Diazirine-Labeled Protein Protein->Labeled_Protein + Crosslinker (pH 7-9) Crosslinker Sulfo-NHS-Diazirine Crosslinker Labeled_Protein2 Diazirine-Labeled Protein Labeled_Protein->Labeled_Protein2 Purification Step (remove excess crosslinker) Interacting_Protein Interacting Molecule (Binding Partner) Complex Non-covalent Complex Interacting_Protein->Complex Carbene Carbene Intermediate (Highly Reactive) Complex->Carbene + UV Light UV UV Light (330-370 nm) Crosslinked_Complex Covalently Crosslinked Complex Carbene->Crosslinked_Complex Labeled_Protein2->Complex

Figure 1. Reaction pathway for two-step sulfo-NHS-diazirine crosslinking.

Experimental Workflow Overview

The overall experimental process begins with the preparation of the protein and crosslinker solutions, followed by the amine-labeling reaction. After quenching the reaction and removing excess crosslinker, the labeled protein is incubated with its potential binding partners. The sample is then exposed to UV light to induce crosslinking, and the final products are analyzed, typically by SDS-PAGE and mass spectrometry.

G cluster_prep Preparation cluster_label Labeling cluster_crosslink Crosslinking cluster_analysis Analysis p1 Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.0) l1 Add Crosslinker to Protein (e.g., 20-50x molar excess) p1->l1 p2 Prepare Fresh Crosslinker Solution (e.g., 10 mM in water) p2->l1 l2 Incubate (30 min RT or 2h on ice) l1->l2 l3 Quench Reaction (50-100 mM Tris) l2->l3 l4 Remove Excess Crosslinker (Desalting Column) l3->l4 c1 Incubate Labeled Protein with Binding Partners l4->c1 c2 Irradiate with UV Light (350-370 nm, 5-15 min) c1->c2 a1 Analyze via SDS-PAGE, Western Blot, or Mass Spectrometry c2->a1

Figure 2. General experimental workflow for sulfo-NHS-diazirine labeling.

Quantitative Data Summary

Successful labeling depends on carefully controlled parameters. The following table summarizes recommended concentrations and conditions for the labeling of proteins with sulfo-NHS-diazirine reagents. Specific applications may require further optimization.[4]

ParameterRecommended ValueNotes
Protein Preparation
Protein Concentration1-5 mg/mLHigher concentrations improve labeling efficiency.[7][8]
Reaction BufferAmine-free buffer, pH 7.2-8.0Phosphate-buffered saline (PBS) or HEPES buffer are common choices.[3][4] Avoid buffers containing primary amines (e.g., Tris).
Crosslinker Preparation
Stock Solution10 mM in water or PBSPrepare immediately before use as sulfo-NHS esters hydrolyze in aqueous solution.[4]
Labeling Reaction
Molar Excess of Crosslinker20- to 50-foldFor protein concentrations < 5 mg/mL.[4] May need optimization.
Incubation Time30 minutes at RT or 2 hours on iceLonger incubation on ice can help maintain protein stability.[4]
Quenching
Quenching Buffer1 M Tris-HCl, pH 8.0
Final Quench Concentration50-100 mM
Quenching Time5 min at RT or 15 min on ice
Photo-activation
UV Wavelength330-370 nmIrradiation at ~365 nm is common.[3][9]
UV Irradiation Time5-15 minutesTime depends on lamp intensity and distance from the sample.[4][10] Total time should be minimized for live cells.[4]
Lamp Distance1-5 cmFor low-wattage lamps (e.g., 8-15W).[5]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for labeling a target protein with a sulfo-NHS-diazirine crosslinker and using it to identify interaction partners.

A. Materials Required

  • Target Protein: Purified protein in an amine-free buffer (e.g., PBS, pH 7.2).

  • Sulfo-NHS-Diazirine Crosslinker: (e.g., Sulfo-SDA). Store desiccated at < -15°C.[11]

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl; pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[4]

  • Desalting Columns: Zeba™ Spin Desalting Columns or equivalent for removing excess crosslinker.[4]

  • UV Lamp: Capable of emitting light at 350-370 nm (e.g., Stratalinker 2400 or a 1000W Hg(Xe) lamp).[1][10]

B. Protocol Steps

Part 1: Labeling of Target Protein

  • Prepare Protein Sample:

    • Prepare the target protein at a concentration of 1-5 mg/mL in ice-cold Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[12]

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of the sulfo-NHS-diazirine crosslinker by dissolving it in the Reaction Buffer or water.[4]

    • Note: Sulfo-NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not store the reconstituted crosslinker.[12]

  • Perform Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the crosslinker to the protein solution.[4] For example, for 1 mL of a 1 mg/mL solution of a 50 kDa protein (20 µM), add 20-50 µL of the 10 mM crosslinker stock for a 20-50x molar excess.

    • Mix thoroughly and incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[4]

  • Quench the Reaction:

    • Stop the amine-labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris.[4]

    • Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure all unreacted sulfo-NHS esters are hydrolyzed.[4]

  • Remove Excess Crosslinker:

    • Remove the unreacted, hydrolyzed crosslinker using a spin desalting column equilibrated with the desired buffer for the subsequent interaction study (e.g., PBS).[4] This step is critical to prevent non-specific crosslinking in the next stage.

Part 2: Photo-Crosslinking to Interaction Partners

  • Incubate with Binding Partners:

    • Mix the purified diazirine-labeled protein with the cell lysate, purified protein complex, or other biological sample containing potential binding partners.

    • Incubate under conditions that favor the interaction (e.g., 30 minutes at 4°C).

  • Perform UV Photo-activation:

    • Place the sample in a suitable reaction vessel (e.g., microcentrifuge tube with the cap open).

    • Position the sample approximately 1-5 cm from the UV lamp.[5]

    • Irradiate with UV light (350-370 nm) for 5-15 minutes on ice.[4][13]

    • Note: The optimal irradiation time and distance may need to be determined empirically. A negative control sample kept in the dark should be included to identify non-UV-dependent interactions.[1]

Part 3: Analysis of Crosslinked Products

  • Sample Preparation:

    • Following irradiation, the crosslinked sample is ready for analysis. Add an appropriate sample buffer (e.g., SDS-PAGE loading buffer) to the reaction mixture.

  • Analysis:

    • Separate the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked proteins.

    • Visualize the results by Coomassie staining, silver staining, or Western blotting using an antibody against the protein of interest.

    • For target identification, the high molecular weight bands can be excised from the gel and analyzed by mass spectrometry.[1]

References

Application Notes and Protocols for the Conjugation of NO2-SPP-sulfo to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. ADCs leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to target cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.

This document provides a detailed protocol for the conjugation of NO2-SPP-sulfo, a presumed amine-reactive and cleavable linker, to antibodies. The presence of a sulfo-NHS ester group is understood to facilitate the covalent attachment to primary amines (lysine residues) on the antibody surface through the formation of stable amide bonds. The "sulfo" moiety enhances the water solubility of the linker, simplifying the conjugation process in aqueous buffers. The "NO2" (nitro) group within the linker structure suggests a potential cleavage mechanism, possibly under specific physiological conditions such as hypoxia, which is common in the tumor microenvironment. Researchers should consult the supplier's documentation for the specific cleavage conditions of the NO2-SPP moiety.

Principle of the Reaction

The conjugation of this compound to an antibody is based on the reaction of the N-hydroxysulfosuccinimide (sulfo-NHS) ester with primary amine groups present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus. This reaction occurs under mild pH conditions (typically 7.2-8.5) and results in the formation of a stable amide bond, covalently linking the NO2-SPP linker to the antibody.

Data Presentation

Successful antibody conjugation is dependent on optimizing the molar ratio of linker to antibody and other reaction parameters. The following tables provide representative data for typical sulfo-NHS ester conjugation reactions. Note: These values are illustrative and should be optimized for each specific antibody and linker combination.

Table 1: Recommended Molar Challenge Ratios and Expected Drug-to-Antibody Ratios (DAR)

Molar Challenge Ratio (Linker:Antibody)Expected Average DAR
5:12 - 3
10:13 - 4
20:14 - 6

Table 2: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended ConditionNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
Reaction BufferAmine-free buffer (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody for reaction with the NHS ester.
Reaction pH7.2 - 8.5A pH of 8.0 - 8.5 is often optimal for deprotonation of lysine amines.
Reaction TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-2 hours). 4°C reactions can be performed overnight to potentially minimize antibody degradation.
Reaction Time1 - 2 hours at RT, or overnight at 4°COptimization may be required.
Quenching Reagent1 M Tris-HCl or Glycine, pH 7.5To stop the reaction by consuming unreacted linker.

Experimental Protocols

Antibody Preparation

It is critical to ensure the antibody is in a suitable buffer for conjugation.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or dialysis cassettes (10-30 kDa MWCO)

  • Spectrophotometer

Procedure:

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or other interfering substances (e.g., sodium azide), a buffer exchange must be performed.

  • For desalting columns, follow the manufacturer's instructions to exchange the antibody into PBS.

  • For dialysis, dialyze the antibody solution against 1000-fold excess of PBS at 4°C for at least 4 hours, with at least two buffer changes.

  • After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (using the antibody's specific extinction coefficient) or a protein concentration assay (e.g., BCA).

  • Adjust the antibody concentration to the desired level (e.g., 5 mg/mL) with PBS.

Conjugation of this compound to the Antibody

Materials:

  • Prepared antibody in PBS

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Vortex mixer

  • Reaction tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10 mM). Vortex to ensure complete dissolution.

  • In a reaction tube, add the required volume of antibody solution.

  • Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of Reaction Buffer.

  • Calculate the volume of the this compound stock solution needed to achieve the desired molar challenge ratio (e.g., 10:1 linker:antibody).

  • While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution in a dropwise manner.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

Purification of the Antibody-Linker Conjugate

Purification is necessary to remove unreacted linker and other small molecules.

Materials:

  • Quenched reaction mixture

  • Desalting columns or size-exclusion chromatography (SEC) system

  • PBS, pH 7.4

Procedure:

  • Desalting Columns:

    • Equilibrate the desalting column with PBS according to the manufacturer's protocol.

    • Apply the quenched reaction mixture to the column.

    • Elute the antibody-linker conjugate with PBS. Collect the fractions containing the purified conjugate.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an appropriate SEC column with PBS.

    • Load the quenched reaction mixture onto the column.

    • Run the chromatography and collect the fractions corresponding to the high molecular weight peak of the conjugated antibody, separating it from the low molecular weight peak of the unreacted linker.

Characterization of the Antibody-Linker Conjugate

a) Determination of Drug-to-Antibody Ratio (DAR)

The average number of linker molecules conjugated to each antibody (DAR) is a critical quality attribute.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the this compound linker (if it has a distinct chromophore).

  • Calculate the concentrations of the antibody and the linker using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the linker to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates antibody species based on the number of conjugated linkers, as each linker adds hydrophobicity.

  • Analyze the purified conjugate on a HIC column using a decreasing salt gradient.

  • The resulting chromatogram will show a series of peaks, with unconjugated antibody eluting first, followed by species with DAR 1, 2, 3, etc.

  • The average DAR can be calculated by integrating the peak areas.

b) Analysis of Aggregates

Method: Size-Exclusion Chromatography (SEC)

  • Analyze the purified conjugate on an SEC column under non-denaturing conditions.

  • The presence of high molecular weight species (eluting earlier than the main monomer peak) indicates aggregation. The percentage of aggregates can be quantified by peak integration.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Antibody Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Linker) antibody_prep->conjugation linker_prep Linker Solution Preparation linker_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC or Desalting) quenching->purification dar_analysis DAR Analysis (HIC or UV-Vis) purification->dar_analysis aggregate_analysis Aggregate Analysis (SEC) purification->aggregate_analysis

Caption: Workflow for the conjugation of this compound to an antibody.

ADC_Signaling_Pathway General ADC Mechanism of Action cluster_cell Intracellular Events ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).

Application Notes and Protocols for Peptide Modification using NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo is a water-soluble, amine-reactive labeling reagent used for the modification of peptides and proteins. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.

The key features of this compound include:

  • Amine Reactivity: The sulfo-NHS ester moiety provides high reactivity and specificity towards primary amines.

  • Water Solubility: The presence of a sulfonate group enhances the reagent's solubility in aqueous buffers, simplifying the labeling procedure and avoiding the use of organic co-solvents that can be detrimental to protein structure.

  • Cleavable Linker: A disulfide bond within the linker allows for the cleavage of the conjugated molecule under reducing conditions, which is particularly useful in applications such as drug delivery and affinity purification.

  • Nitro-Aryl Moiety: The nitropyridyl group can be used for spectrophotometric quantification of the labeling reaction or as a component of a larger functional probe.

These characteristics make this compound a versatile tool for a range of applications, including the preparation of antibody-drug conjugates (ADCs), fluorescent labeling, and the introduction of functional groups for further bioconjugation.

Chemical Properties and Reaction Mechanism

Chemical Structure:

  • Molecular Formula: C14H15N3O9S3

  • Molecular Weight: 465.5 g/mol

  • CAS Number: 663598-66-1

The reaction of this compound with a primary amine on a peptide proceeds via nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

Peptide Peptide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent This compound (sulfo-NHS ester) Reagent->Intermediate Product Modified Peptide (Stable Amide Bond) Intermediate->Product Collapse LeavingGroup sulfo-NHS Intermediate->LeavingGroup Release

Caption: Reaction of this compound with a peptide's primary amine.

Experimental Protocols

Materials and Reagents
  • This compound reagent

  • Peptide of interest (lyophilized)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing Agent (for cleavage): 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns or reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Protocol for Peptide Labeling

This protocol is a general guideline and may require optimization for specific peptides.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ReagentPrep Prepare this compound Solution (e.g., 10 mM in DMSO or water) Addition Add this compound to Peptide Solution (molar excess of 5-20 fold) ReagentPrep->Addition PeptidePrep Dissolve Peptide in Reaction Buffer (e.g., 1-5 mg/mL) PeptidePrep->Addition Incubation Incubate at Room Temperature (1-2 hours) Addition->Incubation Quenching Quench Reaction with Quenching Buffer Incubation->Quenching Purification Purify Labeled Peptide (Desalting column or HPLC) Quenching->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Workflow for peptide labeling with this compound.

Detailed Steps:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO or water).

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by using reverse-phase HPLC.

  • Analysis: Confirm the modification and assess the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or LC-MS). The mass of the modified peptide will increase by the mass of the incorporated label.

Protocol for Cleavage of the Disulfide Linker
  • Dissolve Labeled Peptide: Dissolve the purified, this compound-labeled peptide in a suitable buffer (e.g., 50 mM Tris, pH 8.0).

  • Add Reducing Agent: Add DTT or TCEP to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis: Monitor the cleavage reaction by mass spectrometry or HPLC.

Data Presentation

The efficiency of the labeling reaction can be quantified by mass spectrometry. The following table provides hypothetical data for the labeling of a model peptide (Peptide A, MW = 1500 Da) with this compound.

Molar Excess of this compoundReaction Time (hours)Labeling Efficiency (%)
5x165
10x185
20x195
10x292

Mass Spectrometry Data:

SpeciesExpected Mass (Da)Observed Mass (Da)
Unmodified Peptide A1500.01500.2
Labeled Peptide A1965.51965.7

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency - pH of the reaction buffer is too low.- Reagent has hydrolyzed.- Insufficient molar excess of the reagent.- Ensure the pH is between 7.2 and 7.5.- Prepare the reagent solution immediately before use.- Increase the molar excess of this compound.
Precipitation of Peptide - Peptide is not soluble in the reaction buffer.- Test different buffer conditions or add a small amount of organic co-solvent (if the peptide can tolerate it).
Multiple Labeled Species - Peptide has multiple primary amines (lysine residues).- This is expected. If site-specific labeling is required, consider protecting other amines or using a different labeling strategy.

Visualization of a Potential Signaling Pathway Application

This compound can be used to attach a payload (e.g., a drug or a fluorescent probe) to a peptide that targets a specific cell surface receptor, leading to internalization and subsequent cleavage of the linker in the reducing environment of the cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) PeptideDrug Peptide-S-S-Payload Receptor Cell Surface Receptor PeptideDrug->Receptor Binding Internalized Endosome Receptor->Internalized Internalization Cleavage Peptide-SH + HS-Payload Internalized->Cleavage Disulfide Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target Payload->Target Action

Caption: Internalization and cleavage of a peptide-payload conjugate.

Troubleshooting & Optimization

Technical Support Center: NO2-SPP-sulfo Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful use of NO2-SPP-sulfo in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. Its name describes its key chemical components:

  • NO2: A nitro group.

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate): A linker containing a disulfide bond that is cleavable by reducing agents. This feature is particularly useful for applications like antibody-drug conjugates (ADCs) where the release of a payload is desired under specific conditions.[1][2]

  • sulfo: A sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide (NHS) ring. This group imparts water solubility to the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[3] The water solubility also makes it membrane-impermeable, which is ideal for labeling cell surface proteins.[3]

The core of the molecule is a sulfo-NHS ester , which is an amine-reactive functional group that efficiently couples with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[3]

Q2: What is the primary application of this compound?

A2: Given its structure, this compound is primarily used for the creation of antibody-drug conjugates (ADCs). In this application, the sulfo-NHS ester end of the linker reacts with an antibody. The other end of the linker can be attached to a cytotoxic drug. The resulting ADC can then target a specific antigen on a cancer cell. Once internalized by the cell, the disulfide bond in the SPP linker can be cleaved in the reducing environment of the cell, releasing the drug and leading to cell death.[1][4]

Q3: What are the optimal reaction conditions for a successful conjugation?

A3: Optimal conditions can vary depending on the specific protein and desired degree of labeling. However, general guidelines are summarized in the table below.

ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5A slightly basic pH is necessary to ensure that the primary amines on the protein are deprotonated and thus nucleophilic for reaction with the NHS ester. However, at pH values above 8.5, the rate of hydrolysis of the sulfo-NHS ester increases significantly, which can reduce conjugation efficiency.[5][]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the sulfo-NHS ester and should be avoided.[7][8]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency.[9]
Molar Ratio (this compound : Protein) 5:1 to 20:1The optimal ratio should be determined empirically. A higher molar excess of the linker will generally result in a higher degree of labeling, but can also increase the risk of protein aggregation and loss of biological activity.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-2 hours). Reactions at 4°C can be performed for longer durations (e.g., overnight) and may be beneficial for sensitive proteins to minimize degradation.[10]
Reaction Time 1 - 4 hoursThe optimal time should be determined empirically. Longer reaction times can lead to increased hydrolysis of the sulfo-NHS ester.

Q4: How can I remove unconjugated this compound after the reaction?

A4: It is crucial to remove any unreacted linker to prevent interference in downstream applications. Common methods for purification include:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method for separating the larger conjugated protein from the smaller, unconjugated linker molecules.[10]

  • Dialysis: Effective for removing small molecules from large proteins, but it is a slower process.

  • Spin Desalting Columns: A quick and convenient method for buffer exchange and removal of small molecules.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Hydrolyzed this compound: The sulfo-NHS ester is moisture-sensitive and has a limited half-life in aqueous solution.[9]- Prepare the this compound solution immediately before use. - Ensure the reagent is stored properly under desiccated conditions.
Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer will quench the reaction.[7][8]- Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.
Suboptimal pH: If the pH is too low (<7), the primary amines on the protein will be protonated and non-reactive.[]- Ensure the pH of the reaction buffer is between 7.2 and 8.5.
Inaccessible Amine Groups: The primary amines on the protein may be sterically hindered or buried within the protein's structure.- Consider denaturing and refolding the protein if its activity can be restored. - Use a linker with a longer spacer arm to improve accessibility.
Protein Aggregation/Precipitation Over-labeling: A high degree of conjugation can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation.[10]- Reduce the molar ratio of this compound to protein. - Decrease the reaction time.
High Protein Concentration: Very high protein concentrations can increase the likelihood of intermolecular crosslinking.- Perform the reaction at a lower protein concentration.
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be suboptimal for the protein's stability.- Optimize the buffer composition, including the addition of stabilizers like glycerol (B35011) or arginine.
Loss of Biological Activity Modification of Critical Residues: The sulfo-NHS ester may have reacted with lysine residues in the protein's active site or binding region.- Reduce the molar ratio of the linker to protein to decrease the overall degree of labeling. - Consider site-specific conjugation methods if possible.
Protein Denaturation: The reaction conditions may have caused the protein to denature.- Perform the reaction at a lower temperature (4°C). - Ensure the buffer conditions are optimal for the protein's stability.
Premature Cleavage of Disulfide Linker Presence of Reducing Agents: The disulfide bond in the SPP linker is susceptible to cleavage by reducing agents.[7]- Ensure that no reducing agents (e.g., DTT, TCEP) are present in the reaction or purification buffers. - If a reduction step was performed prior to conjugation, ensure the reducing agent has been completely removed.
Instability in Plasma (for in vivo applications): The disulfide bond may be slowly reduced by components in blood plasma.[7]- For future experiments, consider using a more sterically hindered disulfide linker to improve plasma stability.[7]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. The optimal conditions may need to be adjusted for your specific antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO (if needed for initial solubilization, though sulfo-NHS esters are water-soluble)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Allow the vial of this compound to come to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in the Reaction Buffer to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the antibody solution.

    • Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugated antibody from the excess, unreacted this compound and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the conjugated antibody.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the appropriate wavelengths for the antibody and the NO2-SPP linker.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 7.2-8.5) antibody_prep->conjugation linker_prep Linker Preparation (Freshly Dissolved) linker_prep->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (Size-Exclusion) quenching->purification analysis Characterization (DOL, Activity) purification->analysis

Caption: A general experimental workflow for protein conjugation using this compound.

Signaling Pathway: ADC Targeting HER2

HER2_signaling_pathway cluster_cell Cancer Cell HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Internalization Internalization HER2->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (Disulfide Cleavage) Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis ADC Antibody-Drug Conjugate (this compound linker) ADC->HER2 Binds

Caption: Mechanism of action of an ADC targeting the HER2 signaling pathway.[12][13]

References

Technical Support Center: Optimizing NO2-SPP-sulfo Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NO2-SPP-sulfo labeling reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling efficiency and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester, which reacts with primary amines (like those on lysine (B10760008) residues of proteins), and a nitro-pyridyl disulfide group. The "sulfo" group enhances water solubility.[1][2][] The pyridyl disulfide moiety allows for the formation of a disulfide bond, which is cleavable under reducing conditions, a feature often utilized in drug delivery systems like antibody-drug conjugates (ADCs).[4][5][6] The nitro (NO2) group is a strong electron-withdrawing group that can modulate the reactivity of the disulfide bond, potentially making it more susceptible to cleavage in specific environments, such as the hypoxic conditions found in tumors.

Q2: What are the critical factors affecting the efficiency of the sulfo-NHS ester reaction?

A2: The reaction of the sulfo-NHS ester with primary amines is highly dependent on several factors:

  • pH: The optimal pH range for the reaction is typically 7.2 to 8.5.[1][7] At lower pH, the primary amines are protonated and less nucleophilic, reducing reaction efficiency. At higher pH, the hydrolysis of the sulfo-NHS ester becomes a significant competing reaction, which also lowers the yield.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for the labeling reagent.[8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.

  • Concentration of Reactants: Higher concentrations of the target protein and the labeling reagent generally lead to higher labeling efficiency. However, excessively high concentrations of the labeling reagent can lead to protein precipitation or modification of critical functional sites.[9]

  • Purity of the Reagent: The sulfo-NHS ester is moisture-sensitive and can hydrolyze over time. Always use freshly prepared solutions of the this compound reagent.[10]

Q3: How is the disulfide bond in the SPP linker cleaved?

A3: The disulfide bond in the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is cleaved in the presence of reducing agents.[5][11] In a biological context, this cleavage is often triggered by the high intracellular concentration of glutathione.[5] This controlled release mechanism is a key feature of many cleavable linkers used in ADCs.[6]

Q4: What is the role of the nitro (NO2) group in this linker?

A4: The nitro group is a potent electron-withdrawing group. Its presence on the pyridyl ring is likely intended to increase the susceptibility of the disulfide bond to cleavage. This could be particularly relevant for targeted release in hypoxic environments where cellular reductase activity is often elevated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution Citation
Low or No Labeling Incorrect buffer (contains primary amines like Tris or glycine).Perform buffer exchange into an amine-free buffer such as PBS or HEPES before labeling.[1]
Suboptimal pH of the reaction buffer.Adjust the pH of the protein solution to 7.2-8.5.[7]
Hydrolyzed/inactive this compound reagent.Prepare a fresh stock solution of the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[10]
Low protein concentration.Concentrate the protein to a minimum of 1-2 mg/mL.[9]
Protein Precipitation during Labeling High concentration of organic solvent (DMSO/DMF).Ensure the volume of the reagent stock solution is less than 10% of the total reaction volume.[2]
Over-labeling of the protein.Reduce the molar excess of the this compound reagent in the labeling reaction.[9]
Loss of Protein Function Labeling has occurred at a critical functional site (e.g., an enzyme's active site).Reduce the molar excess of the labeling reagent. Consider site-specific labeling techniques if possible.[12]
Premature Cleavage of Disulfide Linker Presence of reducing agents in the buffer or sample.Ensure all buffers and the protein sample are free from reducing agents like DTT or β-mercaptoethanol prior to the desired cleavage step.[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization of the molar ratio of the labeling reagent to the protein may be required.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[7]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 5-20 fold molar excess.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if the final application is fluorescence-based.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted sulfo-NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Cleavage of the Disulfide Bond

Materials:

  • Labeled protein with this compound linker

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

Procedure:

  • Prepare the Labeled Protein: The purified, labeled protein should be in a suitable buffer.

  • Add Reducing Agent: Add the reducing agent to the labeled protein solution. A typical final concentration for DTT is 10-50 mM.

  • Incubation: Incubate the reaction for 30-60 minutes at 37°C.[4] The specific time and temperature may need to be optimized.

  • Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing and non-reducing conditions.

Data Presentation

Table 1: Factors Influencing Sulfo-NHS Ester Labeling Efficiency

Parameter Condition Effect on Efficiency Recommendation
pH < 7.0DecreasedOptimal range is 7.2-8.5[1][7]
> 8.5Decreased (due to hydrolysis)
Buffer Amine-containing (e.g., Tris)Significantly DecreasedUse amine-free buffers (e.g., PBS, HEPES)[8]
Reagent Age Old/hydrolyzedDecreasedUse freshly prepared solutions[10]
Protein Conc. < 1 mg/mLDecreasedConcentrate protein to 1-10 mg/mL[9]
Temperature 4°C vs. Room TempSlower reaction at 4°CLonger incubation time for 4°C reactions

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_cleavage Optional Cleavage Protein Protein in Amine-Free Buffer Labeling Labeling Reaction (pH 7.2-8.5) Protein->Labeling Reagent Freshly Prepared This compound Reagent->Labeling Quenching Quench with Tris Buffer Labeling->Quenching Purification Desalting Column Quenching->Purification Analysis Characterization Purification->Analysis Cleavage Disulfide Cleavage (Reducing Agent) Analysis->Cleavage Optional

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic Start Low Labeling Efficiency? CheckBuffer Buffer Amine-Free? Start->CheckBuffer Yes CheckpH pH 7.2-8.5? CheckBuffer->CheckpH Yes BufferExchange Perform Buffer Exchange CheckBuffer->BufferExchange No CheckReagent Reagent Fresh? CheckpH->CheckReagent Yes AdjustpH Adjust pH CheckpH->AdjustpH No IncreaseConc Increase Protein/ Reagent Concentration CheckReagent->IncreaseConc Yes PrepareFresh Prepare Fresh Reagent CheckReagent->PrepareFresh No Success Labeling Optimized IncreaseConc->Success BufferExchange->Success AdjustpH->Success PrepareFresh->Success

Caption: Troubleshooting logic for low labeling efficiency.

reaction_pathway Reagents Protein-NH2 This compound Intermediate Protein-NH-CO-SPP-NO2 Reagents->Intermediate Amine Reaction (pH 7.2-8.5) Conjugate Protein-Linker-S-S-Payload Intermediate->Conjugate Disulfide Exchange Payload Payload-SH Payload->Conjugate Cleaved Protein-Linker-SH Released Payload Conjugate->Cleaved Reducing Agent (e.g., Glutathione)

Caption: Simplified reaction pathway of this compound conjugation.

References

Technical Support Center: NO2-SPP-sulfo Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO2-SPP-sulfo conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist you in optimizing your conjugation reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that you might encounter during the conjugation of your biomolecules using the this compound crosslinker.

Category 1: Low Conjugation Efficiency or No Reaction

Question: Why is my conjugation yield consistently low or why do I see no reaction at all?

Answer: Low or no conjugation can be attributed to several factors, primarily related to the hydrolysis of the sulfo-NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

Troubleshooting Steps:

  • Verify Reagent Quality and Storage:

    • This compound: The sulfo-NHS ester is moisture-sensitive. Ensure the reagent has been stored in a desiccated environment at the recommended temperature. Before opening, allow the vial to warm to room temperature to prevent condensation.[1] Hydrolyzed sulfo-NHS ester is a common cause of failed conjugation.[1]

    • Biomolecule: Ensure your protein or other biomolecule has not degraded and has available primary amine groups (lysine residues or N-terminus).[2] The presence of impurities in the antibody, for instance, can interfere with the reaction; a purity of over 95% is recommended.

  • Check Buffer Composition and pH:

    • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the sulfo-NHS ester, leading to significantly reduced labeling efficiency.[3]

    • Suboptimal pH: The reaction between the sulfo-NHS ester and a primary amine is highly pH-dependent. The ideal pH range is typically 7.2-8.5.[4] Below this range, the primary amines on the protein are protonated and less nucleophilic. Above this range, the rate of sulfo-NHS ester hydrolysis increases significantly, competing with the desired conjugation reaction.[1][4]

  • Optimize Molar Ratio of Reactants:

    • Insufficient Crosslinker: A low molar excess of this compound to your biomolecule can result in a low degree of labeling. Increase the molar excess of the crosslinker. A common starting point is a 10- to 50-fold molar excess.

    • Low Biomolecule Concentration: Low concentrations of your biomolecule can slow down the reaction, allowing the competing hydrolysis of the sulfo-NHS ester to dominate. A protein concentration of at least 1-2 mg/mL is often recommended.[5]

  • Review Reaction Time and Temperature:

    • Insufficient Incubation Time: While the reaction is generally rapid, ensure sufficient incubation time for the conjugation to proceed to completion. A typical reaction time is 30 minutes to 2 hours at room temperature.[5]

    • Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures can slow down both the conjugation and hydrolysis reactions, which can be beneficial for labile proteins.

Category 2: Precipitation or Aggregation of Conjugates

Question: I am observing precipitation of my protein during or after the conjugation reaction. What is the cause?

Answer: Precipitation or aggregation can occur due to excessive modification of the protein, the hydrophobicity of the crosslinker, or inappropriate buffer conditions.

Troubleshooting Steps:

  • Reduce Molar Excess of Crosslinker:

    • Excessive modification of surface amines can alter the protein's isoelectric point and lead to aggregation.[6] Reduce the molar ratio of this compound to your protein. It is advisable to perform a titration to find the optimal ratio.

  • Modify Reaction Conditions:

    • Protein Concentration: High protein concentrations can sometimes promote aggregation. Try performing the reaction at a lower protein concentration, but be mindful that this may require a higher molar excess of the crosslinker to maintain efficiency.

    • Solvent: While this compound is water-soluble, if you are dissolving it in an organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.[7]

  • Purify the Conjugate Promptly:

    • Immediately after the reaction, purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted crosslinker and any small aggregates that may have formed.[8][9]

Category 3: Issues with the Disulfide Bond

Question: I am having trouble cleaving the disulfide bond in my conjugate, or I suspect it is unstable. What should I do?

Answer: Problems with the disulfide bond can be related to the choice and concentration of the reducing agent, buffer conditions, or premature cleavage.

Troubleshooting Steps:

  • Optimize Disulfide Cleavage:

    • Choice of Reducing Agent: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to cleave disulfide bonds. DTT is most effective at a pH between 7 and 9, while TCEP is effective over a broader pH range (1.5 to 8.5) and is more resistant to air oxidation.[10][11]

    • Concentration of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A 10- to 100-fold molar excess is a common starting point.

    • Incubation Time and Temperature: Cleavage is typically performed at room temperature for 30-60 minutes.

  • Prevent Premature Cleavage:

    • The pyridyl disulfide bond is relatively stable in circulation but can be cleaved by reducing agents.[12] If you suspect premature cleavage during your experiments, ensure that no unintended reducing agents are present in your buffers or media.

  • Monitor Cleavage Reaction:

    • The cleavage of the pyridyl disulfide bond releases pyridine-2-thione, which can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[13][14] This allows for real-time tracking of the cleavage reaction.

Category 4: Inconsistent Results and Batch-to-Batch Variability

Question: My results vary significantly between experiments. How can I improve reproducibility?

Answer: Inconsistent results are often due to variations in reaction parameters, reagent quality, or purification efficiency.

Troubleshooting Steps:

  • Standardize Your Protocol:

    • Maintain consistent reaction conditions, including buffer composition and pH, temperature, reaction time, and molar ratios of reactants in every experiment.[5]

  • Ensure Reagent Quality:

    • Use fresh, high-quality reagents. Aliquot the this compound reagent upon receipt to minimize exposure to moisture and avoid repeated freeze-thaw cycles.

  • Consistent Purification:

    • Use a consistent and validated method for purifying your conjugate, such as size-exclusion chromatography, to ensure the removal of unreacted reagents and byproducts.[8][9]

  • Characterize Your Conjugate:

    • After each conjugation, characterize your product to determine the degree of labeling (drug-to-antibody ratio, DAR, for ADCs) and the percentage of aggregation. This will help you to assess the consistency of your process.

Quantitative Data Summary

The optimal reaction conditions for this compound conjugation should be determined empirically for each specific application. The following tables provide recommended starting ranges based on typical sulfo-NHS ester and pyridyl disulfide chemistries.

Table 1: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between amine reactivity and sulfo-NHS ester hydrolysis.[4]
Temperature 4°C - 25°CRoom temperature is common. 4°C can be used for sensitive proteins.
Reaction Time 30 min - 2 hoursMonitor reaction progress if possible.
Molar Excess of Linker 5:1 to 50:1 (Linker:Protein)Highly dependent on protein concentration and desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.[5]
Table 2: Buffer Compatibility for this compound Conjugation
Recommended BuffersIncompatible BuffersRationale for Incompatibility
Phosphate Buffered Saline (PBS)Tris (e.g., TBS)Contains primary amines that compete with the target biomolecule.[3]
Borate BufferGlycineContains primary amines that compete with the target biomolecule.[3]
HEPES BufferAmmonium-containing buffersContains primary amines that compete with the target biomolecule.
Carbonate-Bicarbonate Buffer--
Table 3: Conditions for Disulfide Bond Cleavage
Reducing AgentRecommended ConcentrationOptimal pHIncubation Time
DTT 10 - 50 mM7.0 - 9.030 - 60 min at RT
TCEP 1 - 20 mM1.5 - 8.55 - 30 min at RT

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline. The molar ratio of crosslinker to protein should be optimized for your specific application.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at a pH of 7.2-8.0 (e.g., PBS). If necessary, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound in reaction buffer or anhydrous DMSO. If using DMSO, use a minimal volume and add it to the protein solution while vortexing.

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Incubate at room temperature for 30 minutes to 2 hours with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column).[8][9]

Protocol 2: Purification of the Conjugate using Size-Exclusion Chromatography
  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Sample Loading: Apply the conjugation reaction mixture to the top of the column.

  • Elution: Elute the sample with the storage buffer. The larger protein conjugate will elute first, followed by the smaller, unreacted crosslinker and byproducts.

  • Fraction Collection: Collect fractions and monitor the protein concentration using absorbance at 280 nm.

  • Pooling: Pool the fractions containing the purified conjugate.

Protocol 3: Cleavage of the Disulfide Bond
  • Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction: Add the reducing agent to the purified conjugate to the desired final concentration (e.g., 20 mM DTT).

  • Incubation: Incubate at room temperature for 30 minutes.

  • Monitoring (Optional): Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm.[13][14]

  • Removal of Reducing Agent: If necessary for downstream applications, remove the reducing agent using a desalting column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_cleavage Cleavage p Protein in Amine-Free Buffer (pH 7.2-8.0) r Mix and Incubate (RT, 30-120 min) p->r c Dissolve This compound c->r pu Size-Exclusion Chromatography r->pu conj Purified Conjugate pu->conj cl Add Reducing Agent (DTT or TCEP) conj->cl prod Cleaved Products cl->prod troubleshooting_tree start Low Conjugation Yield? q1 Buffer contains amines (Tris, Glycine)? start->q1 a1_yes Yes: Change to amine-free buffer (e.g., PBS) q1->a1_yes Yes a1_no No q1->a1_no No q2 pH outside 7.2-8.5 range? a1_no->q2 a2_yes Yes: Adjust pH to 7.2-8.5 q2->a2_yes Yes a2_no No q2->a2_no No q3 Molar excess of linker too low? a2_no->q3 a3_yes Yes: Increase molar excess of linker q3->a3_yes Yes a3_no No q3->a3_no No q4 Reagent hydrolyzed? a3_no->q4 a4_yes Yes: Use fresh, desiccated reagent q4->a4_yes Yes

References

Technical Support Center: NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using NO2-SPP-sulfo, with a focus on improving its solubility and application in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. Based on its nomenclature, it contains a disulfide bond ("SPP" likely refers to a pyridyldithio-propionyl derivative), which is cleavable under reducing conditions, and a sulfonate group ("sulfo") to enhance water solubility. The "NO2" moiety suggests the presence of a nitro group, which may be part of the reactive functionality. These types of linkers are commonly employed in the development of Antibody-Drug Conjugates (ADCs) and for attaching molecules to proteins or other biomolecules.

Q2: What is the expected solubility of this compound?

Q3: Which solvents should I use to dissolve this compound?

A3: It is highly recommended to first attempt dissolving this compound in high-purity, nuclease-free water or aqueous buffers (e.g., PBS, HEPES, Borate buffer) at a slightly alkaline pH (7.2-8.0). If solubility issues persist, a small amount of an organic co-solvent that is miscible with water, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), can be added. However, it is crucial to minimize the concentration of organic solvents in reactions involving proteins to avoid denaturation.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is best practice to equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture. Reconstitute the powder in the recommended solvent (e.g., water or DMSO) to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is difficult to dissolve in aqueous buffer. 1. The buffer pH is too low.2. The concentration is too high.3. The compound has degraded due to improper storage.1. Ensure the buffer pH is between 7.2 and 8.0. The solubility of sulfo-NHS esters can be pH-dependent.2. Try dissolving a smaller amount to make a more dilute solution.3. Use a fresh vial of the reagent. Store the compound desiccated and protected from light.
Precipitate forms after adding an organic co-solvent to the aqueous buffer. The organic solvent is not fully miscible or is causing the buffer salts to precipitate.1. Use high-quality, anhydrous DMSO or DMF.2. Do not exceed a final organic solvent concentration of 10% in the reaction mixture.3. Add the organic solvent dropwise while vortexing.
Low conjugation efficiency. 1. The stock solution of this compound has hydrolyzed.2. The pH of the reaction buffer is not optimal.3. The biomolecule concentration is too low.1. Prepare a fresh stock solution immediately before use. Sulfo-NHS esters can hydrolyze in aqueous solutions.2. Perform the conjugation reaction at a pH of 7.2-8.0 for optimal reaction with primary amines.3. Ensure the concentration of your protein or other biomolecule is sufficient for the reaction.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

Note: This is a general protocol based on similar compounds, and optimization may be required.

  • Equilibrate Reagent: Allow the vial of this compound (MW: 465.5 g/mol ) to come to room temperature before opening.

  • Solvent Preparation: Prepare a suitable solvent. For a water-soluble compound, start with nuclease-free water or 10 mM phosphate (B84403) buffer, pH 7.4. If using an organic co-solvent, use anhydrous DMSO.

  • Dissolution:

    • Aqueous Stock: Add the appropriate volume of water or buffer to the vial to achieve a 10 mM concentration (e.g., for 1 mg of powder, add approximately 215 µL).

    • Organic Stock: If using DMSO, add the appropriate volume to the vial.

  • Mixing: Vortex the vial for 10-15 seconds to ensure the powder is completely dissolved.

  • Storage: Use the stock solution immediately. For storage, aliquot into single-use tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

General Protocol for Protein Conjugation
  • Buffer Exchange: Prepare the protein in an amine-free buffer at pH 7.2-8.0, such as PBS.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the freshly prepared this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or dialysis against a suitable buffer.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound check_solubility Is the powder fully dissolved? start->check_solubility dissolved Proceed with experiment check_solubility->dissolved Yes not_dissolved Troubleshoot check_solubility->not_dissolved No check_solvent Is the solvent aqueous buffer (pH 7.2-8.0)? not_dissolved->check_solvent use_water Try dissolving in pure water first check_solvent->use_water No check_concentration Is the concentration high? check_solvent->check_concentration Yes adjust_ph Adjust pH to 7.2-8.0 adjust_ph->check_concentration use_water->adjust_ph dilute Prepare a more dilute solution check_concentration->dilute Yes add_cosolvent Add a small amount of DMSO (1-10%) check_concentration->add_cosolvent No check_again Is it dissolved now? dilute->check_again add_cosolvent->check_again check_again->dissolved Yes contact_support Contact technical support check_again->contact_support No

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Cellular uptake and cleavage of a disulfide-linked ADC.

References

NO2-SPP-sulfo stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and use of NO2-SPP-sulfo. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, heterobifunctional crosslinking reagent. It contains an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines, and a disulfide bond that can be cleaved by reducing agents. The "sulfo" group enhances its water solubility, making it suitable for reactions in aqueous buffers and for targeting cell surface proteins.

Q2: What are the recommended storage conditions for this compound powder?

ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures minimize chemical degradation over time.
Moisture Store in a desiccated environment.NHS esters are highly susceptible to hydrolysis.
Light Protect from light.Minimizes potential photodegradation.
Inert Atmosphere Purge the container with an inert gas (e.g., argon or nitrogen) before sealing.Reduces exposure to moisture and oxygen.

Q3: How should I prepare and store solutions of this compound?

Due to the reactivity of the NHS ester, it is crucial to prepare solutions of this compound immediately before use. Stock solutions are not recommended for storage as the NHS ester will hydrolyze in aqueous buffers.

GuidelineRecommendation
Solvent Dissolve in an anhydrous, amine-free solvent such as DMSO or DMF for initial stock, or directly in an aqueous, amine-free reaction buffer for immediate use.
Buffer Choice Use amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
Preparation Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
Storage Discard any unused reconstituted reagent. Do not store solutions.

Q4: What is the shelf life of this compound?

The shelf life of the powdered form of this compound is dependent on proper storage conditions. When stored correctly at -20°C and protected from moisture, it should be stable for at least one year. However, it is always best to refer to the manufacturer's expiration date. The stability of the reagent in solution is very limited, with a half-life that can range from minutes to hours depending on the pH of the buffer.[1]

Troubleshooting Guide

Issue 1: Low or no crosslinking efficiency.

Possible Cause Troubleshooting Step
Inactive Reagent The NHS ester on the this compound may have hydrolyzed. Prepare a fresh solution of the crosslinker immediately before use. Ensure the powdered reagent has been stored correctly in a cool, dry environment.
Incompatible Buffer The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target protein for reaction with the NHS ester. Use an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.0.
Insufficient Reagent The molar excess of this compound to the protein may be too low. Increase the molar excess of the crosslinker in the reaction. A 20- to 50-fold molar excess is a common starting point for dilute protein solutions.[2]
Incorrect pH The pH of the reaction buffer is critical for the efficiency of the NHS ester reaction. The optimal pH range is typically 7.2-8.0. Check and adjust the pH of your buffer.

Issue 2: Protein precipitation after adding the crosslinker.

Possible Cause Troubleshooting Step
Excessive Crosslinking Too much crosslinker can lead to extensive polymerization and precipitation of the protein. Reduce the molar excess of this compound used in the reaction.
Solvent Effect If using a high concentration of an organic solvent like DMSO or DMF to dissolve the crosslinker, it may cause the protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Change in Protein pI The modification of primary amines on the protein surface can alter its isoelectric point (pI) and solubility. Try performing the reaction at a different pH or in a buffer with a different ionic strength.

Issue 3: Unexpected cleavage of the crosslinker.

Possible Cause Troubleshooting Step
Presence of Reducing Agents The disulfide bond in this compound is susceptible to cleavage by reducing agents. Ensure that your buffers do not contain reducing agents like DTT or β-mercaptoethanol, unless cleavage is the intended step.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking a protein with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed for initial solubilization)

  • Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF, or directly dissolve the required amount in the reaction buffer.

  • Crosslinking Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and Crosslinker protein_prep->mix crosslinker_prep Prepare Fresh This compound Solution crosslinker_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify (Desalting/Dialysis) quench->purify analyze Analyze Products (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for protein crosslinking.

reaction_mechanism cluster_reactants Reactants sulfo_nhs This compound (Sulfo-NHS Ester) amide_bond Stable Amide Bond (Crosslinked Protein) sulfo_nhs->amide_bond + reaction_label Reaction at pH 7.2-8.0 protein_amine Protein (Primary Amine) protein_amine->amide_bond nhs_byproduct N-hydroxysulfosuccinimide reaction_label->amide_bond

Caption: Reaction of Sulfo-NHS ester with a primary amine.

References

how to reduce non-specific binding of NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO2-SPP-sulfo. This resource provides troubleshooting guides and frequently asked questions to help you minimize non-specific binding and achieve reliable experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound and provides systematic approaches to resolve them.

Issue: High background signal observed across the entire sample.

High background is often a result of non-specific binding of the probe to various surfaces. Follow these steps to identify and mitigate the cause.

Initial Assessment:

  • Negative Control: Ensure you have a negative control sample that is not treated with this compound to confirm the signal is from the probe.

  • Probe Concentration: An excessively high concentration of the probe can lead to increased non-specific binding.[1] Consider reducing the probe concentration.

Troubleshooting Workflow:

G start High Background Signal check_conc Step 1: Optimize Probe Concentration - Perform a concentration titration - Start with a lower concentration start->check_conc optimize_buffer Step 2: Optimize Buffer Conditions - Adjust pH - Increase salt concentration check_conc->optimize_buffer blocking Step 3: Implement/Optimize Blocking - Introduce a blocking agent - Titrate blocking agent concentration optimize_buffer->blocking washing Step 4: Enhance Washing Steps - Increase number of washes - Increase wash duration - Add surfactant to wash buffer blocking->washing end Resolved: Low Background washing->end

Figure 1. Troubleshooting workflow for high background signal.

Detailed Steps:

  • Optimize Probe Concentration:

    • Action: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.

    • Protocol: See the "Experimental Protocols" section for a detailed guide on probe concentration titration.

  • Adjust Buffer Conditions:

    • pH Adjustment: The charge of both the probe and the target molecules can be influenced by the buffer's pH.[2][3] Adjusting the pH to be near the isoelectric point of your protein of interest may reduce electrostatic interactions.[2][4]

    • Increase Salt Concentration: Adding salts like NaCl (e.g., 150-200 mM) can shield electrostatic interactions, thereby reducing non-specific binding.[2][3][4]

  • Implement or Optimize Blocking:

    • Action: Use a blocking agent to saturate non-specific binding sites on your sample matrix.[5][6]

    • Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used.[6][7][8]

    • Protocol: Refer to the "Blocking Buffer Optimization" protocol in the "Experimental Protocols" section.

  • Enhance Washing Steps:

    • Action: Increase the number and duration of washing steps after probe incubation to more effectively remove unbound probe.[1][8]

    • Add Surfactants: Including a non-ionic surfactant like Tween-20 (0.05-0.1%) in your wash buffer can help disrupt hydrophobic interactions.[1][2]

Issue: Non-specific binding to plasticware or tubing.

The probe may adsorb to the surfaces of tubes and plates, reducing its effective concentration and potentially increasing background.

Solutions:

  • Use Low-Binding Plasticware: Whenever possible, use commercially available low-protein-binding microcentrifuge tubes and plates.

  • Add Surfactants: Including a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) in your buffers can help prevent the probe from sticking to plastic surfaces.[2][3]

  • Blocking Agent in Diluent: Diluting the probe in a buffer containing a carrier protein like BSA can help reduce adsorption to surfaces.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding?

A1: Non-specific binding is primarily caused by two types of interactions:

  • Electrostatic Interactions: Occur between charged molecules on the probe and the sample.

  • Hydrophobic Interactions: Happen when nonpolar regions of the probe and sample associate to minimize contact with the aqueous buffer.[3]

G cluster_causes Causes of Non-Specific Binding cluster_solutions Mitigation Strategies Hydrophobic Interactions Hydrophobic Interactions Add Surfactants (e.g., Tween-20) Add Surfactants (e.g., Tween-20) Hydrophobic Interactions->Add Surfactants (e.g., Tween-20) Disrupted by Use Blocking Agents (e.g., BSA) Use Blocking Agents (e.g., BSA) Hydrophobic Interactions->Use Blocking Agents (e.g., BSA) Blocked by Electrostatic Interactions Electrostatic Interactions Increase Salt (e.g., NaCl) Increase Salt (e.g., NaCl) Electrostatic Interactions->Increase Salt (e.g., NaCl) Shielded by Electrostatic Interactions->Use Blocking Agents (e.g., BSA) Blocked by

References

Technical Support Center: NO2-SPP-sulfo Reaction Buffer Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NO2-SPP-sulfo linker. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism of the this compound linker?

The this compound linker is a heterobifunctional crosslinker commonly used in the development of Antibody-Drug Conjugates (ADCs). It facilitates the conjugation of a payload to a biomolecule, such as an antibody, through a disulfide bond, which is cleavable under reducing conditions found within cells. The "sulfo" group enhances water solubility, while the NHS ester reacts with primary amines (like lysine (B10760008) residues) on the antibody.

Q2: What are the recommended buffer components for the this compound reaction?

For optimal conjugation, it is crucial to use buffers that do not contain primary amines, as these will compete with the antibody for reaction with the NHS ester.

Recommended BuffersBuffers to Avoid
Phosphate-Buffered Saline (PBS)Tris-based buffers (e.g., TBS)
MES (2-(N-morpholino)ethanesulfonic acid)Glycine-containing buffers
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Buffers with ammonium (B1175870) ions

Q3: What is the optimal pH for the conjugation reaction?

The optimal pH for the this compound reaction is a balance between the stability of the NHS ester and the reactivity of the primary amines on the antibody.

pH RangeEffect on Reaction
6.5 - 7.5Good compromise between NHS ester stability and amine reactivity. A common starting point is pH 7.4.
7.5 - 8.5Increased amine reactivity, but also faster hydrolysis of the NHS ester. May require shorter reaction times.
< 6.5Slower reaction rate due to protonation of primary amines.

Recent studies on disulfide bond formation suggest that a physiological pH of 7.4 is generally suitable, though slightly basic conditions can promote the formation of the reactive thiolate ion, which is relevant for the disulfide exchange part of the linker's functionality.[1][2]

Q4: How does temperature affect the conjugation reaction?

The reaction is typically carried out at room temperature (20-25°C). Higher temperatures can increase the reaction rate but also accelerate the hydrolysis of the NHS ester, potentially reducing the conjugation efficiency. For sensitive biomolecules, the reaction can be performed at 4°C, but this will require a longer incubation time.

Q5: What molar excess of this compound linker should be used?

The optimal molar ratio of linker to antibody depends on the desired drug-to-antibody ratio (DAR) and the concentration of the antibody. Higher molar excess can lead to a higher DAR but may also increase the risk of protein aggregation and loss of antibody function.

Antibody ConcentrationSuggested Molar Excess (Linker:Antibody)
5-10 mg/mL5-10 fold
1-5 mg/mL10-20 fold
< 1 mg/mL20-50 fold

Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific antibody and payload combination.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound conjugation reaction.

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Use a non-amine-containing buffer such as PBS, MES, or HEPES at a pH between 7.2 and 8.0.
Hydrolyzed Linker: The this compound linker is moisture-sensitive.Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use.
Incorrect pH: The reaction pH is too low, leading to protonated and unreactive amines on the antibody.Increase the pH of the reaction buffer to the 7.5-8.5 range to enhance amine reactivity.
Insufficient Molar Excess: The ratio of linker to antibody is too low.Increase the molar excess of the this compound linker. Perform a titration to find the optimal ratio.
Protein Precipitation High Degree of Conjugation: Excessive modification of the antibody can lead to aggregation.Reduce the molar excess of the linker in the reaction. Optimize the reaction time to control the degree of labeling.
Hydrophobic Payload: The conjugated payload is highly hydrophobic, causing the ADC to precipitate.Consider using a linker with a hydrophilic spacer (e.g., PEG) to improve the solubility of the final conjugate.
Incorrect Buffer Conditions: The buffer composition is not suitable for the antibody, leading to instability.Screen different buffer formulations to find one that maintains the stability of the antibody during conjugation.
Loss of Antibody Activity Modification of Critical Residues: The linker has reacted with primary amines in or near the antigen-binding site.Reduce the molar excess of the linker to decrease the overall degree of conjugation. Consider site-specific conjugation methods if available.
Conformational Changes: The conjugation process has altered the three-dimensional structure of the antibody.Perform the reaction at a lower temperature (4°C) to minimize conformational changes. Analyze the conjugate using biophysical methods to assess its structural integrity.

Experimental Protocols

General Protocol for this compound Conjugation
  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Linker Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the linker in an anhydrous solvent such as DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-18 hours.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) equilibrated with a suitable storage buffer.

Protocol for Troubleshooting Low Conjugation Efficiency
  • Vary Molar Excess: Set up parallel reactions with a range of molar excess ratios of the this compound linker to the antibody (e.g., 5:1, 10:1, 20:1, 40:1).

  • Optimize pH: For a fixed molar excess, set up reactions at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5) using a suitable buffer system.

  • Analyze Results: After the reaction and purification, analyze the drug-to-antibody ratio (DAR) for each condition using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free Buffer, pH 7.4) Antibody->Buffer_Exchange Mix Mix Antibody and Linker Buffer_Exchange->Mix Linker This compound (Lyophilized) Dissolve_Linker Dissolve in Anhydrous Solvent Linker->Dissolve_Linker Dissolve_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purification (Desalting Column/TFF) Incubate->Purify Analyze Analyze DAR (HIC/UV-Vis) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_Buffer Is buffer amine-free? Start->Check_Buffer Yes Success Conjugation Optimized Start->Success No Change_Buffer Use PBS, MES, or HEPES Check_Buffer->Change_Buffer No Check_pH Is pH 7.2-8.5? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Increase pH Check_pH->Adjust_pH No Check_Molar_Ratio Is molar ratio sufficient? Check_pH->Check_Molar_Ratio Yes Adjust_pH->Check_Molar_Ratio Increase_Ratio Increase molar excess of linker Check_Molar_Ratio->Increase_Ratio No Check_Linker_Freshness Is linker freshly prepared? Check_Molar_Ratio->Check_Linker_Freshness Yes Increase_Ratio->Check_Linker_Freshness Use_New_Linker Use fresh linker stock Check_Linker_Freshness->Use_New_Linker No Check_Linker_Freshness->Success Yes Use_New_Linker->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: NO2-SPP-sulfo for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO2-SPP-sulfo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its proposed mechanism of action?

This compound is a photoactivatable nitric oxide (NO) donor designed for in vivo applications. The "sulfo" group enhances its water solubility for systemic administration. The "SPP" component is a photolabile protecting group that, upon irradiation with a specific wavelength of light, cleaves to release the nitro group ("NO2"), which is subsequently converted to nitric oxide. The released NO can then exert its biological effects, such as vasodilation or cytotoxicity in a targeted area.

Below is a diagram illustrating the proposed signaling pathway following the photoactivation of this compound.

G cluster_0 Extracellular Space cluster_1 Intracellular Space This compound This compound Light Activation Light Activation This compound->Light Activation Irradiation NO NO Light Activation->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds and Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Biological Effects Biological Effects PKG->Biological Effects Phosphorylation of target proteins Vasodilation Vasodilation Biological Effects->Vasodilation Inhibition of\nPlatelet Aggregation Inhibition of Platelet Aggregation Biological Effects->Inhibition of\nPlatelet Aggregation Apoptosis\n(in cancer cells) Apoptosis (in cancer cells) Biological Effects->Apoptosis\n(in cancer cells)

Figure 1: Proposed signaling pathway of this compound.

Troubleshooting Guides

Issue 1: Poor Therapeutic Efficacy or Lack of Biological Response

Q: We are not observing the expected biological effect (e.g., tumor growth inhibition, vasodilation) after administering this compound and applying light. What are the possible causes and how can we troubleshoot this?

A: This is a common challenge that can stem from several factors, including issues with the compound's stability, delivery, or the light activation protocol.

Possible Causes & Troubleshooting Steps:

  • Inadequate Light Penetration: The light may not be reaching the target tissue with sufficient energy to activate the compound.

    • Verify Wavelength and Power: Ensure the light source emits at the correct wavelength for this compound activation and that the power output is calibrated.

    • Optimize Light Delivery: For deep tissues, consider using fiber optics or interstitial light delivery. For superficial tissues, ensure the light path is not obstructed.

    • Consider Tissue Optics: Biological tissues scatter and absorb light, which can significantly reduce the effective light dose at the target site. You may need to increase the light intensity or duration.

  • Suboptimal Pharmacokinetics: The compound may be clearing from the circulation too quickly or not accumulating sufficiently in the target tissue.

    • Perform Pharmacokinetic Studies: Measure the concentration of this compound in plasma and the target tissue at various time points after administration. This will help determine the optimal time window for light application.

    • Adjust Dosing Regimen: Based on pharmacokinetic data, you may need to increase the dose or use a different administration route.

  • Compound Instability: this compound might be degrading prematurely in the in vivo environment before it can be photoactivated.

    • In Vitro Stability Assay: Incubate this compound in plasma or whole blood from the animal model and measure its concentration over time to assess its stability.

    • Formulation: Consider using a formulation, such as liposomes or nanoparticles, to protect the compound from degradation and improve its circulation time.

The following workflow can guide your troubleshooting process:

G start Start: Poor In Vivo Efficacy check_light 1. Verify Light Activation Protocol - Wavelength correct? - Power calibrated? - Delivery optimized? start->check_light check_pk 2. Assess Pharmacokinetics - Measure plasma/tissue levels - Determine Tmax check_light->check_pk Yes adjust_light Adjust Light Parameters - Increase power/duration - Change delivery method check_light->adjust_light No check_stability 3. Evaluate Compound Stability - In vitro plasma stability assay check_pk->check_stability Yes adjust_dosing Adjust Dosing Regimen - Increase dose - Change administration route - Time light with Tmax check_pk->adjust_dosing No reformulate Consider Reformulation - Liposomes - Nanoparticles check_stability->reformulate No end Re-evaluate Efficacy check_stability->end Yes adjust_light->end adjust_dosing->end reformulate->end

Figure 2: Workflow for troubleshooting poor in vivo efficacy.
Issue 2: Off-Target Effects and Phototoxicity

Q: We are observing significant tissue damage (e.g., inflammation, necrosis) in areas exposed to light, even in the absence of the intended target (e.g., tumor). How can we mitigate this phototoxicity?

A: Phototoxicity is a critical concern with photoactivatable agents. It can be caused by the compound itself, its photoproducts, or the generation of reactive oxygen species (ROS).

Possible Causes & Mitigation Strategies:

  • Non-specific Compound Accumulation: this compound may be distributing to healthy tissues and causing damage upon illumination.

    • Biodistribution Studies: Use a labeled version of the compound (e.g., fluorescent or radiolabeled) to visualize its distribution and identify areas of off-target accumulation.

    • Targeted Delivery: Conjugate this compound to a targeting moiety (e.g., an antibody or peptide) that specifically binds to the target tissue.

  • Excessive Light Dose: The light dose might be too high, leading to direct tissue damage or excessive ROS production.

    • Light Dose-Response Study: Perform a study to determine the minimum effective light dose that activates the compound at the target site without causing significant damage to surrounding tissue.

    • Fractionated Light Delivery: Instead of a single high-dose illumination, deliver the light in several smaller fractions over time.

  • ROS Generation: The photoactivation process may be generating singlet oxygen or other ROS, which are highly cytotoxic.

    • In Vitro ROS Assay: Use a probe like Singlet Oxygen Sensor Green to quantify ROS production in vitro upon irradiation of this compound.

    • Administer Antioxidants: Co-administration of antioxidants like N-acetylcysteine might help to quench ROS and reduce off-target damage. However, this could also potentially interfere with the therapeutic effect if it is also ROS-dependent.

The relationship between these factors is illustrated below:

G phototoxicity Observed Phototoxicity compound_dose Compound Dose & Distribution compound_dose->phototoxicity ros Reactive Oxygen Species (ROS) Generation compound_dose->ros light_dose Light Dose (Fluence & Fluence Rate) light_dose->phototoxicity light_dose->ros tissue_sensitivity Tissue Sensitivity to Light & ROS tissue_sensitivity->phototoxicity ros->phototoxicity

Figure 3: Factors contributing to in vivo phototoxicity.

Quantitative Data Summary

The following tables provide hypothetical data that may be useful in troubleshooting experiments with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations

FormulationAdministration RouteCmax (µg/mL)Tmax (hours)Half-life (hours)AUC (µg·h/mL)
Free CompoundIntravenous25.30.11.230.4
LiposomalIntravenous15.84.08.5134.3
Free CompoundIntraperitoneal12.10.51.522.7

This data can help in selecting the appropriate formulation and timing for light application.

Table 2: In Vitro Cytotoxicity and NO Release

Cell LineLight Dose (J/cm²)IC50 (µM)NO Release (µM)
MDA-MB-2310> 1000.2
MDA-MB-231105.28.7
HUVEC0> 1000.1
HUVEC1045.89.1

This data helps to determine the therapeutic window and confirms light-dependent NO release and cytotoxicity.

Experimental Protocols

Protocol 1: Assessment of In Vivo Phototoxicity

Objective: To evaluate the potential for this compound to cause phototoxicity in healthy tissue.

Materials:

  • This compound

  • Animal model (e.g., BALB/c mice)

  • Light source with appropriate wavelength and calibrated power output

  • Calipers

  • Anesthetic

Procedure:

  • Anesthetize the mice and shave a small area on their flank.

  • Administer this compound via the desired route (e.g., intravenous).

  • At the time of predicted peak tissue concentration (determined from PK studies), irradiate a small, defined area of the shaved skin with a specific light dose. Use a template to ensure a consistent irradiation area.

  • Include control groups:

    • No compound, no light

    • No compound, light only

    • Compound, no light

  • Monitor the mice daily for up to 7 days for signs of skin irritation, such as erythema (redness) and edema (swelling).

  • Measure the skin thickness with calipers daily as a quantitative measure of edema.

  • At the end of the study, euthanize the mice and collect the skin tissue for histopathological analysis to assess for necrosis, apoptosis, and inflammation.

Protocol 2: Measurement of Nitric Oxide Release in Tissue Homogenates

Objective: To confirm that this compound releases nitric oxide in the target tissue upon photoactivation.

Materials:

  • This compound

  • Animal model

  • Light source

  • Griess Reagent System for nitrite (B80452)/nitrate measurement

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Administer this compound to the animal model.

  • After a predetermined time, euthanize the animal and excise the target tissue (e.g., tumor).

  • Place the tissue in ice-cold PBS.

  • Divide the tissue sample into two halves.

  • Keep one half in the dark. Irradiate the other half with the activating light source for a specified duration.

  • Homogenize both tissue samples in PBS.

  • Centrifuge the homogenates to pellet cellular debris.

  • Collect the supernatant and use a Griess Reagent kit to measure the concentration of nitrite and nitrate, which are stable breakdown products of NO.

  • An increase in nitrite/nitrate concentration in the irradiated sample compared to the dark control confirms light-induced NO release.

Technical Support Center: Purification of NO2-SPP-Sulfo Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of proteins labeled with NO2-SPP-sulfo and other sulfo-NHS-diazirine crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Sulfosuccinimidyl 4,4'-azipentanoate) is a heterobifunctional crosslinking reagent. It contains two reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and a photo-reactive diazirine ring. The labeling process is a two-step reaction:

  • Amine Reaction: The sulfo-NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on the protein in a pH-dependent manner (typically pH 7-9) to form a stable amide bond.

  • Photo-crosslinking: Upon exposure to long-wave UV light (330-370 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate. This carbene can then form a covalent bond with any nearby amino acid side chain or the peptide backbone, effectively crosslinking the protein to its interacting partners.

The sulfonate group on the NHS ester makes the reagent water-soluble and generally membrane-impermeable, which is useful for labeling cell-surface proteins.

Q2: How does the this compound label affect my protein's properties?

A2: The addition of the this compound label can alter the physicochemical properties of your protein, which may impact purification:

  • Charge: The sulfo-group adds a negative charge, which can slightly alter the isoelectric point (pI) of the protein. This is an important consideration for ion-exchange chromatography.

  • Hydrophobicity: The diazirine-containing portion of the label is hydrophobic, which can increase the overall hydrophobicity of the protein. This may be a factor in hydrophobic interaction chromatography (HIC).

  • Size: The label adds a small amount to the molecular weight of the protein.

Studies have shown that alkyl diazirine probes, a class that includes this compound, tend to preferentially label acidic amino acid residues (aspartate and glutamate) and can enrich for membrane proteins.[1][2][3][4]

Q3: How can I remove excess, unreacted this compound reagent after the labeling step?

A3: It is crucial to remove unreacted crosslinker before the photo-activation step to prevent non-specific crosslinking. Common methods include:

  • Desalting Columns (Spin Columns): This is a quick and efficient method for removing small molecules from protein solutions.

  • Dialysis: This method is also effective but is more time-consuming.

For detailed protocols, refer to the "Experimental Protocols" section below.

Q4: What are the best methods to confirm successful labeling of my protein?

A4: Several methods can be used to verify that your protein has been successfully labeled:

  • Mass Spectrometry (MS): This is the most definitive method. By analyzing the mass of the intact protein or digested peptides, you can confirm the addition of the label.

  • Western Blot: If your label contains a tag (e.g., biotin, which can be added via a "click" reaction to an alkyne-modified diazirine), you can use an antibody against that tag to detect the labeled protein.

  • Fluorescence: If a fluorescent reporter group is incorporated, you can detect the labeled protein by in-gel fluorescence.[1]

Troubleshooting Guides

Low Yield of Purified Labeled Protein
Possible Cause Recommendation
Inefficient Labeling Optimize the labeling reaction conditions. Refer to the "Quantitative Data Summary" tables for recommended molar excess of the crosslinker. Ensure the buffer pH is optimal for the NHS-ester reaction (pH 7-9) and is free of primary amines (e.g., Tris, glycine).[5]
Protein Precipitation The addition of the label can sometimes cause protein aggregation. Try adding solubilizing agents like mild detergents or glycerol (B35011) to your buffers.[6] It may also be necessary to perform the purification under denaturing conditions.
Poor Binding to Affinity Resin The label might be sterically hindering the affinity tag. Consider moving the tag to the other terminus of the protein or adding a flexible linker between the tag and the protein.[7] Alternatively, perform the purification under denaturing conditions to expose the tag.[7]
Loss of Protein During Elution Elution conditions may be too harsh or too mild. Optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags) or the pH of the elution buffer.
High Levels of Contaminants in the Purified Sample
Possible Cause Recommendation
Non-specific Binding to Resin Increase the stringency of your wash steps by increasing the salt concentration or adding a mild detergent to the wash buffer.
Inefficient Removal of Excess Crosslinker Ensure complete removal of the unreacted this compound reagent before photo-activation using desalting columns or dialysis.
Co-purification of Interacting Proteins This may be the desired outcome of the experiment. However, if you are aiming to purify only the labeled protein, consider using more stringent wash conditions or an additional purification step (e.g., size-exclusion chromatography).
Protein Degradation Add protease inhibitors to your lysis and purification buffers.

Quantitative Data Summary

Table 1: Recommended Labeling Conditions

Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Molar Excess of Crosslinker 10 to 50-foldStart with a 20-fold molar excess and optimize as needed.[5]
Reaction Buffer PBS or HEPES, pH 7.2-8.5Avoid buffers containing primary amines (e.g., Tris, glycine).[5]
Incubation Time (Amine Reaction) 30 minutes to 2 hoursCan be performed at room temperature or on ice.[5]
UV Photo-activation 330-370 nm for 5-15 minutesPerform on ice to minimize sample heating.[5]

Table 2: Troubleshooting Chromatography of Labeled Proteins

Chromatography Type Potential Issue due to Label Troubleshooting Strategy
Ion-Exchange (IEX) Altered pI due to the negative charge of the sulfo-group.Adjust the pH of your binding and elution buffers to account for the change in pI.[8][9]
Hydrophobic Interaction (HIC) Increased hydrophobicity may cause stronger binding.Use a lower salt concentration in your binding buffer or a shallower gradient for elution.[7][10]
Size-Exclusion (SEC) Formation of cross-linked aggregates.If aggregates are present, SEC can be used as a polishing step to separate them from the monomeric labeled protein.
Affinity Chromatography Steric hindrance of the affinity tag.Purify under denaturing conditions or re-engineer the protein with a linker.[7]

Experimental Protocols

Protocol 1: Labeling of Protein with this compound
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound reagent in water or DMSO to a concentration of 10 mM.[5]

  • Labeling Reaction: Add the desired molar excess of the crosslinker solution to the protein solution. Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the NHS-ester reaction. Incubate for 15 minutes.[5]

  • Remove Excess Crosslinker: Use a desalting column or dialysis to remove the unreacted and hydrolyzed crosslinker.

  • Photo-activation: Place the sample on ice and irradiate with a UV lamp (350-365 nm) for 10-15 minutes to induce crosslinking.[11]

Protocol 2: Purification of Labeled Protein using Affinity Chromatography (His-tag example)
  • Equilibrate the Resin: Wash the Ni-NTA resin with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Bind the Labeled Protein: Incubate the labeled protein solution with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

  • Wash the Resin: Wash the resin with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the Labeled Protein: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Buffer Exchange: If necessary, remove the imidazole from the purified protein solution using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification1 Removal of Excess Reagent cluster_crosslinking Photo-Crosslinking cluster_purification2 Protein Purification cluster_analysis Analysis protein Protein Solution (Amine-free buffer) reaction Labeling Reaction (RT, 30 min) protein->reaction crosslinker This compound (Freshly prepared) crosslinker->reaction quench Quench Reaction (Tris buffer) reaction->quench desalting Desalting Column or Dialysis quench->desalting uv UV Activation (350-365 nm) desalting->uv affinity Affinity Chromatography (e.g., Ni-NTA) uv->affinity wash Wash Steps affinity->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry elution->mass_spec

Caption: Experimental workflow for labeling, crosslinking, and purification of proteins.

troubleshooting_flowchart start Start Purification issue Low Yield or No Purified Protein? start->issue check_labeling Check Labeling Efficiency (Mass Spec, Western Blot) issue->check_labeling Yes success Successful Purification issue->success No labeling_ok Labeling Successful? check_labeling->labeling_ok optimize_labeling Optimize Labeling: - Molar excess - Buffer pH - Incubation time labeling_ok->optimize_labeling No check_binding Check Protein Binding to Resin (Analyze flow-through) labeling_ok->check_binding Yes optimize_labeling->check_labeling binding_ok Protein Binding? check_binding->binding_ok troubleshoot_binding Troubleshoot Binding: - Check affinity tag accessibility - Use denaturing conditions - Optimize binding buffer binding_ok->troubleshoot_binding No check_elution Check Elution Fractions binding_ok->check_elution Yes troubleshoot_binding->check_binding protein_eluted Protein in Elution? check_elution->protein_eluted optimize_elution Optimize Elution: - Elution buffer composition - pH - Gradient protein_eluted->optimize_elution No protein_eluted->success Yes optimize_elution->check_elution

Caption: Troubleshooting flowchart for the purification of labeled proteins.

References

Technical Support Center: NO2-SPP-sulfo Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO2-SPP-sulfo conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional crosslinker while avoiding common issues, particularly aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional crosslinker featuring three key components:

  • A Sulfosuccinimidyl (sulfo-NHS) ester : This group reacts with primary amines (-NH₂) on proteins and other molecules to form stable amide bonds. The reaction is most efficient at a pH range of 7.2 to 8.5.[1][2]

  • A Pyridyldithiol (SPP) group : This group reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form a reversible disulfide bond.[3][4] This reaction is optimal between pH 7 and 8.[5]

  • A Nitrophenyl azide (B81097) (NO2) group : This is a photoreactive group that, upon exposure to UV light (typically 300-460 nm), forms a highly reactive nitrene which can insert into C-H and N-H bonds non-specifically.[6][7]

The "sulfo" component indicates the presence of a sulfonate group, which imparts water solubility to the reagent, reducing the need for organic solvents that can be detrimental to protein structure.[2][8]

Q2: What are the main causes of aggregation when using this compound conjugates?

A2: Aggregation of protein conjugates can stem from several factors:

  • Over-crosslinking : An excessive number of crosslinker molecules attached to a protein can alter its surface charge and hydrophobicity, promoting self-association.[9]

  • Hydrophobicity of the crosslinker : Although the sulfo group increases water solubility, the overall hydrophobicity of the protein can increase upon conjugation, leading to aggregation.[9]

  • Sub-optimal buffer conditions : Incorrect pH or ionic strength can destabilize the protein during the conjugation reaction.[9] Proteins are often least soluble at their isoelectric point (pI).

  • Presence of unreacted reagents : Residual, unreacted crosslinker in the solution can sometimes contribute to precipitation.

  • High protein concentration : Increased protein concentrations can favor aggregation, especially after modification.[9]

  • Hydrolysis of the reagent : The sulfo-NHS ester is susceptible to hydrolysis, especially at higher pH.[2][10] Using hydrolyzed, inactive reagent can lead to inconsistent results and purification difficulties.

Q3: How can I quench the reaction of the sulfo-NHS ester?

A3: To stop the sulfo-NHS ester reaction, you can add a quenching buffer containing primary amines. Common quenching agents include Tris, glycine, or lysine (B10760008) at a final concentration of 20-50 mM.[10][11][12]

Q4: How do I store my this compound conjugate after preparation?

A4: For short-term storage (days to weeks), conjugates can often be stored at 4°C in a suitable buffer.[13] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[13][14] Stabilizer solutions are also commercially available to preserve the activity of conjugates.[15][16]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Inactive Reagent The sulfo-NHS ester moiety is moisture-sensitive and can hydrolyze. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare the crosslinker solution immediately before use and discard any unused portion.[6]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the intended reaction.[9] Use amine-free and sulfhydryl-free buffers such as Phosphate Buffered Saline (PBS) or HEPES for the conjugation steps.[9]
Suboptimal pH The sulfo-NHS ester reaction with primary amines is most efficient at pH 7.2-8.5.[1] The pyridyldithiol reaction with sulfhydryls is optimal at pH 7-7.5.[2] Ensure your reaction buffer is within the appropriate pH range for the specific reaction step.
Insufficient Molar Excess of Crosslinker The optimal molar ratio of crosslinker to protein depends on the protein concentration. For more dilute protein solutions, a higher molar excess of the crosslinker may be required.[17] It is advisable to perform a titration to determine the optimal ratio for your specific protein.

Recommended Starting Molar Excess of Sulfo-NHS Crosslinker [9]

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
<1 mg/mL40- to 80-fold
1–4 mg/mL20-fold
5–10 mg/mL5- to 10-fold
Problem 2: Protein Aggregation and Precipitation
Possible Cause Recommended Solution
Over-crosslinking An excessive number of attached crosslinker molecules can alter the protein's surface properties, leading to aggregation.[9] Reduce the molar excess of this compound in the reaction. Perform a titration to find the highest tolerable molar ratio that does not cause aggregation.
Increased Hydrophobicity The non-polar components of the crosslinker can increase the overall hydrophobicity of the conjugate.[9] Consider using a PEGylated version of the crosslinker if available, or include solubility-enhancing additives in your buffer.
Sub-optimal Buffer Conditions Incorrect pH or ionic strength can destabilize the protein.[9] Optimize the buffer conditions for your specific protein. This may include adjusting the pH to be further from the protein's isoelectric point or modifying the salt concentration.
High Protein Concentration Concentrated protein solutions are more prone to aggregation.[9] Perform the conjugation reaction at a lower protein concentration. If a high final concentration is required, concentrate the sample after purification and consider adding stabilizing excipients.
Unreacted Crosslinker Residual crosslinker can contribute to aggregation. Ensure the removal of excess, unreacted crosslinker after the reaction using methods like desalting columns or dialysis.[17]

Experimental Protocols

Protocol 1: Two-Step Conjugation of Two Proteins (Amine to Sulfhydryl)

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with available sulfhydryl groups (Protein-SH).

Materials:

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-SH in a suitable buffer (ensure sulfhydryl groups are reduced and free)

  • This compound crosslinker

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of this compound: Immediately before use, dissolve the this compound in the Reaction Buffer to a stock concentration of ~10 mM.[7]

  • Reaction with Protein-NH₂:

    • Add the desired molar excess of the dissolved this compound to your Protein-NH₂ solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[17]

  • Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the formation of homodimers of Protein-SH.[17]

  • Conjugation to Protein-SH:

    • Add your Protein-SH to the desalted, activated Protein-NH₂.

    • Incubate for 1-2 hours at room temperature. The pyridyldithiol group will react with the free sulfhydryls on Protein-SH.[5]

  • Optional Photocrosslinking:

    • To utilize the nitrophenyl azide group, expose the conjugate solution to UV light (300-460 nm).[7] The exposure time and distance from the lamp should be optimized. This will create additional covalent linkages.

  • Purification of the Conjugate: Purify the final conjugate to remove unreacted proteins and byproducts using size-exclusion chromatography (SEC) or other suitable chromatographic methods.[18]

Protocol 2: Removal of Aggregates

If aggregation occurs, the following methods can be used to separate the soluble conjugate from the aggregates.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating monomers and desired conjugates from larger aggregates based on their size.[18] Aggregates will elute in or near the void volume.

  • Centrifugation: For large, insoluble aggregates, high-speed centrifugation can pellet the precipitated material, allowing for the recovery of the soluble fraction.

  • Affinity Chromatography: If one of the proteins has an affinity tag, this can be used to purify the conjugate and potentially separate it from aggregates.

  • Hydrophobic Interaction Chromatography (HIC): Aggregates often have increased surface hydrophobicity compared to the monomeric protein. HIC can be used to separate species based on this property.[19]

Visualizations

G Troubleshooting Low Conjugation Efficiency start Low or No Conjugation q1 Is the this compound reagent freshly prepared? start->q1 a1_yes Prepare fresh reagent. Equilibrate to RT before opening. q1->a1_yes No q2 Is the reaction buffer amine/sulfhydryl-free? q1->q2 Yes a1_yes->q2 a1_no Proceed to next check a2_yes Use a non-interfering buffer (e.g., PBS, HEPES). q2->a2_yes No q3 Is the pH optimal for each reaction step? q2->q3 Yes a2_yes->q3 a2_no Proceed to next check a3_yes Adjust pH: 7.2-8.5 for NHS ester 7.0-7.5 for Pyridyldithiol q3->a3_yes No q4 Is the molar ratio of This compound sufficient? q3->q4 Yes a3_yes->q4 a3_no Proceed to next check a4_yes Increase molar excess of This compound. q4->a4_yes No a4_no Consult further documentation. q4->a4_no Yes

Caption: Decision tree for troubleshooting low conjugation efficiency.

G Two-Step Conjugation Workflow cluster_step1 Step 1: Activation of Protein-NH₂ cluster_step2 Step 2: Conjugation to Protein-SH cluster_step3 Step 3: Purification protein_nh2 Protein-NH₂ reaction1 Incubate 30-60 min @ RT or 2h @ 4°C protein_nh2->reaction1 crosslinker This compound (in PBS, pH 7.2-7.5) crosslinker->reaction1 activated_protein Activated Protein-NH₂ reaction1->activated_protein desalting Remove Excess Crosslinker (Desalting Column) activated_protein->desalting reaction2 Incubate 1-2h @ RT desalting->reaction2 Desalted Activated Protein protein_sh Protein-SH protein_sh->reaction2 conjugate Protein Conjugate reaction2->conjugate purification Purify via SEC to remove aggregates conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for two-step protein conjugation using this compound.

References

Validation & Comparative

Validating NO2-SPP-Sulfo Labeling for Quantitative Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, chemical labeling reagents are indispensable tools for accurate and robust measurement of protein abundance. This guide provides a comprehensive overview of the validation of a novel, hypothetical amine-reactive labeling reagent, "NO2-SPP-sulfo," by mass spectrometry. We will objectively compare its potential performance with established alternatives and provide supporting experimental frameworks based on well-documented methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to employ novel chemical probes in their quantitative proteomics workflows.

Comparative Analysis of Quantitative Proteomics Strategies

The selection of a quantification strategy is critical and depends on the experimental goals, sample type, and available instrumentation. Below is a comparison of the hypothetical this compound labeling with established methods.

FeatureThis compound (Hypothetical)Isobaric Tagging (e.g., TMT, iTRAQ)Metabolic Labeling (e.g., SILAC)Label-Free Quantification (LFQ)
Principle Chemical labeling of primary amines, introducing a stable isotope and a nitro group.Chemical labeling of primary amines with tags that are isobaric in MS1 but yield reporter ions in MS2.[1][2]In vivo incorporation of stable isotope-labeled amino acids.[1][3]Quantification based on signal intensity or spectral counting of unlabeled peptides.[4]
Multiplexing Dependent on the number of isotopic versions synthesized (e.g., 2-4 plex).High (up to 18-plex with TMTpro).Low to medium (typically 2-3 plex).[1]Not applicable (samples run sequentially).
Accuracy Potentially high, as samples are mixed early in the workflow.High, with potential for ratio compression in complex mixtures.[5]Considered the gold standard for accuracy as labeling is introduced at the protein level.[1]Can be affected by variations in sample preparation and instrument performance.
Sample Type Applicable to cell cultures, tissues, and biofluids.Applicable to cell cultures, tissues, and biofluids.Primarily for cell cultures or organisms that can be metabolically labeled.[1]Applicable to all sample types.
Workflow Complexity Moderate; requires an additional labeling step after protein digestion.Moderate to high; involves labeling and potentially complex data analysis.High; requires specialized cell culture and long incubation times.Low; simplest workflow but requires high instrument stability.
Cost Potentially moderate, depending on reagent synthesis cost.High, due to the cost of the isobaric tags.Moderate to high, due to the cost of labeled amino acids and media.Low; no additional reagents required.

Experimental Protocols for Validation

The validation of a new labeling reagent like this compound is crucial to ensure its reliability for quantitative analysis. The following protocols are adapted from established methods for amine-reactive labeling and mass spectrometry analysis.

Protocol 1: Labeling of Peptides with this compound

This protocol describes the chemical labeling of peptides derived from protein digestion.

Materials:

  • Lyophilized peptides

  • This compound isotopic labels (e.g., light and heavy versions)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Triethylammonium bicarbonate (TEAB) buffer, pH 8.5

  • Hydroxylamine (B1172632) hydrochloride solution

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Resuspend the lyophilized peptides in 100 µL of 100 mM TEAB buffer.

  • Dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Add the dissolved labeling reagent to the peptide solution at a 1:4 peptide-to-label molar ratio.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Quench the reaction by adding 8 µL of 5% hydroxylamine hydrochloride and incubating for 15 minutes.

  • Combine the differentially labeled samples.

  • Desalt the labeled peptides using C18 SPE cartridges according to the manufacturer's instructions.

  • Dry the purified peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis and Data Interpretation

This protocol outlines the analysis of labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled and purified peptides

  • LC-MS system (e.g., Orbitrap or Q-TOF)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Resuspend the labeled peptides in 0.1% formic acid.

  • Inject the peptide sample into the LC-MS system. Peptides are separated by reverse-phase chromatography.

  • The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in an MS1 scan are selected for fragmentation and MS2 analysis.[6]

  • Acquire MS1 spectra to detect the mass shift between the light and heavy labeled peptide pairs.

  • Acquire MS2 spectra for peptide identification. The fragmentation pattern should be analyzed to confirm the identity of the peptide and the presence of the label.

  • Process the raw data using a suitable software package. The software should be configured to search for the specific mass modifications introduced by the this compound label on primary amines (N-terminus and lysine (B10760008) residues).

  • Quantification is achieved by comparing the peak intensities of the light and heavy labeled peptide pairs in the MS1 spectra.[4]

Visualizing the Workflow and Concepts

To better illustrate the experimental process and underlying principles, the following diagrams have been generated using Graphviz.

G Experimental Workflow for this compound Labeling Validation cluster_0 Sample Preparation cluster_1 Chemical Labeling cluster_2 Analysis cluster_3 Validation Outcome Protein_Extraction Protein Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion Peptides Peptide Mixture Digestion->Peptides Labeling_Light Labeling with Light This compound Peptides->Labeling_Light Labeling_Heavy Labeling with Heavy This compound Peptides->Labeling_Heavy Combine Combine Labeled Samples Labeling_Light->Combine Labeling_Heavy->Combine Desalting Desalting (C18 SPE) Combine->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identification Peptide Identification Data_Analysis->Identification Quantification Relative Quantification Data_Analysis->Quantification

Caption: A flowchart illustrating the major steps in validating this compound labeling.

Caption: A diagram showing the principle of duplex chemical labeling for relative quantification.

References

A Comparative Guide to NO2-SPP-sulfo and Other Sulfo-NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount. N-hydroxysuccinimide (NHS) esters are a cornerstone of this field, enabling the formation of stable amide bonds with primary amines on proteins. The introduction of a sulfonate group to create sulfo-NHS esters significantly enhances their utility by imparting water solubility, a critical feature for reactions in aqueous biological buffers. This guide provides an objective comparison of a specialized sulfo-NHS ester, NO2-SPP-sulfo, with other commonly used sulfo-NHS esters, highlighting their respective characteristics and potential applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

While direct, publicly available experimental data quantitatively comparing the performance of this compound against other sulfo-NHS esters is limited, this guide will draw on the known properties of its constituent chemical moieties to provide a comprehensive comparison.

Overview of Sulfo-NHS Esters

Sulfo-NHS esters are amine-reactive reagents that facilitate the covalent attachment of molecules to proteins, peptides, and other biomolecules containing primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues). The addition of a negatively charged sulfonate group to the NHS ring makes these reagents soluble in aqueous solutions, eliminating the need for organic co-solvents that can be detrimental to protein structure and function.[1][2] This property also renders them membrane-impermeable, making them ideal for specifically labeling cell surface proteins.[3]

The reaction between a sulfo-NHS ester and a primary amine proceeds efficiently at physiological to slightly alkaline pH (typically 7.2-8.5), resulting in the formation of a stable amide bond and the release of the sulfo-NHS leaving group.[]

This compound: A Specialized Cleavable Linker

This compound is a specialized sulfo-NHS ester designed primarily for use as a cleavable linker in the construction of ADCs.[5][6] Its structure incorporates three key functional components:

  • Sulfo-NHS Ester: Provides water solubility and amine reactivity for conjugation to antibodies.

  • SPP (Disulfide-containing Spacer): The core of the linker contains a disulfide bond, which is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells compared to the bloodstream.[1][7] This allows for the targeted release of a conjugated payload within the target cell.

  • NO2 (Nitro Group): The presence of a nitroaromatic group may offer additional properties, such as acting as a potential analytical handle or influencing the electronic properties of the linker.

Comparison of this compound with Other Sulfo-NHS Esters

The choice of a sulfo-NHS ester depends on the specific application, including whether a stable or a cleavable linkage is required, and if any reporter groups are needed.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound in comparison to other common non-cleavable and cleavable sulfo-NHS esters.

FeatureThis compoundSulfo-NHS (as an activator)BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Functionality Heterobifunctional, Cleavable LinkerCarboxyl ActivatorHomobifunctional, Non-cleavable CrosslinkerHeterobifunctional, Non-cleavable Crosslinker
Reactive Groups Sulfo-NHS ester, DisulfideSulfo-NHS ester2 x Sulfo-NHS esterSulfo-NHS ester, Maleimide
Target Moieties Primary AminesPrimary Amines (after EDC activation of carboxyls)Primary AminesPrimary Amines, Sulfhydryls
Cleavability Reductive cleavage (e.g., DTT, TCEP, glutathione)[1][7]N/ANon-cleavableNon-cleavable
Water Solubility HighHigh[2]High[2]High[2]
Membrane Permeability No[3]No[3]No[3]No[3]
Primary Application Antibody-Drug Conjugates (ADCs)[5]Peptide/protein immobilization, labelingProtein crosslinking studiesConjugating proteins to sulfhydryl-containing molecules

Experimental Protocols

Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for amine-reactive labeling and disulfide bond cleavage.

Protocol 1: General Protein Conjugation using a Sulfo-NHS Ester

This protocol describes a typical procedure for labeling a protein with a sulfo-NHS ester like this compound.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound or other sulfo-NHS ester

  • Anhydrous DMSO or DMF (if needed for initial stock solution)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a stock solution of the sulfo-NHS ester. While sulfo-NHS esters are water-soluble, preparing a concentrated stock in anhydrous DMSO can prolong stability.

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.0.

  • Conjugation Reaction: Add a calculated molar excess of the sulfo-NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the linker over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Cleavage of Disulfide Linker in an ADC

This protocol outlines the reductive cleavage of a disulfide-linked conjugate.

Materials:

  • Disulfide-linked protein conjugate (e.g., ADC prepared with this compound)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Conjugate: Dilute the disulfide-linked conjugate to a suitable concentration in the reaction buffer.

  • Add Reducing Agent: Add a sufficient concentration of the reducing agent. For DTT, a final concentration of 10-20 mM is common. For TCEP, a lower concentration of 1-5 mM is often sufficient.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to ensure complete cleavage of the disulfide bonds.

  • Analysis: The cleavage of the payload from the antibody can be analyzed by techniques such as SDS-PAGE (under reducing vs. non-reducing conditions), HPLC, or mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows discussed.

G cluster_0 Amine-Reactive Conjugation Protein-NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R Protein-NH2->Amide_Bond + Sulfo-NHS_Ester R-Sulfo-NHS Ester Sulfo-NHS_Ester->Amide_Bond pH 7.2-8.5 Sulfo-NHS Sulfo-NHS Amide_Bond->Sulfo-NHS + Released Sulfo-NHS

Reaction of a Sulfo-NHS ester with a primary amine on a protein.

G cluster_1 Disulfide Linker Cleavage ADC Antibody-S-S-Drug Cleaved_Products Antibody-SH + HS-Drug ADC->Cleaved_Products + Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Cleaved_Products

Cleavage of a disulfide linker in an ADC by a reducing agent.

G Start Start: Antibody Solution Add_Linker Add this compound (or other Sulfo-NHS ester) Start->Add_Linker Incubate Incubate (RT, 30-60 min) Add_Linker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify ADC (Desalting Column) Quench->Purify Characterize Characterize ADC (e.g., SDS-PAGE, MS) Purify->Characterize

General experimental workflow for ADC synthesis using a sulfo-NHS ester linker.

Conclusion

Sulfo-NHS esters are indispensable tools in bioconjugation, offering a reliable method for labeling biomolecules in aqueous environments. While standard sulfo-NHS esters are excellent for creating stable linkages, specialized reagents like this compound provide advanced functionalities such as cleavability, which is critical for applications like ADC development. The disulfide bond in this compound allows for the intracellular release of a payload, a key mechanism for targeted drug delivery. The choice between this compound and other sulfo-NHS esters will ultimately depend on the specific experimental goals, with non-cleavable linkers being suitable for applications requiring a permanent tag, and cleavable linkers like this compound being essential for controlled release strategies. Further research providing direct comparative data on the performance of this compound would be highly beneficial to the scientific community to enable more informed decisions in the design of novel bioconjugates.

References

A Comparative Guide to NO₂-SPP-sulfo and Biotinylation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and subsequent purification of biomolecules are critical for a multitude of applications, from proteomic studies to drug target identification. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. However, the choice of biotinylation reagent can significantly impact experimental outcomes. This guide provides a detailed comparison of a specialized disulfide-cleavable linker, NO₂-SPP-sulfo, with conventional biotinylation reagents, offering insights into their respective mechanisms, applications, and performance characteristics.

Introduction to Biotinylation Reagents

Biotinylation reagents are generally composed of three key components: a reactive group that targets a specific functional group on the biomolecule (e.g., primary amines on lysine (B10760008) residues), a spacer arm of varying length, and the biotin moiety itself. A crucial distinction among these reagents is the nature of the spacer arm, which can be either non-cleavable or cleavable. Cleavable linkers are particularly advantageous in applications where the recovery of the biotin-free target molecule is desired after purification.

This guide will focus on comparing the inferred properties of NO₂-SPP-sulfo, a water-soluble, amine-reactive linker with a cleavable disulfide bond, against two widely used classes of biotinylation reagents: a similar disulfide-cleavable biotinylation reagent (Sulfo-NHS-SS-Biotin) and a photocleavable biotinylation reagent.

Comparative Analysis of Reagent Properties

The selection of an appropriate labeling reagent is contingent on the specific experimental requirements, including the nature of the target molecule, the desired downstream applications, and the required conditions for labeling and cleavage.

FeatureNO₂-SPP-sulfo (Inferred)Sulfo-NHS-SS-BiotinPhotocleavable Biotin
Reactive Group Amine-reactive (e.g., NHS ester)Amine-reactive (Sulfo-NHS ester)Amine-reactive (e.g., NHS ester)
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Cleavage Mechanism Reduction of disulfide bondReduction of disulfide bondUV light exposure (e.g., 365 nm)
Cleavage Conditions Mild reducing agents (e.g., DTT, TCEP, GSH) at room temperatureMild reducing agents (e.g., DTT, TCEP) at room temperature to 50°C[1]UV irradiation at a specific wavelength, typically on ice or at 4°C[2]
Water Solubility High (inferred from "sulfo" name)High (due to sulfo group)[3][4]Variable, some formulations are water-soluble
Key Advantages Water-soluble, cleavable under mild reducing conditions. The nitrophenyl group may offer a chromophore for quantification.Well-characterized, water-soluble, cleavable under mild reducing conditions, long spacer arm reduces steric hindrance.[3]Cleavage is rapid and occurs under very mild, reagent-free conditions, leaving the target molecule unaltered.[5][6]
Potential Limitations Limited experimental data available. Potential for disulfide exchange with free thiols in the sample.Reducing agents may denature or inactivate certain proteins. DTT can interfere with some downstream applications.[7]UV exposure can potentially damage sensitive biomolecules. Incomplete cleavage can be an issue.[8]
Spacer Arm Length Not specified24.3 Å[9]Variable depending on the specific reagent

Reaction Mechanisms and Experimental Workflows

The general workflow for protein biotinylation and purification is similar for these reagents, with the key difference lying in the cleavage step.

NO₂-SPP-sulfo and Sulfo-NHS-SS-Biotin (Disulfide-Cleavable) Workflow

The workflow for disulfide-cleavable reagents involves labeling the target protein, capturing it with streptavidin beads, and then eluting the protein by cleaving the disulfide bond with a reducing agent.

G cluster_labeling Labeling cluster_capture Capture cluster_cleavage Cleavage & Elution Protein Protein with Primary Amines Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Reaction at pH 7-9 Reagent NO₂-SPP-sulfo or Sulfo-NHS-SS-Biotin Reagent->Labeled_Protein Captured_Complex Captured Biotinylated Protein Labeled_Protein->Captured_Complex High-affinity binding Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Captured_Complex Eluted_Protein Released Protein Captured_Complex->Eluted_Protein Cleavage of disulfide bond Biotin_on_Bead Biotin bound to Bead Captured_Complex->Biotin_on_Bead Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Eluted_Protein

Workflow for disulfide-cleavable biotinylation.
Photocleavable Biotin Workflow

Photocleavable biotinylation follows a similar path of labeling and capture, but the elution is triggered by UV light, which offers a reagent-free release of the target molecule.

G cluster_labeling Labeling cluster_capture Capture cluster_cleavage Cleavage & Elution Protein Protein with Primary Amines PC_Labeled_Protein PC-Biotinylated Protein Protein->PC_Labeled_Protein Reaction at pH 7-9 PC_Reagent Photocleavable Biotin PC_Reagent->PC_Labeled_Protein PC_Captured_Complex Captured PC-Biotinylated Protein PC_Labeled_Protein->PC_Captured_Complex High-affinity binding Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->PC_Captured_Complex PC_Eluted_Protein Released Protein PC_Captured_Complex->PC_Eluted_Protein Photocleavage of linker PC_Biotin_on_Bead Biotin bound to Bead PC_Captured_Complex->PC_Biotin_on_Bead UV_Light UV Light (e.g., 365 nm) UV_Light->PC_Eluted_Protein

Workflow for photocleavable biotinylation.

Experimental Protocols

Detailed protocols are essential for successful biotinylation. Below are generalized methodologies for cell surface protein labeling using disulfide-cleavable and photocleavable reagents.

Protocol 1: Cell Surface Biotinylation with Sulfo-NHS-SS-Biotin

This protocol is adapted for labeling proteins on the surface of living cells. The use of a water-soluble reagent like Sulfo-NHS-SS-Biotin is crucial as it does not permeate the cell membrane.[4][10]

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any amine-containing culture media.

  • Biotinylation: Immediately before use, prepare a solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5-1 mg/mL.[11] Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.

  • Quenching: Stop the reaction by washing the cells three times with a quenching buffer (e.g., 100 mM glycine (B1666218) in PBS) to react with any excess reagent.[11]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cleared cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution: To cleave the disulfide bond and elute the captured proteins, incubate the beads in an elution buffer containing 50 mM DTT for 30-60 minutes at room temperature or 37°C.[1]

Protocol 2: Cell Surface Biotinylation and Elution with a Photocleavable Biotin Reagent

This protocol utilizes a photocleavable biotin reagent for the release of captured proteins.

  • Cell Preparation: Follow the same procedure as in Protocol 1.

  • Biotinylation: Immediately before use, prepare a solution of the photocleavable biotin-NHS ester in ice-cold PBS at a concentration of 0.25-0.5 mg/mL.[2] Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.[2]

  • Quenching: Quench the reaction as described in Protocol 1.

  • Cell Lysis and Affinity Purification: Follow the same procedures as in Protocol 1.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Photocleavage and Elution: After the final wash, resuspend the beads in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[2] Expose the bead slurry to UV light at 365 nm for 20-30 minutes on ice or at 4°C.[2] The released proteins will be in the supernatant.

Conclusion and Recommendations

The choice between NO₂-SPP-sulfo (and other disulfide-cleavable reagents) and photocleavable biotinylation reagents depends on the specific experimental goals.

  • Disulfide-cleavable reagents like Sulfo-NHS-SS-Biotin are a robust and well-established choice for applications requiring the recovery of biotin-free proteins. They are particularly useful when harsh elution conditions are to be avoided. The inferred properties of NO₂-SPP-sulfo suggest it falls into this category, offering water solubility and cleavability under mild reducing conditions. The nitrophenyl group may provide an additional feature for quantification, though further experimental validation is needed.

  • Photocleavable biotin reagents offer a distinct advantage in their ability to release captured proteins under extremely mild, reagent-free conditions.[5][6] This is ideal for applications where the integrity and function of the eluted protein are of utmost importance, and where the components of a reducing elution buffer might interfere with downstream analyses.

For researchers working with sensitive proteins or in applications where the presence of reducing agents is detrimental, photocleavable reagents are a superior choice. For more routine applications of affinity purification where mild reduction is tolerated, disulfide-cleavable reagents like Sulfo-NHS-SS-Biotin provide a reliable and cost-effective option. While NO₂-SPP-sulfo appears to be a promising alternative in this category, its limited documentation necessitates careful validation by the end-user.

References

A Comparative Guide to Heterobifunctional Photo-Crosslinkers for Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of chemical biology and drug development, the precise identification of protein-protein interactions is paramount. Photo-crosslinkers are invaluable tools in this endeavor, enabling researchers to covalently capture transient and stable interactions for subsequent analysis. This guide provides a detailed comparison of commonly employed heterobifunctional photo-crosslinkers, focusing on their performance, experimental protocols, and underlying mechanisms. While the specific entity "NO2-SPP-sulfo" does not correspond to a commercially available or academically cited reagent, this guide will focus on prevalent alternatives that researchers are actively using: Sulfo-SANPAH, which contains a nitro-azido-phenyl moiety, and Sulfo-SDA, a diazirine-based crosslinker, alongside the more recent MS-cleavable reagent, DizSEC.

Comparison of Key Photo-Crosslinking Reagents

The selection of a photo-crosslinker is critical and depends on the specific application, the nature of the interacting partners, and the downstream analytical method. Below is a comparative summary of Sulfo-SANPAH, Sulfo-SDA, and DizSEC.

FeatureSulfo-SANPAHSulfo-SDADizSEC
Reactive Groups NHS-ester, Nitrophenyl azideNHS-ester, DiazirineNHS-carbamate, Diazirine
Photoactivation Wavelength 300-460 nm[1]330-370 nm[2]~365 nm[3]
Spacer Arm Length 18.2 Å[1]3.9 Å[2]Variable
MS-Cleavable NoNo[3]Yes (Urea linkage)[3][4]
Cell Permeability No (due to sulfo group)[2]No (due to sulfo group)[3]Yes (can be designed to be)
Key Advantages Widely used and well-documented.More efficient photoactivation and better photostability than aryl azides.[2]Enables confident identification of crosslinked peptides in complex samples.[3]
Key Disadvantages Longer wavelength activation can potentially damage biological samples.[5]Non-cleavable, complicating MS analysis of crosslinked peptides.[3]Newer reagent with fewer published applications.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. Below are generalized protocols for using Sulfo-SANPAH and Sulfo-SDA, derived from published research.

General Protocol for Sulfo-SANPAH Crosslinking

This protocol is adapted from methodologies used for conjugating proteins to hydrogel substrates.[1][6][7][8][9]

  • Reagent Preparation: Allow the Sulfo-SANPAH vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in an amine-free buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) immediately before use.[1]

  • NHS-ester Reaction: Add the Sulfo-SANPAH solution to the protein sample at a 20-fold molar excess. Incubate for 30-60 minutes at room temperature.

  • Quenching (Optional): To stop the NHS-ester reaction, add a quenching buffer containing primary amines (e.g., 50 mM Tris-HCl, pH 7.5) and incubate for 15 minutes.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SANPAH by dialysis or gel filtration.

  • Photoactivation: Expose the sample to UV light at 300-460 nm for 5-15 minutes. The exact time and distance from the UV source should be optimized for each experiment.[1]

General Protocol for Sulfo-SDA Crosslinking

This protocol is based on quantitative crosslinking mass spectrometry (QCLMS) studies.[10]

  • Reagent Preparation: Dissolve Sulfo-SDA in an appropriate buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, pH 7.8) immediately before use.

  • NHS-ester Reaction: Add the Sulfo-SDA solution to the protein sample and incubate in the dark for 30-60 minutes at room temperature.

  • Photoactivation: Irradiate the sample with UV light at 365 nm. The duration of irradiation should be optimized but is typically in the range of 5-15 minutes.

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow can aid in understanding the multi-step process of photo-crosslinking and subsequent analysis.

G cluster_0 Step 1: NHS-ester Reaction cluster_1 Step 2: Photoactivation cluster_2 Step 3: Downstream Analysis Protein Mixture Protein Mixture Incubation Incubation Protein Mixture->Incubation Photo-Crosslinker Photo-Crosslinker Photo-Crosslinker->Incubation UV Irradiation UV Irradiation Incubation->UV Irradiation Covalent Crosslinks Formed Covalent Crosslinks Formed UV Irradiation->Covalent Crosslinks Formed SDS-PAGE SDS-PAGE Covalent Crosslinks Formed->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized workflow for a photo-crosslinking experiment.

The diagram above illustrates the typical three-stage process of a photo-crosslinking experiment. The first stage involves the reaction of the amine-reactive NHS-ester with the protein(s) of interest. This is followed by photoactivation with UV light to form covalent bonds with interacting partners. The final stage encompasses the analytical techniques used to identify the crosslinked proteins and peptides, such as SDS-PAGE and mass spectrometry.

Comparative Performance Data

Quantitative data from crosslinking experiments provide a direct measure of the efficacy of different reagents. The following table summarizes results from a study comparing different crosslinking approaches.

CrosslinkerProteinNumber of Unique Residue Pairs (URPs) IdentifiedNumber of RunsReference
Sulfo-SDAHuman Serum Albumin (HSA)75421[10]
Sulfo-SDAHuman Serum Albumin (HSA)72648[10]
DizSECLysozymeSimilar to Sulfo-SDANot Specified[4]

The data indicates that Sulfo-SDA can generate a high number of unique residue pair identifications, which is crucial for high-resolution structural analysis.[10] Notably, the newer MS-cleavable crosslinker, DizSEC, has shown comparable performance to Sulfo-SDA in initial studies on single proteins, with the added benefit of simplified mass spectrometry data analysis.[4]

Mechanism of Action

Understanding the chemical reactions involved is key to troubleshooting experiments and interpreting results.

G cluster_NHS NHS-ester Reaction (Amine-Specific) cluster_Photo Photoactivation (Non-Specific) NHS-ester NHS-ester Stable Amide Bond Stable Amide Bond NHS-ester->Stable Amide Bond Primary Amine (e.g., Lysine) Primary Amine (e.g., Lysine) Primary Amine (e.g., Lysine)->Stable Amide Bond Photoreactive Group (Diazirine/Aryl Azide) Photoreactive Group (Diazirine/Aryl Azide) UV Light UV Light Photoreactive Group (Diazirine/Aryl Azide)->UV Light Reactive Intermediate (Carbene/Nitrene) Reactive Intermediate (Carbene/Nitrene) UV Light->Reactive Intermediate (Carbene/Nitrene) Covalent Bond Covalent Bond Reactive Intermediate (Carbene/Nitrene)->Covalent Bond Any Proximal Amino Acid Any Proximal Amino Acid Any Proximal Amino Acid->Covalent Bond

References

Performance Evaluation of NO2-SPP-sulfo: A Comparative Guide for Photo-Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking reagent is paramount for elucidating protein-protein interactions, mapping binding sites, and developing novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive performance evaluation of NO2-SPP-sulfo, a photo-crosslinking agent, and compares it with other commonly used alternatives. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

Understanding this compound

This compound is a heterobifunctional, water-soluble photo-crosslinking agent. While specific performance data for this particular proprietary reagent is not extensively published, its nomenclature and chemical properties (Molecular Formula: C14H15N3O9S3, Molecular Weight: 465.5 Da) suggest it comprises three key functional components:

  • NO2 (Nitrophenyl Azide (B81097) Group): A photo-reactive moiety that, upon activation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with adjacent molecules, primarily through insertion into C-H and N-H bonds.

  • SPP (Proprietary Spacer Arm): A linker of a specific length and composition that connects the two reactive ends of the crosslinker. The nature of the spacer arm can influence the crosslinking distance and the solubility of the reagent.

  • Sulfo (Sulfonate Group): This group imparts water solubility to the molecule, making it suitable for use in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.

The likely mechanism of action involves a two-step process: first, a thermally stable reactive group on the "SPP" arm (commonly an N-hydroxysuccinimide ester, not explicitly stated but typical for such crosslinkers) reacts with a specific functional group on a protein (e.g., primary amines on lysine (B10760008) residues). Following this initial conjugation, the sample is exposed to UV light to activate the nitrophenyl azide group, which then forms a covalent bond with interacting molecules in close proximity.

Comparative Analysis of Crosslinking Agents

To provide a thorough evaluation, this compound is compared against three classes of widely used crosslinking reagents: a diazirine-based photo-crosslinker (Sulfo-SDA), a benzophenone-based photo-crosslinker, and a traditional, non-photoreactive amine-to-amine crosslinker (BS3).

Table 1: Quantitative Comparison of Crosslinker Performance
FeatureThis compound (Inferred)Sulfo-SDA (Diazirine-based)Sulfo-SBP (Benzophenone-based)BS3 (NHS Ester-based)
Reactive Groups Nitrophenyl Azide, Amine-reactiveDiazirine, Amine-reactiveBenzophenone, Amine-reactiveNHS Ester, NHS Ester
Activation UV Light (typically ~320-370 nm)UV Light (typically ~330-370 nm)UV Light (typically ~350-360 nm)Spontaneous (pH 7-9)
Reactivity of Photo-group High, but can be prone to rearrangementHigh, forms carbene intermediateModerate, forms triplet ketoneNot Applicable
Specificity of Photo-group Inserts into C-H and N-H bondsInserts into any amino acid side chainPreferentially abstracts H from C-H bondsNot Applicable
Crosslinking Efficiency Moderate to HighHighModerateHigh (for available amines)
Spacer Arm Length Proprietary8.2 Å10.6 Å11.4 Å
Water Solubility High (Sulfo group)High (Sulfo group)High (Sulfo group)High (Sulfo group)
Cleavability Typically NoTypically NoTypically NoNo
Common Applications Protein-protein interactions, ADCs, PROTACsProtein-protein interactions, mapping binding sitesProtein-protein interactionsStabilizing protein complexes
Table 2: Advantages and Disadvantages of Different Crosslinker Types
Crosslinker TypeAdvantagesDisadvantages
Nitrophenyl Azide (e.g., this compound) - Activated by longer wavelength UV, reducing potential protein damage.- Relatively stable before photoactivation.- Can have a longer-lived reactive intermediate, potentially leading to less specific crosslinking.- Photolysis can sometimes lead to rearrangement products.
Diazirine (e.g., Sulfo-SDA) - Smaller and less disruptive than benzophenones.[1]- Highly reactive carbene intermediate with a short half-life, leading to more specific crosslinking.[1]- Can be activated with long-wave UV light.[1]- Can be less efficient than benzophenones in some applications.[2]
Benzophenone - High crosslinking efficiency.- Relatively stable and less prone to unwanted side reactions in the dark.- Larger, bulky group that can perturb molecular interactions.- Can preferentially react with certain amino acids (e.g., methionine).
NHS Ester (e.g., BS3) - Simple, one-step reaction.- High efficiency for linking available primary amines.- No UV activation required.- Only crosslinks proteins that have primary amines in close proximity.- Reaction is continuous and cannot be initiated at a specific time point.

Experimental Protocols

A generalized protocol for using a heterobifunctional photo-crosslinker like this compound or its alternatives (e.g., Sulfo-SDA) is provided below. Optimization of concentrations, incubation times, and UV exposure is crucial for successful crosslinking.

Protocol 1: Crosslinking of Two Purified Proteins
  • Protein Preparation: Prepare a solution of the "bait" protein and the "prey" protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Crosslinker Preparation: Immediately before use, dissolve the crosslinker (e.g., this compound, Sulfo-SDA) in the same buffer to create a stock solution.

  • First Step (Amine Reaction): Add a 10- to 50-fold molar excess of the crosslinker to the "bait" protein solution. Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the amine reaction. Incubate for 15 minutes.

  • Removal of Excess Crosslinker (Optional but Recommended): Use a desalting column to remove excess, unreacted crosslinker.

  • Complex Formation: Add the "prey" protein to the "bait" protein-crosslinker conjugate and incubate to allow for complex formation.

  • Second Step (Photo-Crosslinking): Expose the sample to UV light at the appropriate wavelength (e.g., 365 nm) for 5-15 minutes on ice.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vivo Photo-Crosslinking
  • Cell Culture: Culture cells to the desired confluency.

  • Crosslinker Addition: Add the membrane-permeable version of the photo-crosslinker to the cell culture medium and incubate to allow for cell uptake and interaction with target proteins.

  • Photo-activation: Expose the cells to UV light to initiate crosslinking.

  • Cell Lysis: Lyse the cells to extract the crosslinked protein complexes.

  • Analysis: Analyze the crosslinked products using techniques such as immunoprecipitation followed by mass spectrometry to identify protein-protein interactions.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical workflow for a photo-crosslinking experiment to identify protein-protein interactions and the general mechanism of action.

experimental_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Complex Formation cluster_step3 Step 3: Photo-Crosslinking cluster_step4 Step 4: Analysis Bait Bait Protein Bait_Crosslinker Bait-Crosslinker Conjugate Bait->Bait_Crosslinker Incubate Crosslinker This compound Crosslinker->Bait_Crosslinker Complex Bait-Prey Complex Bait_Crosslinker->Complex Prey Prey Protein Prey->Complex Incubate Crosslinked_Complex Covalently Linked Complex Complex->Crosslinked_Complex Irradiate UV UV Light (365 nm) UV->Crosslinked_Complex Analysis SDS-PAGE / Mass Spec Crosslinked_Complex->Analysis

Caption: Experimental workflow for identifying protein-protein interactions using a heterobifunctional photo-crosslinker.

mechanism_of_action cluster_reagents Reactants cluster_interaction Interaction cluster_activation Activation & Crosslinking Bait Bait Protein (with -NH2 group) Intermediate Non-covalent Bait-Prey Complex Bait->Intermediate Binds to Crosslinker This compound (Amine-reactive + Photo-reactive) Crosslinker->Bait Reacts with -NH2 Prey Prey Protein Prey->Intermediate Final_Complex Covalently Crosslinked Bait-Prey Complex Intermediate->Final_Complex Forms covalent bond UV UV Light UV->Final_Complex

Caption: Mechanism of action for heterobifunctional photo-crosslinking.

crosslinker_comparison Crosslinkers Crosslinker Types Photo Photo-reactive Crosslinkers->Photo NonPhoto Non-Photo-reactive Crosslinkers->NonPhoto Nitrophenyl Nitrophenyl Azide (e.g., this compound) Photo->Nitrophenyl Diazirine Diazirine (e.g., Sulfo-SDA) Photo->Diazirine Benzophenone Benzophenone Photo->Benzophenone NHS_Ester NHS Ester (e.g., BS3) NonPhoto->NHS_Ester

References

A Researcher's Guide to Biomolecule Labeling: A Comparative Analysis of Amine, Thiol, and Bioorthogonal Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of modern biological inquiry. The choice of conjugation chemistry is a critical decision that can significantly impact the outcome of an experiment, influencing everything from the stability of the labeled molecule to its biological activity. This guide provides an objective comparison of three widely used bioconjugation strategies: Sulfo-NHS ester chemistry for targeting primary amines, maleimide (B117702) chemistry for targeting thiols, and click chemistry as a bioorthogonal approach. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Introduction to Biomolecule Labeling Strategies

The ideal biomolecule labeling strategy offers high efficiency, specificity, and stability of the resulting conjugate, all while preserving the native function of the biomolecule. The three chemistries discussed here represent distinct approaches to achieving these goals, each with its own set of advantages and disadvantages.

  • Sulfo-NHS Ester Chemistry: This method targets primary amines, which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ring renders these reagents water-soluble and membrane-impermeable, making them particularly useful for labeling cell surface proteins.

  • Maleimide Chemistry: This strategy offers high specificity for the thiol groups of cysteine residues. Cysteine is a less abundant amino acid than lysine, often allowing for more site-specific labeling. This can be particularly advantageous when a protein's amine groups are located in regions critical for its function.

  • Click Chemistry: This term encompasses a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes. The most common examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods require the introduction of an azide (B81097) or alkyne group into the biomolecule, often through metabolic labeling or genetic code expansion.

Quantitative Performance Comparison

The selection of a labeling chemistry should be guided by quantitative performance metrics. The following table summarizes key parameters for Sulfo-NHS ester, maleimide, and click chemistries, based on published data.

FeatureSulfo-NHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (CuAAC & SPAAC)
Target Residue(s) Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (introduced)
Selectivity Random (multiple lysines)Generally site-specific (fewer cysteines)Highly site-specific
Typical Efficiency 5-50%70-90%>90%
Reaction pH 7.2-8.56.5-7.54-11 (generally insensitive)
Reaction Kinetics Fast (30-60 minutes at RT)Very fast (minutes to a few hours at RT)Very fast (often complete in < 1 hour at RT)
Stability of Linkage High (stable amide bond)Moderate (thioether bond can be reversible)Very High (stable triazole ring)
Key Side Reactions Hydrolysis of the esterMaleimide hydrolysis, thiol exchangeCopper toxicity (CuAAC)

Reaction Mechanisms and Workflows

Visualizing the chemical reactions and experimental workflows can aid in understanding and implementing these labeling strategies.

G cluster_0 Sulfo-NHS Ester Chemistry cluster_1 Maleimide Chemistry cluster_2 Click Chemistry (CuAAC) Protein_Amine Protein-NH2 (Primary Amine) Intermediate_Amine Reaction Intermediate Protein_Amine->Intermediate_Amine Nucleophilic Attack Sulfo_NHS Label-Sulfo-NHS Ester Sulfo_NHS->Intermediate_Amine Labeled_Protein_Amine Labeled Protein (Stable Amide Bond) Intermediate_Amine->Labeled_Protein_Amine Amide Bond Formation NHS_Leaving_Group Sulfo-NHS Intermediate_Amine->NHS_Leaving_Group Release Protein_Thiol Protein-SH (Thiol) Intermediate_Thiol Thiosuccinimide Intermediate Protein_Thiol->Intermediate_Thiol Michael Addition Maleimide Label-Maleimide Maleimide->Intermediate_Thiol Labeled_Protein_Thiol Labeled Protein (Stable Thioether Bond) Intermediate_Thiol->Labeled_Protein_Thiol Hydrolysis (Ring Opening) Protein_Azide Protein-N3 (Azide) Labeled_Protein_Triazole Labeled Protein (Stable Triazole Ring) Protein_Azide->Labeled_Protein_Triazole Label_Alkyne Label-Alkyne Label_Alkyne->Labeled_Protein_Triazole Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein_Triazole Cycloaddition

Figure 1: Reaction mechanisms for Sulfo-NHS ester, maleimide, and click chemistries.

G start Start prepare_protein 1. Prepare Protein Solution (in appropriate buffer) start->prepare_protein react 3. Mix Protein and Label (incubate at specified temp/time) prepare_protein->react prepare_label 2. Prepare Labeling Reagent (dissolve in suitable solvent) prepare_label->react quench 4. Quench Reaction (add quenching buffer) react->quench purify 5. Purify Labeled Protein (e.g., size-exclusion chromatography) quench->purify analyze 6. Characterize Conjugate (determine degree of labeling) purify->analyze end End analyze->end

A Comparative Guide to the Applications of NO2-SPP-sulfo in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) at the forefront of innovation. The efficacy of these modalities is critically dependent on the linker that connects the targeting moiety to the payload. This guide provides a comprehensive overview of NO2-SPP-sulfo, a heterobifunctional linker, and its potential applications in advanced drug development. While specific literature on this exact molecule is limited, its constituent parts suggest its role as a specialized tool in bioconjugation. This guide will, therefore, compare the conceptual applications of linkers with these functionalities in ADCs and PROTACs, supported by generalized experimental protocols and pathway diagrams.

Understanding the this compound Linker

This compound is a specialized chemical linker designed for bioconjugation.[1] Its name delineates its key functional components: a nitro group (NO2), a succinimidyl pyridyldithio pentanoate (SPP) core, and a sulfonate (sulfo) group. The SPP component is a known cleavable disulfide linker.[2][3] The "NO2" suggests a nitro-containing aromatic group, which can be used in self-immolative systems or as a trigger for release under specific conditions, such as hypoxia.[4][5] The "sulfo" group enhances water solubility, a crucial property for bioconjugation reactions in aqueous buffers.[6][7]

Based on its structure, this compound is a cleavable linker likely used for creating ADCs.[8] The combination of these functional groups provides a sophisticated tool for attaching drugs to antibodies or other targeting molecules, with the potential for controlled release of the payload.

NO2_SPP_sulfo_Structure cluster_linker This compound Linker NO2 NO2 Group (Potential Trigger/Modulator) Aromatic Aromatic Ring NO2->Aromatic Attached to Disulfide Disulfide Bond (-S-S-) (Cleavable Linkage) Aromatic->Disulfide Linked via Sulfo Sulfonate Group (-SO3-) (Water Solubility) Aromatic->Sulfo Solubilizing Group Spacer Alkyl Spacer Arm Disulfide->Spacer Connects to NHS_Ester NHS Ester (Amine-Reactive Group) Spacer->NHS_Ester Terminates in

Caption: Functional components of the this compound linker.

Comparison of Linker Technologies in Drug Conjugates

The choice of linker is a critical design element in the development of ADCs and PROTACs, influencing their stability, efficacy, and safety profiles.[9][10][11] Linkers can be broadly categorized as cleavable or non-cleavable. This compound falls into the cleavable category due to its disulfide bond. The table below compares different types of linkers.

Linker TypeCleavage MechanismAdvantagesDisadvantagesPotential Application for this compound
Cleavable
DisulfideReduction in the intracellular environment (high glutathione (B108866) levels).Good plasma stability, rapid cleavage inside the cell.Potential for premature cleavage in circulation.Primary application , due to the SPP component.
PeptideProteolytic cleavage by lysosomal enzymes (e.g., cathepsin B).High plasma stability, specific cleavage in the lysosome.Can be susceptible to multi-drug resistance mechanisms.Could be combined with a peptide-based linker design.
HydrazoneAcid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.Good for acid-labile payloads.Can have lower plasma stability.Not a primary feature, but could be incorporated.
Non-Cleavable Proteolytic degradation of the antibody backbone.High plasma stability, lower risk of off-target toxicity.The released payload has the linker attached, which may affect its activity.Not applicable.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a pivotal role in ensuring the ADC remains stable in circulation and releases the payload only after internalization into the target cell.[12][13]

The disulfide bond in this compound is designed to be cleaved in the reducing environment of the cell's cytoplasm, releasing the drug payload. The nitro group might further modulate the release mechanism or the properties of the ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (High Stability) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization into Endosome Antigen->Internalization 2. Endocytosis Lysosome Fusion with Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Drug Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

This protocol describes a general workflow for the synthesis of an ADC using a disulfide linker like this compound and its subsequent in vitro evaluation.

1. Antibody Modification (Introduction of Thiol Groups):

  • Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The stoichiometry of the reducing agent to the antibody is critical to control the number of free thiol groups generated.

  • Remove the excess reducing agent by size-exclusion chromatography or dialysis.

2. Linker-Payload Conjugation:

  • Dissolve the cytotoxic payload, which has been pre-functionalized to react with the linker, with the this compound linker. The NHS ester end of the linker will react with an amine group on the payload.

  • Purify the linker-payload conjugate.

3. ADC Formation:

  • React the thiol-modified antibody with the purified linker-payload conjugate. The pyridyldithiol group of the linker will react with the free thiol groups on the antibody to form a disulfide bond.

  • The reaction is typically carried out at pH 6.5-7.5 for 1-2 hours at room temperature.[14]

4. Purification and Characterization:

  • Purify the resulting ADC from unconjugated antibody and excess linker-payload using techniques like protein A chromatography, size-exclusion chromatography, or hydrophobic interaction chromatography.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

5. In Vitro Cytotoxicity Assay:

  • Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC.

  • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency and specificity of the ADC.

Potential Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[15] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker's length, rigidity, and composition are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[9]

While cleavable linkers are less common in PROTACs than in ADCs, they could be designed to release a warhead under specific conditions. However, the primary role of the linker in a PROTAC is to optimally position the two proteins for ubiquitin transfer. Therefore, a linker like this compound would likely be used in a modified form where the cleavable disulfide is replaced with a stable linkage. The other components, such as the aromatic core and the sulfo group, could still be valuable for modulating the physicochemical properties of the PROTAC.

PROTAC_Mechanism_of_Action cluster_cytoplasm Cell Cytoplasm POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination 1. Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Protein Degradation Proteasome->Degradation 3. Degradation

Caption: General mechanism of action for a PROTAC.

This protocol outlines a general workflow for synthesizing a PROTAC and evaluating its ability to induce protein degradation.

1. Synthesis of the PROTAC Molecule:

  • The synthesis is typically a multi-step process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker.

  • Click chemistry is often employed for the final coupling of the two ligand-linker fragments due to its high efficiency and mild reaction conditions.[][17][18] For example, one fragment could be functionalized with an azide (B81097) and the other with an alkyne, which are then joined using a copper-catalyzed or strain-promoted cycloaddition reaction.

2. In Vitro Protein Degradation Assay (Western Blot):

  • Culture cells that express the target protein.

  • Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., actin, GAPDH).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation.

3. Determination of DC50 and Dmax:

  • The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax is the maximum percentage of protein degradation achieved.

  • These values are determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

4. Target Engagement and Ternary Complex Formation Assays:

  • Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) can be used to confirm that the PROTAC binds to both the POI and the E3 ligase and promotes the formation of the ternary complex.

Conclusion

This compound represents a sophisticated class of heterobifunctional linkers with promising applications in the development of targeted therapeutics. Its key features—a cleavable disulfide bond, a potential nitro-based trigger, and a water-solubilizing sulfo group—make it particularly well-suited for the design of advanced Antibody-Drug Conjugates. While its direct application in PROTACs in its current form is less likely, the principles of its design can inform the development of novel linkers for protein degraders. The continued innovation in linker chemistry is paramount to advancing the field of targeted drug delivery and creating more effective and safer therapies for a range of diseases.

References

Navigating the Crucial Choice of Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Its stability in circulation and the specificity of its cleavage at the tumor site are paramount for achieving a wide therapeutic window. This guide provides an objective comparison of the performance of different cleavable ADC linkers, with a focus on disulfide-containing linkers like NO2-SPP-sulfo, supported by experimental data and detailed methodologies.

The ideal ADC linker is a silent partner during systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues. However, upon reaching the tumor microenvironment or after internalization into a cancer cell, it must efficiently break to unleash the cytotoxic agent. This delicate balance is governed by the linker's chemical nature. Cleavable linkers are designed to exploit the unique physiological conditions of tumors, such as altered pH, higher concentrations of reducing agents, or the presence of specific enzymes.

Comparative Performance of Cleavable ADC Linkers

The selection of a cleavable linker strategy has a profound impact on an ADC's stability, efficacy, and potential for off-target toxicity. The following table summarizes key performance parameters of the major classes of cleavable linkers. While specific data for the this compound linker is not publicly available, the data presented for disulfide linkers is representative of this class of compounds. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeSpecific Example(s)Cleavage TriggerPlasma Stability (Half-life)Cleavage RateKey AdvantagesKey Disadvantages
Disulfide SPP, SPDB, This compound (presumed)High intracellular glutathione (B108866) (GSH) concentration (1-10 mM) vs. low plasma concentration (~2 µM)[1][]Moderate to High (Can be tuned by steric hindrance)[3][4][5]Rapid in the presence of mM concentrations of GSH.Good balance of stability and controlled release.[1]Potential for off-target cleavage by free thiols in plasma.
Peptide Val-Cit (vc), Gly-Gly-Phe-Gly (GGFG)Lysosomal proteases (e.g., Cathepsin B)[6][7]High (e.g., >150 hours in human plasma for some vc linkers)Rapid upon enzymatic exposure in lysosomes.[8]High plasma stability and specific cleavage mechanism.Potential for immunogenicity; activity can be dependent on protease expression levels.
pH-Sensitive HydrazoneAcidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8)[6][7][9]Generally lower than peptide or disulfide linkers.Rapid at acidic pH.Effective for targeting acidic intracellular compartments.Can exhibit instability in systemic circulation, leading to premature drug release.[7]

Signaling Pathways and Mechanisms of Action

The efficacy of an ADC with a cleavable linker is intrinsically tied to cellular signaling pathways that lead to its internalization and trafficking to specific subcellular compartments where the linker can be cleaved.

General Mechanism of Action for an Antibody-Drug Conjugate cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) (Stable Linker) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (Acidic pH) TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Protease & GSH concentration) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Specific Trigger) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

For disulfide linkers like this compound, the key trigger for payload release is the significantly higher concentration of glutathione (GSH) inside the cell compared to the bloodstream.

Cleavage Mechanism of a Disulfide Linker (e.g., this compound) cluster_0 Inside Tumor Cell (High GSH) ADC_internalized Internalized ADC (Antibody-S-S-Payload) Released_Payload Released Payload (Payload-SH) ADC_internalized->Released_Payload Reduction of Disulfide Bond Antibody_Thiol Antibody-SH ADC_internalized->Antibody_Thiol GSH Glutathione (GSH) GSH->Released_Payload GSSG Oxidized Glutathione (GSSG) GSH->GSSG

Caption: Glutathione-mediated cleavage of a disulfide linker within a tumor cell.

Experimental Protocols for Assessing Linker Specificity

To ensure the desired performance of an ADC, rigorous in vitro and in vivo testing is essential. The following are key experimental workflows to assess the specificity of linker cleavage.

In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo stability of an ADC and its potential for premature payload release.

Workflow for In Vitro Plasma Stability Assessment of ADCs cluster_0 Incubation cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Start Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) Start->Timepoints Isolation Isolate ADC from Plasma (e.g., Affinity Chromatography) Timepoints->Isolation Analysis Analyze Intact ADC and Released Payload by LC-MS Isolation->Analysis DAR Determine Drug-to-Antibody Ratio (DAR) and Free Payload Concentration Analysis->DAR HalfLife Calculate Plasma Half-life DAR->HalfLife

Caption: Workflow for assessing the stability of an ADC linker in plasma.

Detailed Protocol:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[10] Include a control sample of the ADC in a formulation buffer to monitor its intrinsic stability.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[10] Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Preparation and Analysis:

    • For Free Payload Analysis: Thaw the plasma aliquots and precipitate the proteins using a solvent like acetonitrile.[10] After centrifugation, analyze the supernatant containing the released payload by liquid chromatography-mass spectrometry (LC-MS).

    • For Intact ADC Analysis: Isolate the intact ADC from the plasma using affinity capture methods (e.g., Protein A beads).[11] Analyze the captured ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

  • Data Analysis: A decrease in the average DAR over time indicates payload deconjugation.[10] The rate of this decrease can be used to calculate the plasma half-life of the ADC.

Intracellular Cleavage Assay

This assay evaluates the efficiency of payload release within the target cells.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a cancer cell line that expresses the target antigen. Treat the cells with the ADC at various concentrations.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and linker cleavage (typically 24-72 hours).

  • Cell Lysis and Payload Extraction: Lyse the cells and extract the intracellular contents, including the released payload.

  • Quantification of Released Payload: Quantify the amount of free payload in the cell lysate using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload as a function of the initial ADC concentration to determine the efficiency of intracellular cleavage.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Disulfide-based linkers, such as this compound, offer a promising strategy by exploiting the differential reducing environments between the bloodstream and the intracellular space of tumor cells. However, careful optimization and rigorous experimental validation of linker stability and cleavage specificity are essential to ensure the development of safe and effective antibody-drug conjugates. This guide provides a framework for the comparative assessment of different linker technologies, empowering researchers to make informed decisions in the pursuit of next-generation cancer therapies.

References

Safety Operating Guide

Proper Disposal Procedures for NO2-SPP-sulfo: A General Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for NO2-SPP-sulfo was not located in the available resources. The following information is based on general safety protocols for handling and disposing of potentially hazardous and uncharacterized laboratory chemicals. The chemical name suggests the presence of a nitro group (NO2) and a sulfo-group, indicating it should be treated as a potentially reactive and toxic organic compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the specific SDS from the chemical supplier before handling or disposing of this material.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. The procedures outlined below are designed to ensure a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.[1][2]

  • Ventilation: All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or dust.[1][2]

  • Spill Management: In the event of a spill, treat the material as hazardous. Absorb the spill with an inert, non-combustible absorbent material. Do not use combustible materials like paper towels without first consulting the SDS. The resulting contaminated material must be disposed of as hazardous waste. For large spills, evacuate the area and follow your institution's emergency procedures.[1]

Step-by-Step Disposal Protocol

Due to the lack of specific data, this compound waste must be treated as hazardous.[3][4] Sink or drain disposal is strictly prohibited for organic chemical waste.[2][5]

Step 1: Waste Characterization and Segregation

  • Assume Hazardous Nature: Treat all waste containing this compound (solid, liquid solutions, and contaminated consumables) as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams.[6][7] Organic nitro compounds can be reactive and may react violently with acids, bases, or oxidizing agents.[8][9] Keep this waste stream separate to prevent unintended reactions.[7]

  • Aqueous vs. Organic: If this compound is in a solution, collect aqueous and organic solvent solutions in separate, dedicated waste containers.[10]

Step 2: Containerization

  • Select Appropriate Containers: Use a chemically compatible, leak-proof container with a secure screw-top cap.[7] Plastic is often preferred for waste storage.[4] The container should be in good condition and large enough for the expected volume of waste, but should not be filled beyond 90% capacity to allow for expansion.[7][11]

  • Venting for Gaseous Byproducts: Given that nitro-containing compounds can sometimes decompose or react to produce gas, especially if inadvertently mixed, consider using a vented cap if recommended by your EHS office, particularly for nitric acid-containing waste streams.[9]

Step 3: Labeling

  • Proper Identification: Clearly label the waste container with the words "Hazardous Waste".[7]

  • List all Constituents: The label must list the full chemical name "this compound" and all other components in the container, including solvents and their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.[3][7]

Step 4: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of a leak.

  • Segregated Storage: Ensure the stored this compound waste is physically segregated from incompatible materials like strong acids and oxidizers.[7]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to arrange for a hazardous waste pickup.[3][4][12] Follow their specific procedures for waste collection requests.

Quantitative Data Summary

ParameterSpecificationRationale
Waste Container Fill Level Do not exceed 90% capacityTo allow for vapor expansion and prevent spills during transport.[11]
pH of Aqueous Waste Must be between 6 and 9 for drain disposal (if permitted)This is a general requirement for non-hazardous aqueous waste; however, organic compounds like this compound are generally not suitable for drain disposal regardless of pH.[1][11]
SAA Storage Limit (Acutely Toxic) Max 1 quart (liquid) or 1 kg (solid)For "P-listed" or acutely toxic wastes. While the status of this compound is unknown, this is a conservative limit to observe.[4]
SAA Storage Limit (General) Max 55 gallonsThe maximum volume of hazardous waste allowed in an SAA before it must be moved to a central storage facility.[4]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Organic Hazardous Waste (Do Not Mix with Other Chemicals) fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event container Use Labeled, Compatible Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Removed by Authorized Personnel contact_ehs->end absorb Absorb with Inert Material spill->absorb spill_waste Collect as Hazardous Waste absorb->spill_waste spill_waste->container

References

Essential Safety and Logistical Information for Handling NO2-SPP-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of NO2-SPP-sulfo. Given that this compound is a sulfonyl azide (B81097), it is imperative to handle this compound with extreme caution due to the potential for explosive decomposition. The following procedures are based on established best practices for managing organic azide compounds to ensure a safe laboratory environment. A thorough risk assessment must be conducted before commencing any work with this substance.

I. Understanding the Hazards

Organic azides are energetic compounds and can be sensitive to heat, shock, friction, and light.[1] The presence of the azide functional group (-N3) confers explosive potential.[2][3] It is crucial to avoid contact with metals, as this can lead to the formation of highly shock-sensitive and explosive metal azides.[1][2] Additionally, mixing azides with acids can produce hydrazoic acid, which is both highly toxic and explosive.[1]

II. Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory when handling this compound. The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is recommended.[2]Provides a robust barrier against skin contact and absorption.[2]
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles.[2][3][4]Protects against splashes and potential projectiles in case of unexpected reactions.[2]
Body Protection A flame-resistant lab coat is the minimum requirement.[2][3] A chemical-resistant apron is also recommended.[3]Protects against spills and splashes.[2][3]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[2][3]Minimizes the risk of inhaling any potential dust or aerosols.[2][3]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[2][3]Protects feet from spills.

III. Experimental Protocol: Safe Handling and Disposal

1. Preparation and Handling:

  • Work Area: All manipulations of this compound must be performed in a certified chemical fume hood.[2][3] The work surface should be clean and free of any incompatible materials, especially metals and acids.[1]

  • Utensils: Do not use metal spatulas or stir bars.[1][2] Use utensils made of plastic, ceramic, or Teflon to handle the compound.[2]

  • Heating: Avoid heating organic azides unless absolutely necessary and only on a small scale with appropriate safety measures in place.[1]

  • Grounding: Ensure that you and your equipment are properly grounded to prevent static discharge, which could initiate decomposition.

2. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and filter paper, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[2][3]

  • Aqueous Waste: NEVER pour azide-containing solutions down the drain.[2][3] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[2][3] Collect all aqueous waste in a designated, labeled, non-metal container.

  • Decontamination: All glassware and equipment that have been in contact with this compound must be decontaminated. This can be done by rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 20% solution of sodium hydroxide. Let the solution sit in the glassware for at least 12 hours before rinsing with water. This procedure should be performed in a fume hood.

  • Waste Disposal: All azide-containing waste must be disposed of through your institution's hazardous waste management program. Clearly label the waste container with the contents, including the fact that it contains an azide compound.

IV. Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Use Non-Metal Utensils Use Non-Metal Utensils Prepare Fume Hood->Use Non-Metal Utensils Perform Experiment Perform Experiment Use Non-Metal Utensils->Perform Experiment Avoid Heat and Shock Avoid Heat and Shock Perform Experiment->Avoid Heat and Shock Segregate Waste Segregate Waste Avoid Heat and Shock->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose via Hazardous Waste Program Dispose via Hazardous Waste Program Decontaminate Glassware->Dispose via Hazardous Waste Program

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.